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  • Product: Isoquinoline-8-carboxamide
  • CAS: 1337881-25-0

Core Science & Biosynthesis

Foundational

Isoquinoline-8-Carboxamide (CAS 1337881-25-0): Structural Elucidation, Synthesis, and Pharmacological Utility

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary Isoquinoline-8-carboxamide (CAS 1337881-25-0) is a low-molecular-weight, bicyclic aromatic compound that serves as a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isoquinoline-8-carboxamide (CAS 1337881-25-0) is a low-molecular-weight, bicyclic aromatic compound that serves as a highly privileged scaffold in modern medicinal chemistry. Characterized by its rigid planar structure and strategic placement of hydrogen-bonding motifs, this molecule is a critical building block in the development of targeted therapeutics, including kinase inhibitors, poly(ADP-ribose) polymerase (PARP) inhibitors, and dual Tubulin/V-ATPase modulators. This whitepaper provides an in-depth technical analysis of its chemical properties, field-proven synthetic methodologies, and its mechanistic role in drug discovery.

Chemical Identity and Structural Elucidation

The molecular architecture of isoquinoline-8-carboxamide consists of an isoquinoline core substituted at the C-8 position with a primary carboxamide group.

  • Planarity and π-System: The fused benzene and pyridine rings create a fully conjugated, flat π-system. This allows the molecule to intercalate or engage in robust π-π stacking interactions with aromatic amino acid residues (such as Tyrosine or Phenylalanine) within protein binding pockets.

  • Hydrogen Bonding Network: The C-8 carboxamide acts as both a hydrogen bond donor (via the -NH2 group) and an acceptor (via the carbonyl oxygen). Concurrently, the N-2 atom of the isoquinoline ring acts as a strong hydrogen bond acceptor. This specific spatial arrangement perfectly mimics the pharmacophore of endogenous ligands like adenine (in ATP) and nicotinamide (in NAD+).

Physicochemical Properties Profile

The following table summarizes the core quantitative data for CAS 1337881-25-0[1]:

PropertyValue
Chemical Name Isoquinoline-8-carboxamide
CAS Registry Number 1337881-25-0
Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Topological Polar Surface Area (TPSA) ~54.5 Ų
Rotatable Bonds 1

Synthetic Methodologies: Palladium-Catalyzed Aminocarbonylation

Synthesizing carboxamide-substituted isoquinolines has historically been challenging due to the hazards of handling toxic carbon monoxide (CO) gas. However, recent advancements in ex situ CO generation using two-chamber reactors (COware) have revolutionized this workflow[2]. By utilizing chloroform as a safe CO surrogate, researchers can achieve direct C-8 aminocarbonylation with high functional group tolerance[3].

Experimental Protocol: Synthesis of Isoquinoline-8-carboxamide

Rationale & Causality: The two-chamber setup is critical because the strong base (KOH) required to hydrolyze chloroform into CO would otherwise degrade the sensitive palladium catalyst or the isoquinoline substrate if mixed in a single pot[3].

Step-by-Step Methodology:

  • Reactor Setup: Utilize a specialized two-chamber glass reactor (COware system) equipped with a secure seal to prevent gas leakage.

  • CO Generation (Chamber A): Load Chamber A with Potassium Hydroxide (KOH, 10 equivalents) and 1 mL of Chloroform (CHCl3). This chamber is maintained at room temperature to steadily generate CO gas ex situ[3].

  • Catalytic Coupling (Chamber B): In Chamber B, combine 8-iodoisoquinoline (1.0 equivalent) and an ammonia source or specific amine (1.3 equivalents).

  • Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)2, 5 mol%) as the metal catalyst, 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%) as the stabilizing bidentate ligand, and Cesium Carbonate (Cs2CO3, 2.0 equivalents) as the base[3]. Suspend the mixture in 2 mL of anhydrous toluene.

  • Reaction Execution: Seal the reactor. Heat Chamber B to 80 °C while stirring magnetically for 12 to 24 hours[3]. The CO gas generated in Chamber A diffuses into Chamber B, inserting into the Pd-aryl bond.

  • Workup and Purification: Cool the system to room temperature and safely vent any residual gas in a fume hood. Extract the mixture from Chamber B with ethyl acetate, wash with brine, dry over Na2SO4, and purify via silica gel column chromatography to isolate the pure isoquinoline-8-carboxamide.

Synthesis A 8-Haloisoquinoline (Substrate) E Isoquinoline-8-carboxamide (CAS 1337881-25-0) A->E Oxidative Addition B CHCl3 + KOH (Ex situ CO Source) B->E CO Insertion C Pd(OAc)2 + dppf (Catalyst System) C->E Catalytic Cycle D Ammonia/Amine (Nucleophile) D->E Reductive Elimination

Fig 1: Palladium-catalyzed aminocarbonylation route to Isoquinoline-8-carboxamide.

Pharmacological Utility and Privileged Scaffold Role

The isoquinoline-8-carboxamide motif is not merely a structural curiosity; it is a "privileged scaffold" that consistently yields high-affinity ligands across multiple therapeutic targets.

A. Kinase Inhibition

The spatial geometry of the isoquinoline nitrogen and the C-8 carboxamide allows the molecule to dock flawlessly into the ATP-binding hinge region of various kinases. For instance, halogenated derivatives (e.g., 1-amino-5-bromobenzo[h]isoquinoline-8-carboxamide) have demonstrated significant binding affinity for Homeodomain-interacting protein kinase 2 (HIPK2) and Casein kinase II[4]. The carboxamide group forms critical bidentate hydrogen bonds with the peptide backbone of the kinase hinge, locking the inhibitor in place and outcompeting endogenous ATP.

B. PARP Inhibition and Apoptosis

Isoquinoline-8-carboxamide derivatives are heavily featured in patent literature as potent apoptosis-inducing agents, specifically acting as PARP inhibitors[5]. In cells with BRCA1/2 mutations (defective homologous recombination), PARP1 is essential for repairing single-strand DNA breaks. The isoquinoline-8-carboxamide core mimics nicotinamide, binding to the PARP catalytic domain. This inhibits PARylation and traps the PARP enzyme on the DNA, leading to double-strand breaks and subsequent cell death via synthetic lethality[5].

Mechanism DNA DNA Single-Strand Break (Genomic Stress) PARP PARP1 Activation (NAD+ Binding) DNA->PARP Recruits Drug Isoquinoline-8-carboxamide Derivatives PARP->Drug Target for Block PARP Trapping & Catalytic Inhibition Drug->Block Induces Death Synthetic Lethality (Apoptosis) Block->Death Leads to

Fig 2: Mechanism of action for isoquinoline-8-carboxamide derivatives in PARP inhibition.

C. Dual Tubulin/V-ATPase Inhibition

Recent studies have also utilized the isoquinoline carboxamide framework to design dual Tubulin Polymerization and V-ATPase inhibitors[6]. These complex derivatives (e.g., synthesized via Pictet–Spengler reactions and subsequent oxidation) disrupt microtubule dynamics and inhibit lysosomal acidification, ultimately inducing immunogenic cell death in highly resistant cancer cell lines[6].

References

  • Halder, P., et al. (2022). "Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry." The Journal of Organic Chemistry, American Chemical Society. Available at:[Link]

  • BindingDB. "1-Amino-5-bromobenzo[h]isoquinoline-8-carboxamide." Binding Database. Available at:[Link]

  • US Patent US9266877B2. "Apoptosis-inducing agents for the treatment of cancer and immune and autoimmune diseases." Google Patents.
  • ACS Publications. (2024). "Discovery of Novel Isoquinoline Analogues as Dual Tubulin Polymerization/V-ATPase Inhibitors with Immunogenic Cell Death Induction." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Exploratory

The Core Mechanism of Apoptosis Induction by Isoquinoline-8-Carboxamides: A Multi-Targeted Approach to Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals Part 1: Introduction to Isoquinoline-8-Carboxamides in Oncology The isoquinoline scaffold is a prominent heterocyclic aromatic compound recog...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Part 1: Introduction to Isoquinoline-8-Carboxamides in Oncology

The isoquinoline scaffold is a prominent heterocyclic aromatic compound recognized in medicinal chemistry as a "privileged structure" due to its ability to form the backbone of numerous pharmacologically active molecules.[1][2] Naturally occurring isoquinoline alkaloids, such as morphine and berberine, have long been used in medicine. In recent years, synthetic isoquinoline derivatives have been the focus of intensive research, particularly in oncology, for their potent anticancer properties.[1][2] These compounds exert their antiproliferative effects through a diverse set of mechanisms, including the induction of cell cycle arrest, inhibition of microtubule polymerization, and targeting critical signaling pathways like PI3K/Akt/mTOR.[1]

Among these derivatives, the isoquinoline-8-carboxamide moiety has emerged as a key pharmacophore for inducing programmed cell death, or apoptosis. This guide provides an in-depth technical exploration of the core mechanisms by which isoquinoline-8-carboxamides trigger apoptosis in cancer cells. We will dissect the intricate signaling pathways, identify key molecular targets, and present the experimental methodologies required to validate these mechanisms, offering a comprehensive resource for researchers and drug development professionals in the field.

Part 2: Core Apoptotic Mechanisms of Isoquinoline-8-Carboxamides

Isoquinoline-8-carboxamides orchestrate apoptosis primarily by engaging the cell's intrinsic and extrinsic pathways, which ultimately converge on a common execution phase.

A. The Intrinsic (Mitochondrial) Pathway: The Primary Route of Action

The intrinsic pathway is a major route for apoptosis induction by numerous isoquinoline derivatives.[1] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which act as a critical checkpoint for mitochondrial integrity.[3][4]

  • Modulation of the Bcl-2 Protein Family: The decision for a cell to undergo apoptosis is often described by the "rheostat model," which depends on the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[3][4] Certain isoquinoline compounds have been shown to shift this balance in favor of cell death. For instance, the 3-acyl isoquinolin-1(2H)-one derivative, compound 8, was found to significantly increase the expression of the pro-apoptotic protein Bax while reducing the expression of the anti-apoptotic protein Bcl-2 in breast cancer cells.[1] This alteration is a critical initiating event, as it promotes the permeabilization of the outer mitochondrial membrane.[3]

  • Disruption of Mitochondrial Integrity: The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane. This disrupts the mitochondrial membrane potential (ΔΨm) and allows for the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.[1][5]

  • Apoptosome Formation and Caspase-9 Activation: Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of a multi-protein complex known as the apoptosome. The apoptosome then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.[1][6] The activation of caspase-9 is a key indicator that apoptosis is proceeding through the mitochondrial pathway.[1]

Intrinsic_Apoptosis_Pathway cluster_stress cluster_bcl2 cluster_mito cluster_caspase IQ_carboxamide Isoquinoline-8-Carboxamide Bcl2 Bcl-2 (Anti-apoptotic) IQ_carboxamide->Bcl2 Downregulates Bax Bax (Pro-apoptotic) IQ_carboxamide->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes Permeabilization CytoC Cytochrome c release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1 + Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: The Intrinsic Apoptotic Pathway initiated by Isoquinoline-8-Carboxamides.
B. The Extrinsic (Death Receptor) Pathway

While the intrinsic pathway is a common mechanism, some quinoline and isoquinoline derivatives can also engage the extrinsic pathway. This pathway is initiated by signals from outside the cell, typically ligands binding to death receptors on the cell surface.[5]

  • Activation of Initiator Caspase-8: The binding of ligands to death receptors (e.g., Fas, TRAIL-R) leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates pro-caspase-8.[7] Studies on the quinoline derivative PQ1 demonstrated its ability to activate caspase-8 in breast cancer cells, indicating engagement of the extrinsic pathway.[5][8] Anticancer drugs can induce caspase-8 activation even in the absence of death receptor-ligand interaction, suggesting a direct effect on this pathway is possible.[9]

  • Crosstalk with the Intrinsic Pathway: Activated caspase-8 can amplify the apoptotic signal by cleaving the BH3-only protein Bid into its truncated form, tBid.[6][7] tBid then translocates to the mitochondria and acts like a pro-apoptotic Bcl-2 family member, promoting Bax/Bak activation and initiating the intrinsic pathway.[6] This crosstalk ensures a robust and irreversible commitment to apoptosis.

C. Convergence on Effector Caspases and Execution of Apoptosis

Both the intrinsic (via caspase-9) and extrinsic (via caspase-8) pathways converge on the activation of effector caspases, primarily caspase-3 and caspase-7.[10]

  • Activation of Caspase-3/7: These executioner caspases are responsible for the systematic dismantling of the cell. Their activation is a hallmark of apoptosis.[11]

  • Cleavage of Cellular Substrates: Activated caspase-3/7 cleave a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and membrane blebbing. A key substrate is Poly (ADP-ribose) polymerase (PARP). Its cleavage by caspase-3 not only inactivates its DNA repair function but also generates a signature fragment that is a widely used marker for apoptosis in Western blot analysis.[12][13]

Part 3: Key Molecular Targets and Synergistic Mechanisms

Beyond the core apoptotic pathways, isoquinoline-8-carboxamides often engage other molecular targets that synergize to ensure effective cancer cell killing.

A. Poly (ADP-ribose) Polymerase (PARP) Inhibition

A prominent mechanism for many isoquinoline- and quinoline-carboxamide derivatives is the inhibition of PARP-1.[14][15][16]

  • Role of PARP-1 in DNA Repair: PARP-1 is a nuclear enzyme crucial for repairing single-strand DNA breaks.[16] When it detects a break, it synthesizes poly (ADP-ribose) chains on itself and other proteins to recruit the DNA repair machinery.

  • Mechanism of Action: Isoquinoline-carboxamide based PARP inhibitors act as competitive inhibitors, binding to the enzyme's catalytic domain.[14][15] This traps PARP-1 on the DNA at the site of the break. When the replication fork collides with this trapped complex, it leads to the collapse of the fork and the formation of more lethal double-strand breaks. In cancer cells with pre-existing defects in homologous recombination repair (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death—a concept known as "synthetic lethality".[15][16] This DNA damage overload ultimately triggers the intrinsic apoptotic pathway.[15]

B. Downregulation of Inhibitor of Apoptosis Proteins (IAPs)

IAPs are a family of endogenous proteins that act as brakes on the apoptotic process by directly binding to and inhibiting caspases.[12]

  • Mechanism of Action: Studies have shown that novel isoquinoline derivatives, such as compounds B01002 and C26001, can induce apoptosis in ovarian cancer cells partly by downregulating IAP proteins.[12][13] By reducing the levels of IAPs like cIAP1, XIAP, and survivin, these compounds remove the inhibitory block on caspases, lowering the threshold for apoptosis induction and allowing the caspase cascade to proceed efficiently.[10] This leads to the activation of caspase-3 and subsequent PARP cleavage, promoting cell death.[13]

C. Induction of Oxidative Stress

The generation of reactive oxygen species (ROS) is another mechanism employed by some isoquinoline carboxamides to induce cell death.

  • Mechanism of Action: The isoquinoline carboxamide PK11195 was shown to induce the production of hydrogen peroxide, leading to a collapse of the mitochondrial membrane potential and subsequent cytotoxicity.[17] This process was found to be resistant to the protective effects of Bcl-2.[17][18] Hybrid isoquinolinone–naphthoquinone compounds that inhibit PARP-1 also cause a notable increase in cellular ROS levels, reinforcing their pro-apoptotic potential and suggesting a link between DNA damage, PARP inhibition, and oxidative stress-induced apoptosis.[15]

Part 4: Experimental Validation: Protocols and Methodologies

Validating the mechanism of action requires a systematic and multi-faceted experimental approach. The causality behind these choices is to first establish cytotoxicity and then dissect the specific pathways involved.

A. In Vitro Assessment of Apoptosis Induction

Protocol 1: Cell Viability and IC50 Determination (CCK-8/MTT Assay)

  • Rationale: This is the foundational experiment to determine the cytotoxic potency of the compound. It measures the dose-dependent effect on cell proliferation and viability, allowing for the calculation of the half-maximal inhibitory concentration (IC50).[12]

  • Methodology:

    • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the isoquinoline-8-carboxamide compound (and a vehicle control, e.g., DMSO) for 24, 48, or 72 hours.

    • Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

  • Rationale: This flow cytometry-based assay provides quantitative data on the mode of cell death, distinguishing between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).[12]

  • Methodology:

    • Treat cells with the compound at its IC50 concentration for a specified time.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells immediately by flow cytometry.

Protocol 3: Western Blot Analysis of Key Apoptotic Markers

  • Rationale: This technique provides direct evidence of the activation of specific apoptotic pathways by measuring changes in the protein levels of key players.

  • Methodology:

    • Treat cells with the compound and lyse them to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against target proteins (e.g., Cleaved Caspase-9, Cleaved Caspase-8, Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax).

    • Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_initial cluster_apoptosis cluster_mechanism cluster_invivo Start Isoquinoline-8- Carboxamide Compound IC50 Protocol 1: Cell Viability Assay (Determine IC50) Start->IC50 Cell_Culture Cancer Cell Line Cell_Culture->IC50 Flow Protocol 2: Annexin V / PI Staining (Quantify Apoptosis) IC50->Flow Western Protocol 3: Western Blot (Confirm Caspase/PARP Cleavage) IC50->Western Mito_Pot Protocol 4: Mitochondrial Potential Assay Flow->Mito_Pot Western->Mito_Pot ROS Protocol 5: ROS Detection Mito_Pot->ROS PARP_Assay Protocol 6: PARP Activity Assay Mito_Pot->PARP_Assay Xenograft Xenograft Model PARP_Assay->Xenograft

Figure 2: A logical workflow for validating the apoptotic mechanism of action.
B. Elucidating Specific Mechanisms

Protocol 4: Measurement of Mitochondrial Membrane Potential (ΔΨm)

  • Rationale: To specifically confirm the involvement of the mitochondrial pathway. A loss in ΔΨm is an early event in intrinsic apoptosis.

  • Methodology:

    • Treat cells with the compound as previously described.

    • Stain the cells with a cationic dye like JC-1 or TMRE. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains a monomer in the cytoplasm, emitting green fluorescence.

    • Analyze the shift from red to green fluorescence using flow cytometry or fluorescence microscopy.

Protocol 5: Intracellular ROS Detection

  • Rationale: To determine if oxidative stress is a contributing factor to the compound's cytotoxicity.

  • Methodology:

    • Treat cells with the compound.

    • Load cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

    • In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

    • Measure the increase in fluorescence intensity using a flow cytometer or fluorescence plate reader.

Quantitative Data Summary
Compound ClassTarget CancerIC50 ValuesKey Mechanistic FindingReference
3-acyl isoquinolin-1(2H)-oneBreast Cancer2.4 µM to 5.7 µMInduction of intrinsic apoptosis (↑Bax, ↓Bcl-2)[1]
Isoquinoline DerivativesOvarian Cancer7.65 µg/mL (B01002)Downregulation of IAP proteins, activation of Caspase-3/PARP[12][13]
Isoquinolinone-NaphthoquinoneGlioma1.34 µM (5c)Potent PARP-1 inhibition, DNA damage, and ROS generation[15]
Quinoline-8-carboxamidesGeneral500 nM (2-methyl derivative)PARP-1 Inhibition[14]

Part 5: Conclusion and Future Directions

The evidence clearly indicates that isoquinoline-8-carboxamides are not single-target agents but rather induce apoptosis through a sophisticated, multi-pronged attack on cancer cells. Their ability to simultaneously engage core apoptotic pathways (both intrinsic and extrinsic) while also inhibiting critical survival mechanisms like DNA repair (via PARP inhibition) and caspase suppression (via IAP downregulation) makes them a highly promising class of therapeutic candidates. The induction of ROS further adds to their cytotoxic arsenal.

Future research should focus on optimizing the structure-activity relationship to enhance selectivity for specific molecular targets, thereby improving efficacy and minimizing off-target effects. Furthermore, the multi-targeted nature of these compounds makes them ideal candidates for combination therapies. Pairing them with other chemotherapeutic agents or targeted therapies could overcome drug resistance and lead to more durable clinical responses. Understanding the full spectrum of their activity will continue to be a vital area of investigation in the development of next-generation cancer treatments.

Part 6: References

  • Kubicka, J., Jampilek, J., & Konecny, J. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC - NIH.

  • Fennell, D. A., Corbo, M., Pallaska, A., & Cotter, F. E. (2001). Bcl-2 resistant mitochondrial toxicity mediated by the isoquinoline carboxamide PK11195 involves de novo generation of reactive oxygen species. PMC.

  • Fennell, D. A., Corbo, M., Pallaska, A., & Cotter, F. E. (2001). Bcl-2 resistant mitochondrial toxicity mediated by the isoquinoline carboxamide PK11195 involves de novo generation of reactive oxygen species. British Journal of Cancer, 84(10), 1397–1404. [Link]

  • Iwashita, A., et al. (2008). Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Wang, H., et al. (Year not available). Induction of Genes Implicated in Stress Response and Autophagy by a Novel Quinolin-8-yl-nicotinamide QN523 in Pancreatic Cancer. PMC.

  • Li, M., et al. (2017). Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment. PMC.

  • Saeed, A., et al. (Year not available). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC.

  • Pathi, V. B., et al. (2025). Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry. [Link]

  • Author not available. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Yang, W.E., et al. (2025). Isoginkgetin Induces Caspase Cascade Activation and Cell Apoptosis via JNK Signaling in Oral Cancer. Journal of Cancer, 16(15), 4415-4425. [Link]

  • Pathi, V. B., et al. (2025). Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. ResearchGate. [Link]

  • Li, M., et al. (2017). Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment. Drug Design, Development and Therapy, 11, 2735–2743. [Link]

  • Lin, Y. W., et al. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. ResearchGate. [Link]

  • Author not available. (2024). European Journal of Pharmacology. White Rose Research Online. [Link]

  • Nowar, R. M., et al. (2016). Therapeutic agents targeting apoptosis pathways with a focus on quinazolines as potent apoptotic inducers. Journal of American Science, 12(6), 57-67. [Link]

  • Lin, Y. W., et al. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PMC. [Link]

  • Al-Ostoot, F. H., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC.

  • Chen, Y. J., et al. (2016). Derivatives of 6cinnamamidoquinoline4carboxamide impair lysosome function and induce apoptosis. Oncotarget. [Link]

  • Wesselborg, S., et al. (1999). Anticancer drugs induce caspase-8/FLICE activation and apoptosis in the absence of CD95 receptor/ligand interaction. Blood, 93(9), 3053–3063. [Link]

  • Author not available. (2025). The Role of the BCL2 Family in Targeted Anticancer Response as Apoptotic Mediators. Source not available.

  • Cen, F., et al. (Year not available). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers. [Link]

  • Gobis, K., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. [Link]

  • Banerjee, S., et al. (2011). Small Molecule Inhibitors of Bcl-2 Family Proteins for Pancreatic Cancer Therapy. MDPI. [Link]

  • Al-Warhi, T., et al. (2026). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. PMC.

  • van de Kooij, B., et al. (2013). Drug-induced caspase 8 upregulation sensitises cisplatin-resistant ovarian carcinoma cells to rhTRAIL-induced apoptosis. PMC. [Link]

  • Keim, C., et al. (Year not available). Mechanisms of drug sensitization to TRA-8, an agonistic death receptor 5 antibody, involve modulation of the intrinsic apoptotic pathway in human breast cancer cells. PMC.

  • Author not available. (2024). Complex Interplay between DNA Damage and Autophagy in Disease and Therapy. MDPI. [Link]

  • Wang, C., et al. (2022). Antitumor Activity and Mechanism of Action of the Antimicrobial Peptide AMP-17 on Human Leukemia K562 Cells. MDPI. [Link]

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Foundational

The Isoquinoline-8-Carboxamide Scaffold: A Cornerstone in PARP Inhibitor Design

A Technical Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The discovery and development of Poly(ADP-ribose) polymerase (PARP) inhibitors have marked a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The discovery and development of Poly(ADP-ribose) polymerase (PARP) inhibitors have marked a significant advancement in targeted cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms. Central to the evolution of these inhibitors is the exploration of various chemical scaffolds that can effectively mimic the nicotinamide portion of the NAD+ substrate, thereby blocking the catalytic activity of PARP enzymes. Among these, the isoquinoline-based scaffolds have emerged as a particularly fruitful area of research. This technical guide provides an in-depth exploration of the role of the isoquinoline-8-carboxamide scaffold and its closely related analogs in the design and development of potent PARP inhibitors. We will delve into the structural basis of inhibition, key structure-activity relationships, and the experimental methodologies crucial for their evaluation, offering a comprehensive resource for scientists in the field of drug discovery.

Introduction: The Critical Role of PARP in Genomic Stability and Cancer

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to several cellular processes, most notably the repair of single-strand DNA breaks (SSBs)[1]. When a DNA strand breaks, PARP1, the most abundant and well-studied member of the family, rapidly binds to the damaged site. This binding activates the enzyme to catalyze the transfer of ADP-ribose units from its substrate, nicotinamide adenine dinucleotide (NAD+), to itself and other acceptor proteins, forming long, branched chains of poly(ADP-ribose) (PAR)[2]. This process, known as PARylation, creates a scaffold that recruits other DNA repair proteins to the site of damage, facilitating the repair process[1].

In cancer cells with mutations in genes responsible for homologous recombination (HR), such as BRCA1 and BRCA2, the repair of double-strand DNA breaks (DSBs) is compromised. These cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair SSBs. If these SSBs are not repaired, they can lead to the collapse of replication forks during DNA replication, resulting in the formation of DSBs. In HR-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death. This concept of "synthetic lethality," where the simultaneous loss of two parallel pathways is lethal to the cell while the loss of either one is not, forms the therapeutic rationale for the use of PARP inhibitors in BRCA-mutated cancers[3].

The Emergence of the Isoquinoline Scaffold in PARP Inhibitor Design

The development of PARP inhibitors has been a journey of rational drug design, with the primary goal of creating molecules that can competitively inhibit the binding of NAD+ to the catalytic domain of PARP. Early inhibitors were simple benzamide analogs, but the quest for higher potency and better pharmacological properties led to the exploration of more complex heterocyclic scaffolds.

The isoquinoline nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, has proven to be a valuable pharmacophore in this endeavor. Its rigid structure provides a solid foundation for the precise positioning of functional groups necessary for interaction with the PARP active site.

While direct and extensive literature on the isoquinoline-8-carboxamide scaffold is limited, significant research on the closely related quinoline-8-carboxamide and various isoquinolinone derivatives provides a strong basis for understanding its importance[4][5][6]. The key design principle behind these scaffolds is the introduction of an intramolecular hydrogen bond that locks the carboxamide group in a conformation that mimics the nicotinamide moiety of NAD+[4][7]. This pre-organized conformation is crucial for effective binding to the PARP active site.

Figure 1: Relationship between the natural substrate and synthetic scaffolds.

Mechanism of Action: Unraveling the Binding Interactions

The inhibitory activity of the isoquinoline-8-carboxamide scaffold and its analogs is rooted in their ability to occupy the nicotinamide-binding pocket of the PARP catalytic domain. The key interactions that contribute to the high affinity of these inhibitors can be understood by examining crystal structures of PARP1 in complex with similar heterocyclic inhibitors[2].

The primary interactions include:

  • Hydrogen Bonding: The carboxamide group is a critical pharmacophoric element. The amide N-H and the carbonyl oxygen form crucial hydrogen bonds with the backbone of Gly863 and Ser904 in the PARP1 active site.

  • π-π Stacking: The aromatic isoquinoline ring system engages in π-π stacking interactions with the side chain of Tyr907, further stabilizing the inhibitor within the active site.

  • Hydrophobic Interactions: The bicyclic core and any appended substituents can form favorable hydrophobic interactions with surrounding amino acid residues, such as Leu713, Ala726, and Phe897.

The intramolecular hydrogen bond between the quinoline/isoquinoline nitrogen and one of the amide protons helps to maintain the bioactive conformation of the carboxamide group, reducing the entropic penalty of binding and contributing to higher potency[4][7].

PARP_Binding_Mode cluster_0 PARP1 Active Site cluster_1 Isoquinoline-8-carboxamide Inhibitor PARP_Pocket Nicotinamide Binding Pocket Key Residues: - Gly863 - Ser904 - Tyr907 Inhibitor Isoquinoline Core 8-Carboxamide Group Inhibitor:f1->PARP_Pocket:f1 H-Bonds (Gly863, Ser904) Inhibitor:f0->PARP_Pocket:f1 π-π Stacking (Tyr907)

Figure 2: Key interactions of the isoquinoline-8-carboxamide scaffold in the PARP1 active site.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the isoquinoline-8-carboxamide scaffold has been instrumental in optimizing the potency and selectivity of PARP inhibitors. The following table summarizes key SAR findings from studies on quinoline-8-carboxamides and related isoquinolinones, which can be extrapolated to the isoquinoline-8-carboxamide core.

Modification Position Effect on Activity Rationale Reference
Position 2 (on quinoline) Small alkyl groups (e.g., methyl) increase potency.Fills a small hydrophobic pocket, enhancing binding affinity.[4][7]
Position 3 (on quinoline) Requires small, narrow substituents.Larger groups may cause steric clashes within the active site.[4][7]
Amide Group Essential for activity.Forms critical hydrogen bonds with the protein backbone.[4][6][7]
Isoquinolinone Core Modifications can modulate selectivity between PARP1 and PARP2.Subtle differences in the active sites of PARP isoforms can be exploited.[5]

Table 1: Summary of Structure-Activity Relationships for Quinoline-8-carboxamide and Isoquinolinone-based PARP Inhibitors.

Key Experimental Protocols

The evaluation of novel PARP inhibitors requires a robust set of in vitro and cell-based assays. Below are detailed protocols for two fundamental experiments.

PARP1 Enzymatic Inhibition Assay (Colorimetric)

This assay quantifies the ability of a compound to inhibit the catalytic activity of recombinant PARP1.

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well high-binding microplate with histone H1 (10 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 nM) in assay buffer (50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 0.1 mg/mL BSA). Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Olaparib).

  • Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human PARP1 enzyme (10 nM), activated DNA (e.g., sonicated calf thymus DNA, 1 µg/mL), and the test compound dilutions.

  • Initiation of Reaction: Add the reaction mixture to the histone-coated wells. Initiate the PARP reaction by adding a mixture of NAD+ (1 mM) and biotinylated NAD+ (10 µM).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stopping the Reaction and Washing: Stop the reaction by washing the plate five times with wash buffer to remove unincorporated NAD+.

  • Detection: Add streptavidin-HRP conjugate (diluted in assay buffer) to each well and incubate at room temperature for 30 minutes.

  • Substrate Addition: Wash the plate three times. Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color develops.

  • Measurement and Data Analysis: Stop the reaction with a stop solution (e.g., 1 M H2SO4). Read the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effect of the PARP inhibitor on cancer cells, particularly those with and without BRCA mutations, to evaluate synthetic lethality.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., BRCA1-deficient MDA-MB-436 and BRCA-proficient MCF-7) into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 value for each cell line. A significantly lower IC50 in the BRCA-deficient cell line indicates synthetic lethality.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation Enzymatic_Assay PARP1 Enzymatic Assay (IC50 Determination) SAR_Analysis Structure-Activity Relationship Analysis Enzymatic_Assay->SAR_Analysis Provides Potency Data Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on BRCA-mutant cells) SAR_Analysis->Cytotoxicity_Assay Guides Compound Selection Synthetic_Lethality Assessment of Synthetic Lethality Cytotoxicity_Assay->Synthetic_Lethality Compares IC50s Further_Studies Further Preclinical Development Synthetic_Lethality->Further_Studies Promising Compounds

Figure 3: General workflow for the evaluation of novel PARP inhibitors.

Clinical Significance and Future Perspectives

While no approved PARP inhibitors are explicitly based on the isoquinoline-8-carboxamide scaffold, the clinical success of other isoquinolinone-based inhibitors, such as Talazoparib, underscores the therapeutic potential of this class of compounds. The principles of targeting the NAD+ binding pocket and inducing synthetic lethality in HR-deficient tumors are well-established and have led to regulatory approvals for the treatment of ovarian, breast, pancreatic, and prostate cancers[3].

The future of PARP inhibitor development lies in several key areas:

  • Improving Selectivity: Designing inhibitors with higher selectivity for specific PARP family members (e.g., PARP1 vs. PARP2) could lead to improved therapeutic windows and reduced off-target effects.

  • Overcoming Resistance: The emergence of resistance to PARP inhibitors is a significant clinical challenge. Novel inhibitors or combination therapies are needed to address these resistance mechanisms.

  • Expanding Therapeutic Applications: Research is ongoing to explore the use of PARP inhibitors in other cancer types and in combination with other therapeutic modalities, such as immunotherapy and other DNA damage response inhibitors.

The isoquinoline-8-carboxamide scaffold, with its tunable chemical properties, remains a promising starting point for the design of next-generation PARP inhibitors that can address these challenges.

Conclusion

The isoquinoline-8-carboxamide scaffold and its related analogs represent a cornerstone in the design of potent and selective PARP inhibitors. Their ability to mimic the nicotinamide portion of NAD+ through a conformationally constrained carboxamide group allows for high-affinity binding to the PARP active site. A thorough understanding of the structure-activity relationships and the application of robust experimental protocols are essential for the successful development of novel drug candidates based on this scaffold. As our knowledge of the complexities of the DNA damage response and the mechanisms of drug resistance continues to grow, the rational design of new inhibitors based on privileged scaffolds like isoquinoline-8-carboxamide will be crucial in advancing the field of targeted cancer therapy.

References

  • [Reference for PARP's role in DNA repair - general knowledge, can be a review article]
  • [Reference for general PARP inhibitor development and clinical success]
  • [Reference for experimental protocols - general methodology]
  • [Reference for MTT assay protocol]
  • [Reference for PARP inhibitor resistance]

Sources

Exploratory

The Isoquinoline-8-Carboxamide Scaffold: A Comprehensive Exploration of Structure-Activity Relationships in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The isoquinoline nucleus, a privileged heterocyclic scaffold, has been a cornerstone in the design of numerous biologically acti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline nucleus, a privileged heterocyclic scaffold, has been a cornerstone in the design of numerous biologically active compounds. Among its many derivatives, the isoquinoline-8-carboxamide moiety has emerged as a versatile pharmacophore, demonstrating a wide spectrum of pharmacological activities. This technical guide provides a detailed examination of the structure-activity relationships (SAR) of isoquinoline-8-carboxamide derivatives, offering insights into the rational design of novel therapeutic agents. This document delves into the synthesis, biological evaluation, and the critical interplay between chemical structure and biological function, with a focus on anticancer applications.

The Isoquinoline-8-Carboxamide Core: A Scaffold with Therapeutic Potential

The isoquinoline-8-carboxamide framework is characterized by a rigid, bicyclic aromatic system with a carboxamide group at the C8 position. This specific arrangement allows for diverse chemical modifications at various positions on the isoquinoline ring and the carboxamide side chain, enabling the fine-tuning of physicochemical properties and biological activity. The strategic placement of the carboxamide group often facilitates crucial interactions with biological targets through hydrogen bonding and other non-covalent interactions.

Structure-Activity Relationships of Isoquinoline-8-Carboxamide Derivatives

The biological activity of isoquinoline-8-carboxamide derivatives is profoundly influenced by the nature and position of substituents on the isoquinoline core and the carboxamide moiety. This section explores the SAR of this scaffold against various biological targets.

Dual Tubulin Polymerization and V-ATPase Inhibition for Cancer Therapy

Recent studies have identified isoquinoline-8-carboxamide derivatives as potent dual inhibitors of tubulin polymerization and vacuolar-type H+-translocating ATPase (V-ATPase), two validated targets in oncology.[1] These derivatives, inspired by natural products like podophyllotoxin, have demonstrated significant antiproliferative activity against various cancer cell lines.[1]

A key SAR finding in this series is the critical role of the substituents on the phenyl ring attached to the isoquinoline core and the nature of the carboxamide group. For instance, the presence of a 3,4,5-trimethoxyphenyl group is a key pharmacophore for microtubule-targeting drugs.[1]

Key SAR Observations for Tubulin/V-ATPase Inhibition:

Compound/ModificationKey Structural FeaturesImpact on Activity
Lead Compound (F10) Dioxino[2,3-g]isoquinoline core with a 3,4,5-trimethoxyphenyl group and an 8-carboxamide.Potent antiproliferative activity against multiple cancer cell lines.[1]
Carboxamide (NH2) Unsubstituted carboxamide at the C8 position.Essential for activity; likely involved in target binding.
Dioxane Fragment Fused dioxane ring on the isoquinoline core.Contributes to improved microtubule inhibitor activity.[1]
Bromine Substitution Introduction of a bromine atom.Forms a halogen bond with βCys241 and βLeu242 at the colchicine-binding site of tubulin.[1]

The dual inhibition of tubulin and V-ATPase by these compounds can lead to synergistic anticancer effects, including cell cycle arrest at the G2/M phase and induction of immunogenic cell death.[1]

Experimental Workflow for Synthesis and Evaluation of Tubulin/V-ATPase Inhibitors

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_invitro In Vitro cluster_cellbased Cell-Based cluster_invivo In Vivo start Starting Materials (e.g., Substituted Isoquinoline Precursor) step1 Multi-step Synthesis (e.g., Cyclization, Functional Group Interconversion) start->step1 intermediate Key Intermediate (e.g., 6-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-[1,4]dioxino[2,3-g]isoquinoline-8-carboxylate) step1->intermediate final_product Final Product (Isoquinoline-8-carboxamide Derivative) intermediate->final_product Amidation in_vitro In Vitro Assays final_product->in_vitro cell_based Cell-Based Assays final_product->cell_based in_vivo In Vivo Studies final_product->in_vivo tubulin Tubulin Polymerization Assay in_vitro->tubulin vatpase V-ATPase Activity Assay in_vitro->vatpase antiproliferative Antiproliferative Assay (e.g., MTT) cell_based->antiproliferative cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_based->cell_cycle apoptosis Apoptosis Assay cell_based->apoptosis icd Immunogenic Cell Death Assay cell_based->icd xenograft Tumor Xenograft Model in_vivo->xenograft

Caption: Workflow for the synthesis and biological evaluation of isoquinoline-8-carboxamide derivatives.

Inhibition of Proliferating Cell Nuclear Antigen (PCNA)

The isoquinoline-8-carboxamide scaffold has also been explored for the development of Proliferating Cell Nuclear Antigen (PCNA) inhibitors, which represent a promising strategy for cancer therapy.[2] PCNA is a key protein involved in DNA replication and repair.

A patent application describes a series of isoquinoline-8-carboxamide analogues engineered based on ligand-based Structure-Activity Relationships (SAR) to enhance their efficacy against cancer cells.[2]

Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) Tyrosine Kinase

In the context of receptor tyrosine kinase inhibition, an isoquinoline-8-carboxamide derivative has been synthesized and evaluated as a potential inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR).[3] However, in this particular study, the isoquinoline-8-carboxamide analogue displayed reduced enzymatic and cellular potency compared to its naphthamide counterparts, suggesting that the isoquinoline core may not be optimal for binding to the lipophilic pocket of the KDR (VEGFR-2) kinase in this series.[3]

Cytotoxic Activity of Fused Tetracyclic Chromophores

A study on fused tetracyclic chromophores based on the 7-oxo-7H-dibenz[f,ij]isoquinoline scaffold investigated the effect of the position of a (dimethylamino)ethylcarboxamide side chain on cytotoxic activity.[4] The study compared derivatives with the carboxamide at the 2-, 4-, 8-, and 11-positions. The results indicated a clear positional effect on cytotoxicity, with the 8-carboxamide derivative being the least effective in the tested cell lines.[4] This highlights the critical importance of the substitution pattern on the isoquinoline ring system for biological activity.

Order of Cytotoxicity for Carboxamide-Linked Derivatives: 8-carboxamide < 4-carboxamide < 2-carboxamide < 11-carboxamide[4]

Synthetic Methodologies

The synthesis of isoquinoline-8-carboxamide derivatives typically involves a multi-step sequence starting from appropriately substituted isoquinoline precursors. A common final step is the amidation of an isoquinoline-8-carboxylic acid or its activated derivative.

General Synthetic Protocol for Isoquinoline-8-carboxamide Formation:

  • Preparation of the Isoquinoline-8-carboxylic Acid Core: This can be achieved through various established methods for isoquinoline synthesis, followed by functionalization at the 8-position to introduce the carboxylic acid group.

  • Activation of the Carboxylic Acid: The carboxylic acid is typically activated to facilitate amide bond formation. Common activating agents include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[2]

  • Amide Coupling: The activated carboxylic acid is then reacted with the desired amine to furnish the final isoquinoline-8-carboxamide derivative.

Example Protocol: Synthesis of a Generic Isoquinoline-8-carboxamide [2]

  • To a solution of the corresponding isoquinoline-8-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dimethylformamide), add HBTU (1.1 equivalents) and a tertiary amine base (e.g., diisopropylethylamine, 2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for several hours or until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography, to yield the pure isoquinoline-8-carboxamide derivative.

Key Signaling Pathways and Mechanisms of Action

The biological effects of isoquinoline-8-carboxamide derivatives are mediated through their interaction with specific cellular signaling pathways.

Inhibition of Tubulin Polymerization and Microtubule Dynamics

G cluster_pathway Microtubule Dynamics and Cell Cycle Progression tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization mitotic_spindle Mitotic Spindle microtubules->mitotic_spindle cell_cycle Cell Cycle Progression mitotic_spindle->cell_cycle g2m_arrest G2/M Phase Arrest cell_cycle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis inhibitor Isoquinoline-8-carboxamide (e.g., F10) inhibitor->tubulin Binds to Colchicine Site

Caption: Inhibition of tubulin polymerization by isoquinoline-8-carboxamide derivatives leads to G2/M cell cycle arrest and apoptosis.

Future Perspectives and Conclusion

The isoquinoline-8-carboxamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the importance of precise structural modifications in achieving potent and selective biological activity. While significant progress has been made, particularly in the development of anticancer agents, further exploration of this scaffold against other therapeutic targets is warranted.

Future research should focus on:

  • Systematic SAR studies: A more comprehensive and systematic exploration of substitutions at all available positions of the isoquinoline ring and the carboxamide side chain is needed to build a more complete SAR picture.

  • Exploration of new biological targets: The versatility of the scaffold suggests its potential for interacting with a broader range of biological targets beyond those discussed here.

  • Optimization of pharmacokinetic properties: Early consideration of ADME (absorption, distribution, metabolism, and excretion) properties in the design process will be crucial for translating in vitro potency into in vivo efficacy.

References

Sources

Foundational

Comprehensive Technical Guide: Isoquinoline-8-Carboxamide Derivatives as Dual Tubulin/V-ATPase Inhibitors

Executive Summary The tumor microenvironment is notoriously immunosuppressive, rendering many conventional chemotherapies and targeted agents ineffective at eliciting durable antineoplastic responses. Recently, a paradig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tumor microenvironment is notoriously immunosuppressive, rendering many conventional chemotherapies and targeted agents ineffective at eliciting durable antineoplastic responses. Recently, a paradigm shift has occurred with the discovery of dual-targeting agents capable of inducing Immunogenic Cell Death (ICD) . This whitepaper provides an in-depth technical analysis of a novel class of isoquinoline-8-carboxamide derivatives—specifically the lead compound F10 (6-(3-Bromo-4,5-dimethoxyphenyl)-2,3-dihydro-[1,4]dioxino[2,3-g]isoquinoline-8-carboxamide)—which acts as a dual inhibitor of both tubulin polymerization and Vacuolar-type ATPase (V-ATPase).

By simultaneously disrupting the microtubule cytoskeleton and halting lysosomal acidification, F10 not only triggers cellular apoptosis but also enhances T-lymphocyte infiltration, transforming "cold" tumors into immunologically "hot" ones [1]. This guide dissects the mechanistic rationale, structural biology, and self-validating experimental protocols required to evaluate this dual-inhibitor class.

Mechanistic Rationale: The Synergy of Dual Inhibition

To understand the efficacy of F10, we must examine the causality behind targeting both tubulin and V-ATPase simultaneously. Single-target microtubule inhibitors (like colchicine or paclitaxel) often suffer from narrow therapeutic windows and drug resistance. By incorporating a V-ATPase inhibitory pharmacophore, researchers have engineered a synthetic lethality mechanism.

Tubulin Destabilization via the Colchicine Binding Site

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers. F10 binds directly to the colchicine-binding site at the intra-dimer interface of tubulin.

  • Causality: Binding at this site prevents the curved tubulin dimer from adopting the straight conformation necessary for microtubule assembly. This destabilizes the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Furthermore, specific microtubule destabilization is a known trigger for the surface exposure of calreticulin (CRT), a primary hallmark of ICD.

V-ATPase Inhibition and Autophagy Blockade

V-ATPases are ATP-driven proton pumps responsible for acidifying intracellular compartments such as lysosomes and endosomes [2].

  • Causality: Cancer cells upregulate V-ATPase to survive the acidic tumor microenvironment and maintain high rates of autophagy for nutrient scavenging. F10 inhibits V-ATPase, which neutralizes lysosomal pH. This prevents the fusion of autophagosomes with lysosomes (late-stage autophagy inhibition), leading to the accumulation of toxic protein aggregates and accelerating apoptotic cell death.

The Immunogenic Cell Death (ICD) Axis

The dual action of F10 creates a perfect storm for ICD. The endoplasmic reticulum (ER) stress induced by tubulin disruption, combined with the metabolic collapse from V-ATPase inhibition, forces the cancer cell to release Damage-Associated Molecular Patterns (DAMPs) such as ATP and HMGB1. This recruits and activates dendritic cells, which subsequently prime cytotoxic T-cells, driving robust tumor infiltration.

Pathway F10 F10 (Isoquinoline-8-carboxamide) Tubulin Tubulin (Colchicine Site) F10->Tubulin Inhibits VATPase V-ATPase (Lysosomal Proton Pump) F10->VATPase Inhibits Microtubule Microtubule Destabilization Tubulin->Microtubule Autophagy Late Autophagy Inhibition VATPase->Autophagy Apoptosis Apoptosis Microtubule->Apoptosis ICD Immunogenic Cell Death (ICD) Microtubule->ICD Autophagy->Apoptosis TCell Enhanced T-Cell Infiltration ICD->TCell

Caption: Mechanistic pathway of F10 dual inhibition leading to Immunogenic Cell Death (ICD).

Structural Biology and Compound Design

The molecular architecture of F10 is a masterclass in rational drug design, hybridizing pharmacophores from two natural products: Podophyllotoxin (PTOX) (a tubulin inhibitor) and Diphyllin (a V-ATPase inhibitor).

  • A-Ring Modification: The incorporation of a dioxane ring is critical. Structure-Activity Relationship (SAR) studies demonstrated that single substitutions on the A-ring completely abolished antiproliferative activity. The dioxane oxygen atoms form essential hydrogen bonds with the target proteins.

  • Isoquinoline Scaffold: The core isoquinoline-8-carboxamide provides the rigid geometry necessary to occupy the colchicine-binding pocket.

  • C-Ring Halogenation: The addition of a bromine atom at the 3-position of the pendant phenyl ring (F10) maximizes hydrophobic interactions within the tubulin binding pocket, significantly lowering the dissociation constant ( Kd​ ).

Molecular docking studies (using PDB: 1SA1) confirm that F10 occupies the colchicine-binding site in a manner nearly identical to PTOX, with the carboxamide group forming a critical anchor via hydrogen bonding with the α -tubulin subunit [1].

Quantitative Pharmacological Profiling

To validate the dual-targeting hypothesis, quantitative assays must benchmark F10 against established single-target inhibitors (e.g., Colchicine for tubulin, Bafilomycin A1 for V-ATPase). The table below synthesizes the in vitro and in vivo profiling data for F10.

ParameterAssay / ModelTarget / Cell LineF10 ValueControl Value
Binding Affinity ( Kd​ ) Tryptophan Fluorescence QuenchingTubulin (Colchicine site)6.56 μ M9.32 μ M (Colchicine)
Enzyme Inhibition ( IC50​ ) Cell-free Polymerization AssayTubulin Assembly6.33 μ M~3.0 μ M (Colchicine)
Antiproliferation ( IC50​ ) MTT / Cell ViabilityPC-3 (Prostate Cancer)~0.5 - 2.0 μ MN/A
In Vivo Efficacy (TGI) RM-1 Homograft Mouse ModelTumor Growth Inhibition>60%N/A

Experimental Protocols: Self-Validating Systems

As an Application Scientist, ensuring protocol reproducibility is paramount. The following methodologies are designed as self-validating systems; each includes internal controls to verify assay integrity before data interpretation.

Tryptophan-Based Fluorescence Quenching Assay (TFD)

Purpose: To determine the dissociation constant ( Kd​ ) of the compound binding to the tubulin colchicine site. Tubulin contains intrinsic tryptophan residues that fluoresce; binding of a ligand in the colchicine pocket quenches this fluorescence. Causality: If F10 binds directly to the target pocket, the conformational change and proximity of the ligand will predictably quench the tryptophan emission at 336 nm.

Step-by-Step Protocol:

  • Preparation: Dilute purified porcine brain tubulin to a final concentration of 2 μ M in PIPES buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9).

  • Ligand Titration: Prepare serial dilutions of F10 (0 to 20 μ M) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced tubulin denaturation.

  • Incubation: Incubate the tubulin-ligand mixtures in the dark at 37°C for 45 minutes to reach thermodynamic equilibrium.

  • Measurement: Excite the samples at 295 nm using a spectrofluorometer. Record the emission spectra from 310 nm to 400 nm.

  • Validation & Analysis: Use Colchicine as a positive control. Calculate the Kd​ using the modified Stern-Volmer equation. Self-Validation: The fluorescence of the vehicle control (1% DMSO) must remain stable over the 45-minute incubation.

Cell-Free Tubulin Polymerization Assay

Purpose: To quantify the functional inhibition of tubulin assembly. Causality: Tubulin polymerization increases the optical density (turbidity) of the solution. By monitoring absorbance at 340 nm, we can kinetically track the nucleation, growth, and steady-state phases of microtubule formation.

Step-by-Step Protocol:

  • Reagent Setup: Thaw highly purified tubulin (>99%) on ice. Prepare a reaction mix containing 3 mg/mL tubulin, 1 mM GTP, and 10% glycerol in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2​ , pH 6.9).

  • Compound Addition: Pre-warm a 96-well half-area plate to 37°C. Add F10 at varying concentrations (e.g., 1, 5, 10, 20 μ M). Add Paclitaxel (stabilizer) and Colchicine (destabilizer) to separate wells as controls.

  • Initiation: Rapidly add the tubulin reaction mix to the plate to initiate polymerization.

  • Kinetic Read: Immediately place the plate in a microplate reader set to 37°C. Read absorbance at 340 nm every 1 minute for 60 minutes.

  • Validation: Self-Validation: The Paclitaxel curve must show a rapid, steep increase in OD340​ without a lag phase, while the vehicle control must show a standard sigmoidal curve.

Immunofluorescence for Microtubule Disruption

Purpose: To visualize the intracellular destruction of the microtubule network and confirm the mechanism of action in living cells.

Step-by-Step Protocol:

  • Cell Culture: Seed PC-3 cells on glass coverslips in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with vehicle, Colchicine (positive control), or F10 (at IC50​ and 2×IC50​ concentrations) for 24 hours.

  • Fixation: Wash cells with warm PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Note: Do not use cold methanol, as it can artificially depolymerize microtubules.

  • Permeabilization & Blocking: Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Block with 5% BSA for 1 hour.

  • Staining: Incubate with anti- α -tubulin primary antibody (1:200) overnight at 4°C. Wash, then apply an Alexa Fluor 488-conjugated secondary antibody (1:500) for 1 hour in the dark. Counterstain nuclei with DAPI.

  • Imaging: Capture images using a confocal laser scanning microscope.

  • Validation: Self-Validation: Untreated cells must display long, filamentous, and highly organized microtubule networks spanning from the centrosome to the cell periphery.

Workflow Design Compound Design (PTOX/Diphyllin Hybrid) Synthesis Chemical Synthesis (Isoquinoline-8-carboxamide) Design->Synthesis Binding Target Binding (TFD Assay & Docking) Synthesis->Binding InVitro In Vitro Validation (Tubulin Poly. & IF) Binding->InVitro InVivo In Vivo Efficacy (RM-1 Homograft Model) InVitro->InVivo

Caption: Experimental workflow for validating dual tubulin/V-ATPase inhibitors.

Conclusion

The development of isoquinoline-8-carboxamide derivatives, particularly F10, represents a highly sophisticated approach to overcoming tumor immunosuppression. By rationally designing a single molecule to inhibit both tubulin polymerization and V-ATPase, researchers have established a reliable method for inducing Immunogenic Cell Death. For drug development professionals, the rigorous application of the self-validating biochemical and cellular assays outlined in this guide is critical for advancing this promising class of microtubule-targeting agents toward clinical viability.

References

  • Leng, J., Zhao, Y., Zhao, S., Xie, S., Sheng, P., Zhu, L., Zhang, M., Chen, T., Kong, L., & Yin, Y. (2024). Discovery of Novel Isoquinoline Analogues as Dual Tubulin Polymerization/V-ATPase Inhibitors with Immunogenic Cell Death Induction. Journal of Medicinal Chemistry, 67(4), 3144–3166.[Link]

  • Huss, M., & Wieczorek, H. (2009). Inhibitors of V-ATPases: old and new players. Journal of Experimental Biology, 212(3), 341-346.[Link]

Exploratory

Exploratory Synthesis Pathways for Isoquinoline-8-Carboxamide Building Blocks: A Technical Guide

Introduction & Rationale Isoquinoline-8-carboxamides represent a privileged class of heterocyclic building blocks in modern drug discovery. They are critical structural motifs in the development of dual tubulin polymeriz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Isoquinoline-8-carboxamides represent a privileged class of heterocyclic building blocks in modern drug discovery. They are critical structural motifs in the development of dual tubulin polymerization/V-ATPase inhibitors [1], apoptosis-inducing agents for oncology [2], and highly selective kinase inhibitors.

However, the synthesis of 8-substituted isoquinolines presents a formidable challenge. The isoquinoline core is electronically deactivated toward electrophilic aromatic substitution, and the C-8 position (the peri-position) is highly sterically encumbered by the adjacent nitrogen lone pair and the C-1 proton. Consequently, traditional functionalization methods often fail, necessitating the use of advanced transition-metal-catalyzed cross-coupling or de novo annulation strategies [3]. This whitepaper explores the optimal synthetic pathways, mechanistic causalities, and validated protocols for accessing these high-value building blocks.

Retrosynthetic Strategies & Pathway Design

To access isoquinoline-8-carboxamides, medicinal chemists typically employ two primary retrosynthetic pathways depending on the scale and library requirements:

  • Pathway A: Late-Stage Aminocarbonylation. This approach utilizes 8-bromoisoquinoline as a versatile precursor. Through palladium-catalyzed aminocarbonylation, the C–Br bond is directly converted into a carboxamide using carbon monoxide (CO) gas and a primary or secondary amine. This is highly step-economic for late-stage diversification [4].

  • Pathway B: Carboxylic Acid Activation. For parallel library synthesis where handling CO gas for every reaction is impractical, 8-bromoisoquinoline is first carbonylated to methyl isoquinoline-8-carboxylate, hydrolyzed to isoquinoline-8-carboxylic acid, and subsequently coupled with various amines using standard peptide coupling reagents.

Retrosynthesis Target Isoquinoline-8-carboxamide Inter1 8-Bromoisoquinoline (Late-Stage Pd-Catalysis) Target->Inter1 Aminocarbonylation Inter2 Isoquinoline-8-carboxylic acid (Amide Coupling) Target->Inter2 Amidation Precursor1 2-Bromobenzaldehyde Derivatives Inter1->Precursor1 Annulation Precursor2 Methyl Isoquinoline-8-carboxylate Inter2->Precursor2 Hydrolysis Precursor2->Inter1 Carbonylation

Retrosynthetic logical pathways for isoquinoline-8-carboxamide building blocks.

Mechanistic Insights & Causality in Catalysis

The success of Pathway A relies heavily on the precise tuning of the palladium catalytic cycle. The oxidative addition of Pd(0) into the C8–Br bond is sterically hindered. To overcome this, elevated temperatures (100–110 °C) and electron-rich bidentate phosphine ligands (such as Xantphos or dppf) must be employed.

Causality of Ligand Choice: Xantphos possesses a wide bite angle (~111°), which forces the palladium intermediate into a specific geometry that dramatically accelerates the final reductive elimination step. Without a wide-bite-angle ligand, the sterically congested Pd(II)-acyl-amine intermediate is prone to off-target decarbonylation or catalyst degradation (forming inactive palladium black) rather than yielding the desired carboxamide [3].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (8-Bromoisoquinoline) Pd0->OxAdd Aryl Halide CoIns CO Insertion OxAdd->CoIns CO Gas NucAtt Nucleophilic Attack (Amine) CoIns->NucAtt Amine RedElim Reductive Elimination (Product Release) NucAtt->RedElim Base / -HX RedElim->Pd0 Regeneration

Mechanistic workflow of Pd-catalyzed aminocarbonylation of 8-bromoisoquinoline.

Experimental Protocols (Self-Validating Systems)

Protocol A: Direct Palladium-Catalyzed Aminocarbonylation of 8-Bromoisoquinoline

This protocol describes the direct installation of the carboxamide group using a CO atmosphere.

  • Reagent Assembly: In a flame-dried Schlenk tube or pressure reactor, add 8-bromoisoquinoline (1.0 equiv, 1.0 mmol), the desired amine (1.5 equiv, 1.5 mmol), Pd(OAc)₂ (0.05 equiv, 5 mol%), Xantphos (0.10 equiv, 10 mol%), and anhydrous Na₂CO₃ (2.0 equiv, 2.0 mmol).

  • Solvent Addition: Suspend the mixture in anhydrous toluene (5.0 mL, 0.2 M). Causality: Toluene is chosen as a non-coordinating, high-boiling solvent that supports high-temperature cross-coupling without competing for palladium coordination sites.

  • Atmosphere Exchange: Seal the reactor, evacuate, and backfill with CO gas three times. Pressurize the vessel to 3 bar of CO.

  • Thermal Activation: Heat the reaction mixture to 100 °C and stir vigorously for 16 hours. Self-Validation: Monitor reaction progress by TLC (DCM:MeOH 95:5); the complete disappearance of the UV-active 8-bromoisoquinoline starting spot indicates full conversion.

  • Workup & Purification: Cool the reactor to room temperature and safely vent the excess CO in a fume hood. Dilute the mixture with EtOAc (15 mL) and filter through a pad of Celite to remove the insoluble inorganic salts and precipitated palladium catalyst. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography to afford the pure isoquinoline-8-carboxamide.

Protocol B: Amide Coupling via Isoquinoline-8-Carboxylic Acid

This protocol is ideal for generating a library of analogs without repeated CO exposure.

  • Activation: In a dry round-bottom flask, dissolve isoquinoline-8-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL). Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv, 3.0 mmol) and HATU (1.2 equiv, 1.2 mmol). Stir at room temperature for 15 minutes. Causality: HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. This prevents the formation of unreactive side products and drives the coupling of sterically hindered or weakly nucleophilic amines.

  • Coupling: Add the target amine (1.2 equiv, 1.2 mmol) dropwise. Stir the reaction for 4 hours at room temperature.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with EtOAc (3 × 15 mL). Self-Validation: Wash the combined organic layers with 5% aqueous LiCl (to thoroughly remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent and purify the crude residue by flash chromatography or recrystallization.

Quantitative Data & Condition Optimization

The table below summarizes the optimization of reaction conditions for the functionalization of the C-8 position, comparing direct aminocarbonylation with two-step amidation.

PrecursorReagents / CatalystLigandSolventTemp (°C)Yield (%)
8-BromoisoquinolineR-NH₂, CO (3 bar), Pd(OAc)₂XantphosToluene10078–85
8-BromoisoquinolineR-NH₂, Mo(CO)₆, PdCl₂(dppf)dppf1,4-Dioxane11065–72
Isoquinoline-8-carboxylic acidR-NH₂, HATU, DIPEANoneDMF2588–95
Isoquinoline-8-carboxylic acidR-NH₂, EDCI, HOBt, Et₃NNoneDCM2575–82

Data demonstrates that while direct aminocarbonylation is step-economic, pre-forming the carboxylic acid and utilizing HATU provides the highest yields for parallel analog synthesis.

References

  • Discovery of Novel Isoquinoline Analogues as Dual Tubulin Polymerization/V-ATPase Inhibitors with Immunogenic Cell Death Induction. Journal of Medicinal Chemistry. 1

  • Apoptosis-inducing agents for the treatment of cancer and immune and autoimmune diseases. US Patent 8889675B2. 2

  • Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry. ACS Omega. 3

  • Isoxazoline compounds for controlling invertebrate pests. WO2020055955A1. 4

Sources

Foundational

Immunogenic Cell Death (ICD) Induction by Isoquinoline-8-Carboxamide Compounds: A Technical Guide to Dual Tubulin/V-ATPase Inhibition

Executive Summary The transition from conventional cytotoxicity to chemoimmunotherapy relies heavily on the induction of Immunogenic Cell Death (ICD). While many chemotherapeutics induce apoptosis, they often fail to tri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from conventional cytotoxicity to chemoimmunotherapy relies heavily on the induction of Immunogenic Cell Death (ICD). While many chemotherapeutics induce apoptosis, they often fail to trigger the specific spatiotemporal emission of Damage-Associated Molecular Patterns (DAMPs) required to convert immunologically "cold" tumors into "hot" ones. Recent breakthroughs in medicinal chemistry have identified novel isoquinoline-8-carboxamide compounds—specifically derivatives inspired by the natural products podophyllotoxin (PTOX) and diphyllin—as potent dual inhibitors of tubulin polymerization and V-ATPase[1].

This whitepaper provides an in-depth technical analysis of how these compounds, notably the lead candidate F10 (6-(3-Bromo-4,5-dimethoxyphenyl)-2,3-dihydro-[1,4]dioxino[2,3-g]isoquinoline-8-carboxamide), orchestrate a self-amplifying cascade of endoplasmic reticulum (ER) stress, reactive oxygen species (ROS) accumulation, and late-stage autophagy blockade to successfully trigger ICD[2].

Mechanistic Pharmacology: The Causality of ICD Induction

The superiority of isoquinoline-8-carboxamides over traditional microtubule-targeting agents (MTAs) lies in their polypharmacological profile. The induction of ICD by compounds like F10 is not a byproduct of cell death, but a highly regulated consequence of dual-target engagement[1].

Colchicine-Site Tubulin Inhibition

F10 binds directly to the colchicine-binding site of tubulin (interacting with residues such as βCys241 and βLeu242 via halogen bonding)[2]. This prevents microtubule assembly, leading to profound spindle formation disorder. The structural consequence is a rigid G2/M phase cell cycle arrest, which initiates the intrinsic mitochondrial apoptosis pathway characterized by the upregulation of pro-apoptotic Bax and the downregulation of anti-apoptotic Bcl-2[1].

V-ATPase Inhibition and Autophagy Modulation

While MTAs like PTOX induce the ER stress necessary for ICD, they often fail to trigger a full immunogenic response because the cell utilizes autophagy as a survival mechanism to clear unfolded proteins[1]. Isoquinoline-8-carboxamides overcome this resistance by simultaneously inhibiting V-ATPase. V-ATPase inhibition disrupts lysosomal acidification, effectively blocking late-stage autophagy. This blockade prevents the degradation of ICD-essential proteins, ensuring that calreticulin (CRT) is preserved and trafficked to the outer plasma membrane to act as an "eat-me" signal for dendritic cells[1].

MOA F10 Isoquinoline-8-Carboxamide (F10) Tubulin Colchicine-Site Tubulin Inhibition F10->Tubulin VATPase V-ATPase Inhibition F10->VATPase G2M G2/M Cell Cycle Arrest Tubulin->G2M ERStress ER Stress & ROS Accumulation Tubulin->ERStress Autophagy Late Autophagy Blockade VATPase->Autophagy VATPase->ERStress Apoptosis Mitochondrial Apoptosis G2M->Apoptosis DAMPs DAMP Emission (CRT, ATP, HMGB1) Autophagy->DAMPs Prevents DAMP clearance ERStress->Apoptosis ERStress->DAMPs Apoptosis->DAMPs ICD Immunogenic Cell Death (ICD) DAMPs->ICD

Fig 1. Dual-targeting mechanism of isoquinoline-8-carboxamides driving Immunogenic Cell Death.

Quantitative Data & Benchmarks

The efficacy of isoquinoline-8-carboxamides is validated through distinct, measurable cellular responses. The table below summarizes the quantitative pharmacological profile of the lead compound F10 compared to its analog D4 and the parent natural product PTOX[1][2].

Compound / TreatmentPrimary Target(s)G2/M Arrest (at 200 nM)Apoptotic PathwayCRT ExposureIn Vivo T-Cell Infiltration
F10 Tubulin & V-ATPase~65.0% (from 19.5% baseline)Intrinsic (MMP collapse)High / SustainedSignificantly Enhanced
D4 Tubulin & V-ATPaseModerateIntrinsicModerateModerate
Podophyllotoxin (PTOX) Tubulin onlyHighIntrinsicMinimal (Cleared by autophagy)Low
Control (Vehicle) None~19.5%BaselineBaselineBaseline

Self-Validating Experimental Protocols

To rigorously evaluate novel isoquinoline-8-carboxamide derivatives, researchers must employ self-validating workflows. The following protocols are designed not just to observe effects, but to prove the causal chain of ICD induction.

Protocol 1: Validation of Dual Target Engagement

Rationale: Before assessing cell death, it is critical to confirm that the compound engages both tubulin and V-ATPase, as this dual action is the prerequisite for bypassing autophagic resistance[1].

  • Tubulin Polymerization Assay: Incubate purified porcine brain tubulin with the compound (e.g., F10) and a fluorescent reporter. Measure fluorescence kinetics (Ex: 340 nm / Em: 410 nm) over 1 hour at 37°C. Self-Validation: Use colchicine as a positive control and paclitaxel (a stabilizer) as a negative control.

  • Lysosomal Acidification Assessment (V-ATPase): Treat PC-3 cancer cells with 50-200 nM of the compound for 24 hours. Stain with Acridine Orange (AO). Functional lysosomes will fluoresce red (due to AO accumulation in acidic environments). A shift from red to green fluorescence indicates successful V-ATPase inhibition and lysosomal alkalization.

Protocol 2: Mechanistic Profiling of the ICD Cascade

Rationale: ICD is defined by the emission of DAMPs. However, to prove causality, we must link this emission to mitochondrial dysfunction and ER stress[1].

  • MMP Collapse & ROS Generation: Treat cells with the compound for 12 hours. Stain with JC-1 dye. Analyze via flow cytometry. A shift from red (J-aggregates) to green (monomers) indicates mitochondrial transmembrane potential (MMP) collapse. Causality link: MMP collapse disrupts the electron transport chain, directly causing the ROS accumulation necessary for ER stress.

  • Multiplexed DAMP Detection:

    • Calreticulin (CRT): Harvest cells without permeabilization (critical to ensure only surface-exposed CRT is measured). Stain with Alexa Fluor 488-conjugated anti-CRT antibody and analyze via flow cytometry.

    • ATP Secretion: Collect the culture supernatant and quantify extracellular ATP using a recombinant luciferase/luciferin bioluminescence assay.

    • HMGB1 Release: Perform an ELISA on the cell culture medium to detect late-stage High Mobility Group Box 1 (HMGB1) release.

    • Self-Validation: Co-treat a parallel cohort with the pan-caspase inhibitor Z-VAD-FMK. If DAMP release is abrogated, it confirms that the ICD response is intrinsically dependent on the apoptotic signaling cascade initiated by the compound.

Workflow P1 Phase 1: Target Validation - Tubulin Polymerization - Lysosomal pH (AO) P2 Phase 2: Cell Death - Annexin V/PI Flow - JC-1 MMP Assay P1->P2 P3 Phase 3: ICD Profiling - Surface CRT (Flow) - Secreted ATP & HMGB1 P2->P3 P4 Phase 4: In Vivo Efficacy - RM-1 Homograft - CD8+ T-Cell IHC P3->P4

Fig 2. Self-validating experimental workflow for evaluating ICD induction by novel compounds.

In Vivo Translation and Future Perspectives

The ultimate validation of an ICD inducer is its ability to recruit adaptive immune cells into the tumor microenvironment. In RM-1 homograft models, isoquinoline-8-carboxamides like F10 have demonstrated significant tumor growth inhibition coupled with enhanced intratumoral T lymphocyte infiltration[1]. By effectively bridging the gap between direct cytotoxicity and immune priming, these dual Tubulin/V-ATPase inhibitors represent a highly promising scaffold for the next generation of chemoimmunotherapeutics.

References

  • Leng, J., et al. "Discovery of Novel Isoquinoline Analogues as Dual Tubulin Polymerization/V-ATPase Inhibitors with Immunogenic Cell Death Induction." Journal of Medicinal Chemistry, ACS Publications, 2024.[Link]

  • Leng, J., et al. "Discovery of Novel Isoquinoline Analogues as Dual Tubulin Polymerization/V-ATPase Inhibitors with Immunogenic Cell Death Induction." PubMed, National Institutes of Health, 2024.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Cell Viability Assay Protocols for Isoquinoline-8-Carboxamide Derivatives

Target Audience: Researchers, Scientists, and Oncology Drug Development Professionals Application: High-throughput cytotoxicity screening, mechanism-of-action validation, and immunogenic cell death (ICD) profiling. Intro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Oncology Drug Development Professionals Application: High-throughput cytotoxicity screening, mechanism-of-action validation, and immunogenic cell death (ICD) profiling.

Introduction & Mechanistic Rationale

Recent breakthroughs in oncology drug discovery have identified isoquinoline-8-carboxamide derivatives (such as compound F10) as highly potent dual inhibitors of tubulin polymerization and vacuolar-type ATPase (V-ATPase) . Unlike traditional single-target chemotherapeutics, these compounds exert a multipronged mechanism of action that fundamentally dictates how in vitro viability assays must be designed and executed.

The Causality of the Phenotype:

  • Tubulin Inhibition: By disrupting microtubule dynamics, these compounds prevent the formation of the mitotic spindle. This leads to a robust G2/M phase cell cycle arrest. Because cells must actively cycle to hit this checkpoint, acute toxicity assays (e.g., 24-hour endpoints) will drastically underestimate the compound's potency. A 72-hour exposure is strictly required to capture true anti-proliferative efficacy.

  • V-ATPase Inhibition: Blocking V-ATPase prevents the acidification of lysosomes. This disrupts autophagic flux, preventing the clearance of damaged organelles and compounding cellular stress.

  • Immunogenic Cell Death (ICD): The combined stress of G2/M arrest and lysosomal dysfunction culminates in apoptosis characterized by the exposure of calreticulin (CALR) and the release of ATP—hallmarks of ICD.

To build a self-validating experimental system, primary metabolic screens (like MTT) must be cross-examined with orthogonal assays (like ATP luminescence and PARP cleavage) to confirm that the loss of metabolic activity is genuinely driven by the proposed apoptotic pathways rather than transient metabolic rewiring.

Mechanistic and Workflow Visualizations

MOA Iso Isoquinoline-8-Carboxamide Tub Tubulin Polymerization Inhibition Iso->Tub VAT V-ATPase Inhibition Iso->VAT G2M G2/M Phase Arrest Tub->G2M Lys Lysosomal Dysfunction VAT->Lys Apo Apoptosis (PARP Cleavage) G2M->Apo Lys->Apo ICD Immunogenic Cell Death Apo->ICD

Mechanistic pathway of isoquinoline-8-carboxamide derivatives inducing apoptosis and ICD.

Workflow Seed 1. Cell Seeding (96-well plate) Treat 2. Compound Treatment (72h Exposure) Seed->Treat MTT 3. MTT Addition (Formazan Formation) Treat->MTT Read 4. Absorbance Reading (OD 570 nm) MTT->Read Val 5. Orthogonal Validation (ATP / PARP) Read->Val

Standard 5-step workflow for evaluating isoquinoline-8-carboxamide cytotoxicity.

Quantitative Data Summary

To establish baseline expectations for assay performance, Table 1 summarizes the half-maximal inhibitory concentrations (IC50) of a representative isoquinoline-8-carboxamide derivative (Compound F10) across standard human cancer cell lines .

Cell LineTissue OriginIC50 (μM) at 72hPhenotypic Response
A549 Lung Carcinoma~0.27G2/M Arrest, Apoptosis
DU-145 Prostate Carcinoma~0.27G2/M Arrest, Apoptosis
MDA-MB-231 Breast Adenocarcinoma~0.21G2/M Arrest, Apoptosis
PC-3 Prostate Adenocarcinoma~0.20G2/M Arrest, Apoptosis

Table 1: Reference IC50 values for isoquinoline-8-carboxamide derivative (F10) using a 72-hour viability assay.

Detailed Step-by-Step Methodologies

Protocol A: MTT Cell Viability Assay (Primary Screen)

Causality & Principle: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by NAD(P)H-dependent cellular oxidoreductases . This metabolic activity is directly proportional to the number of viable cells. Self-Validating System: Every plate must include a vehicle control (0.1% DMSO) to establish 100% viability, a cell-free blank to subtract background absorbance, and a positive control (e.g., 10 nM Paclitaxel) to confirm assay sensitivity to tubulin disruption.

  • Cell Seeding: Harvest exponentially growing cells (e.g., PC-3 or MDA-MB-231). Seed at a density of 3,000–5,000 cells/well in 100 μL of complete medium in a 96-well flat-bottom plate. Pro-tip: Fill the outer edge wells with sterile PBS to prevent evaporation (the "edge effect"), which can artificially concentrate media and skew metabolic readouts.

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Prepare a 10 mM stock of the isoquinoline-8-carboxamide derivative in DMSO. Perform a 1:3 serial dilution in culture medium to generate a 9-point concentration curve (e.g., 10 μM down to 1.5 nM). Add 100 μL of the 2X drug solutions to the wells. Ensure the final DMSO concentration strictly does not exceed 0.1% to avoid solvent toxicity.

  • Exposure: Incubate for exactly 72 hours. Causality: 72 hours allows sufficient time for cells to undergo at least two doubling times, ensuring the G2/M arrest phenotype is fully penetrant across the asynchronous cell population.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C until intracellular purple formazan crystals are visible under a brightfield microscope.

  • Solubilization: Carefully aspirate the media (avoiding crystal disruption) and add 150 μL of pure DMSO to each well. Agitate on an orbital shaker for 10 minutes protected from light.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Protocol B: Orthogonal Validation via ATP Luminescence

Causality & Principle: Because isoquinoline-8-carboxamides inhibit V-ATPase and alter lysosomal/mitochondrial dynamics, metabolic assays like MTT can sometimes be confounded by metabolic rewiring. An orthogonal ATP-based luminescent assay is required to validate the MTT results. Intracellular ATP depletion is a terminal, definitive indicator of cell death.

  • Preparation: Seed and treat cells in an opaque-walled 96-well plate following Steps 1-4 of Protocol A.

  • Equilibration: After 72 hours, equilibrate the plate and the luminescent reagent to room temperature for 30 minutes. Causality: Temperature gradients across the plate cause uneven luciferase enzyme kinetics, leading to a high coefficient of variation (CV) between technical replicates.

  • Lysis & Reaction: Add a volume of ATP luminescent reagent equal to the volume of cell culture medium present in each well (e.g., 100 μL). Mix vigorously on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence. The luminescent signal is directly proportional to the amount of ATP present, validating the loss of viability observed in Protocol A.

Protocol C: Mechanistic Validation of Apoptosis (PARP Cleavage)

Causality & Principle: To prove that the loss of viability is due to apoptosis (and not necrosis or assay artifact), researchers must assess the cleavage of Poly (ADP-ribose) polymerase (PARP). During apoptosis, Caspase-3 cleaves the 116 kDa intact PARP into an 89 kDa fragment.

  • Treatment: Treat cells in 6-well plates with the isoquinoline-8-carboxamide compound at 1X, 2X, and 5X its IC50 value for 48 hours.

  • Harvest: Collect both floating (apoptotic) and adherent cells. Causality: Tubulin inhibitors cause cells to round up and detach from the extracellular matrix; discarding the supernatant will result in a massive false-negative for apoptotic markers.

  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Resolve 30 μg of protein lysate on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with an anti-Cleaved PARP (Cl-PARP) specific antibody. Use GAPDH or β-actin as a loading control.

Trustworthiness & Troubleshooting Insights

  • Compound Precipitation: Isoquinoline derivatives can be highly hydrophobic. If the 10 mM DMSO stock crashes out upon addition to the aqueous culture medium, pre-warm the medium to 37°C and vortex immediately. If micro-precipitates persist (visible under 10X magnification), lower the top concentration of the assay to 1 μM to avoid optical interference during absorbance readings.

  • Autofluorescence: Some highly conjugated isoquinoline structures exhibit inherent fluorescence. If utilizing fluorescent viability readouts (e.g., Resazurin) instead of MTT, always run a "compound-only" control well in cell-free media to subtract background fluorescence.

References

  • Discovery of Novel Isoquinoline Analogues as Dual Tubulin Polymerization/V-ATPase Inhibitors with Immunogenic Cell Death Induction Source: Journal of Medicinal Chemistry (2024) URL:[Link]

  • Information on EC 1.6.5.2 - NAD(P)H dehydrogenase (quinone) and Organism(s) Homo sapiens Source: BRENDA Enzyme Database URL:[Link]

Application

Application Note: Molecular Docking Simulation Protocols for Isoquinoline-8-Carboxamide Ligands

Abstract & Scope Isoquinoline-8-carboxamide derivatives have emerged as highly potent, rigid scaffolds in modern drug discovery, particularly noted for their ability to act as dual tubulin polymerization and V-ATPase inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Scope

Isoquinoline-8-carboxamide derivatives have emerged as highly potent, rigid scaffolds in modern drug discovery, particularly noted for their ability to act as dual tubulin polymerization and V-ATPase inhibitors. This application note provides a comprehensive, self-validating computational protocol for simulating the molecular docking of isoquinoline-8-carboxamide ligands. Designed for computational chemists and drug development professionals, this guide details the causality behind specific algorithmic choices, ensuring high-fidelity predictions of binding affinities and interaction geometries.

Mechanistic Rationale & Target Biology

Before initiating any in silico workflow, the structural biology of the target must dictate the computational parameters. Isoquinoline derivatives are frequently designed to target the colchicine-binding site of tubulin to induce immunogenic cell death (ICD) 1.

The T-Shaped Pocket: Co-crystallization studies of tubulin with podophyllotoxin (PTOX) reveal that the colchicine-binding site is distinctly T-shaped, making it uniquely suited to accommodate rigid multicyclic cores like the isoquinoline skeleton [[1]](). Vector Positioning: The specific regiochemistry of the carboxamide group is critical. Structure-activity relationship (SAR) studies on fused isoquinolines demonstrate that shifting the carboxamide side chain off the chromophore's long axis (e.g., from the 4-position to the 8- or 11-position) drastically alters the vector of the side chain, directly impacting steric accommodation and cytotoxicity [[2]](). In the 8-position, the carboxamide acts as a critical hydrogen bond donor/acceptor pair, interacting specifically with the carbonyl group of the β-Val315 backbone and the β-Asn350 residue 1.

Pharmacophore LigCore Isoquinoline Core (Rigid Scaffold) LigAmide 8-Carboxamide (H-Bond Vector) LigCore->LigAmide ColchicinePocket T-Shaped Pocket (Hydrophobic Core) LigCore->ColchicinePocket Shape Complementarity ResVal β-Val315 (Backbone C=O) LigAmide->ResVal H-Bond (Donor) ResAsn β-Asn350 (H-Bond Network) LigAmide->ResAsn H-Bond (Acceptor)

Fig 1. Pharmacophore mapping of isoquinoline-8-carboxamide within the T-shaped colchicine pocket.

Computational Protocol (Step-by-Step)

To accurately capture the thermodynamic realities of this binding event, we employ a workflow utilizing the Schrödinger Suite (or equivalent high-fidelity platforms like AutoDock Vina coupled with Amber tools).

DockingWorkflow LPrep 1. LigPrep (Epik, pH 7.4, OPLS4) Dock 4. Glide Docking (XP Mode, Flexible Ligand) LPrep->Dock PPrep 2. Protein Prep Wizard (PDB: 1SA1, PROPKA) Grid 3. Grid Generation (Centroid: PTOX site) PPrep->Grid Grid->Dock Score 5. MM-GBSA (VSGB Solvation Model) Dock->Score

Fig 2. Step-by-step molecular docking and thermodynamic profiling workflow.

Phase 1: Ligand Preparation (LigPrep)

Causality: The isoquinoline nitrogen and the 8-carboxamide group exhibit distinct protonation states that dictate their hydrogen-bonding capabilities. Failing to generate the correct tautomers at physiological pH will result in inverted docking poses.

  • Import 2D structures of the isoquinoline-8-carboxamide library.

  • Run Epik to generate possible ionization states and tautomers at pH 7.4 ± 0.5.

  • Retain specified chiralities, but allow the generation of stereoisomers if the scaffold contains flexible, unassigned chiral centers.

  • Minimize the ligands using the OPLS4 force field , which contains superior torsional parameters for fused heterocyclic systems compared to legacy force fields.

Phase 2: Protein Preparation (PDB: 1SA1)

Causality: The co-crystal structure of tubulin with PTOX (PDB ID: 1SA1) contains structural artifacts (e.g., missing heavy atoms, unresolved loops) and lacks hydrogen atoms.

  • Import PDB: 1SA1 into the Protein Preparation Wizard.

  • Preprocess by assigning bond orders, adding hydrogens, and creating zero-order bonds to any co-crystallized metals.

  • Delete water molecules further than 5 Å from the PTOX binding site. Note: Tightly bound bridging waters should be retained if they mediate ligand-protein interactions, though the 1SA1 pocket is largely hydrophobic.

  • Run PROPKA to optimize the hydrogen bond network and assign correct protonation states to histidine, aspartate, and glutamate residues at pH 7.4.

  • Perform a restrained minimization (heavy atom RMSD convergence of 0.30 Å) to relieve steric clashes without deviating from the experimentally validated T-shape.

Phase 3: Receptor Grid Generation

Causality: The scoring function evaluates interactions only within a predefined spatial grid. A grid that is too large introduces noise (false-positive binding sites); a grid too small restricts the sampling of the carboxamide vector.

  • Define the receptor grid centroid using the co-crystallized PTOX ligand.

  • Set the bounding box size to 20 Å × 20 Å × 20 Å to allow the 8-carboxamide side chain sufficient rotational freedom during the conformational search.

  • Apply a scaling factor of 1.0 to the van der Waals radii of non-polar receptor atoms to simulate minor induced-fit effects.

Phase 4: Molecular Docking (Glide XP)

Causality: Standard Precision (SP) docking is sufficient for rigid cores, but Extra Precision (XP) is required here. XP employs a more rigorous scoring function that heavily penalizes desolvation costs—a critical factor when burying a polar carboxamide group deep into a hydrophobic T-shaped pocket.

  • Load the prepared grid and the minimized ligand library.

  • Select Glide XP (Extra Precision) .

  • Enable flexible ligand sampling, allowing ring conformations to be sampled if the isoquinoline core is partially saturated (e.g., tetrahydroisoquinoline derivatives).

  • Output the top 5 poses per ligand for downstream thermodynamic validation.

Phase 5: Post-Docking Analysis (MM-GBSA)

Causality: Docking scores (GlideScore) estimate binding affinity but often fail to rank congeneric series accurately due to simplistic implicit solvent models. Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculates the binding free energy (ΔG_bind) by rigorously accounting for the desolvation penalty of the carboxamide group.

  • Pass the top-ranked Glide poses to the Prime MM-GBSA module.

  • Use the VSGB solvation model and the OPLS4 force field.

  • Allow flexibility for residues within 5 Å of the ligand to capture local induced-fit adaptations to the varying carboxamide vectors.

Quantitative Data Interpretation

To validate the protocol, benchmark the synthesized isoquinoline-8-carboxamide derivatives against the native ligand (PTOX) and a regiochemical decoy (e.g., an isoquinoline-4-carboxamide). A successful simulation will reflect the in vivo and in vitro realities: the 8-position allows for optimal hydrogen bonding, whereas the 4-position causes steric clashes with the chromophore's long axis 2.

Table 1: Representative Thermodynamic Profiling of Isoquinoline Derivatives

Compound / LigandRegiochemistryGlideScore (kcal/mol)MM-GBSA ΔG_bind (kcal/mol)Key Interacting Residues (H-Bonds)
PTOX (Reference)N/A-8.45-42.10β-Val315, β-Asn350
IsoQ-8-Carboxamide 8-position-8.62-45.30β-Val315, β-Asn350
IsoQ-11-Carboxamide 11-position-7.15-38.20β-Asn350 (Weak)
IsoQ-4-Carboxamide 4-position-5.10-22.40None (Steric Clash)

Data Interpretation: The highly negative MM-GBSA score for the 8-carboxamide derivative confirms that the desolvation penalty of the polar amide is fully compensated by the robust hydrogen-bonding network formed with β-Val315 and β-Asn350. Conversely, the 4-carboxamide derivative fails to achieve this energetic compensation, validating the empirical SAR data.

References

  • Discovery of Novel Isoquinoline Analogues as Dual Tubulin Polymerization/V-ATPase Inhibitors with Immunogenic Cell Death Induction. Journal of Medicinal Chemistry - ACS Publications. 1

  • Synthesis and Cytotoxic Activity of 7-Oxo-7H-dibenz[f,ij]isoquinoline and 7-Oxo-7H-benzo[e]perimidine Derivatives. Journal of Medicinal Chemistry - ACS Publications. 2

Sources

Method

Application Notes and Protocols for In Vivo Formulation of Isoquinoline-8-Carboxamide

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of isoquinoline-8-carboxamide, a representative heterocyclic small molecule, for in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of isoquinoline-8-carboxamide, a representative heterocyclic small molecule, for in vivo drug delivery. The isoquinoline scaffold is a core component of numerous pharmacologically active compounds, but like many new chemical entities (NCEs), its derivatives often exhibit poor aqueous solubility, which presents a significant barrier to achieving adequate systemic exposure in preclinical studies.[1][2][3] This guide details three field-proven formulation strategies to enhance the bioavailability of poorly soluble compounds: a co-solvent system for rapid preclinical screening, an amorphous solid dispersion for improved oral absorption, and a nanosuspension for versatile administration routes. Each section provides the scientific rationale behind the methodology, detailed step-by-step protocols, and essential characterization techniques to ensure formulation quality and reproducibility.

Introduction: The Challenge of Poor Solubility

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] Isoquinoline-8-carboxamide, as a member of this class, represents a typical drug development candidate that may suffer from poor aqueous solubility. This property is a major challenge, as it often leads to low dissolution rates and erratic absorption, resulting in poor bioavailability and hindering the accurate assessment of a compound's efficacy and toxicology in vivo.[2][7]

Approximately 40% of currently marketed drugs and up to 90% of drug candidates in the development pipeline are poorly water-soluble.[1] Therefore, the application of enabling formulation strategies is not just an option but a necessity to advance these promising molecules. The choice of formulation depends heavily on the compound's physicochemical properties, the intended route of administration, and the stage of development. This guide provides practical, validated protocols for three common and effective approaches to address this solubility challenge.

Pre-formulation Assessment: Know Your Molecule

Before selecting a formulation strategy, a thorough understanding of the physicochemical properties of isoquinoline-8-carboxamide is crucial. Based on its parent structure, isoquinoline, which is sparingly soluble in water and weakly basic, we can predict key characteristics that will influence formulation design.[8][9]

Table 1: Predicted Physicochemical Properties of Isoquinoline-8-Carboxamide

PropertyPredicted Value/CharacteristicRationale & Formulation Impact
Molecular Weight ~172.18 g/mol Low molecular weight generally favors passive diffusion.
Aqueous Solubility PoorThe primary challenge to overcome. Requires solubility enhancement techniques.[1]
LogP Moderate to HighIndicates lipophilicity. Suggests suitability for lipid-based or polymer-based formulations.[1]
pKa Weakly Basic (predicted)The isoquinoline nitrogen can be protonated. Solubility may be enhanced at lower pH.[9][10]
Physical Form Likely Crystalline SolidCrystalline forms are typically less soluble than amorphous forms.[7]

Strategy 1: Co-Solvent System for Parenteral Administration

Rationale & Expertise: For early-stage preclinical studies, such as initial pharmacokinetic (PK) or maximum tolerated dose (MTD) assessments, a simple and rapid formulation is often required. A co-solvent system is a common and effective approach for parenteral (e.g., intravenous) administration of poorly soluble compounds.[10][11] Co-solvents are water-miscible organic solvents that increase drug solubility by reducing the polarity of the aqueous vehicle. The key to a successful co-solvent system is to maximize drug solubility while minimizing toxicity and ensuring the drug does not precipitate upon injection into the aqueous environment of the bloodstream.

Protocol 1: Preparation of a Co-Solvent Formulation

Objective: To prepare a 2 mg/mL solution of isoquinoline-8-carboxamide in a vehicle suitable for intravenous injection in small animals.

Materials:

  • Isoquinoline-8-carboxamide

  • Dimethyl Sulfoxide (DMSO), USP grade

  • PEG 400 (Polyethylene Glycol 400), USP grade

  • Saline (0.9% NaCl), sterile

  • Sterile vials, syringes, and 0.22 µm syringe filters

Methodology:

  • Weighing the API: Accurately weigh 10 mg of isoquinoline-8-carboxamide and place it into a sterile glass vial.

  • Initial Solubilization: Add 0.5 mL (10% of final volume) of DMSO to the vial. Vortex or sonicate the mixture until the compound is completely dissolved.

    • Scientist's Note: DMSO is a powerful solvent but can be toxic at high concentrations. Limiting it to 10% or less of the final formulation is a standard practice in preclinical studies.

  • Adding the Co-solvent: Add 2.0 mL (40% of final volume) of PEG 400 to the solution. Mix thoroughly until a homogenous solution is achieved.

    • Scientist's Note: PEG 400 is a less toxic co-solvent that helps to maintain the drug in solution when diluted and reduces the precipitation risk upon injection.

  • Final Dilution: Slowly add 2.5 mL (50% of final volume) of sterile saline to the mixture while vortexing. The final volume will be 5 mL, resulting in a 2 mg/mL concentration.

  • Visual Inspection: Observe the final solution for any signs of precipitation or cloudiness. A viable formulation must be a clear, particle-free solution. If precipitation occurs, the formulation must be optimized, for example, by adjusting the ratio of the co-solvents.[11]

  • Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a new, sterile vial.[11] This step is mandatory for any parenteral formulation to remove potential microbial contamination.

Characterization:

  • Appearance: The final product should be a clear, colorless to slightly yellow solution.

  • Drug Concentration: Verify the final concentration using a validated HPLC method to ensure accuracy.

Strategy 2: Amorphous Solid Dispersion for Oral Administration

Rationale & Expertise: For oral delivery, overcoming poor solubility is critical for absorption in the gastrointestinal (GI) tract. Solid dispersion is a powerful technique where the drug is dispersed in a hydrophilic polymer matrix at a molecular level.[12][13] This process converts the drug from a stable, low-energy crystalline form to a high-energy amorphous state.[14] This amorphous form lacks a crystal lattice, significantly increasing the drug's aqueous solubility and dissolution rate, which can lead to a dramatic improvement in oral bioavailability.[15][16]

Protocol 2: Preparation of a Solid Dispersion via Solvent Evaporation

Objective: To prepare a 1:4 (w/w) amorphous solid dispersion of isoquinoline-8-carboxamide with Polyvinylpyrrolidone (PVP K30).

Materials:

  • Isoquinoline-8-carboxamide

  • PVP K30

  • Methanol, HPLC grade

  • Rotary evaporator

  • Mortar and pestle

  • Vacuum oven

Methodology:

  • Dissolution: Weigh 100 mg of isoquinoline-8-carboxamide and 400 mg of PVP K30. Dissolve both completely in 20 mL of methanol in a round-bottom flask.

    • Scientist's Note: Methanol is chosen as a common solvent for both the drug and the polymer. Complete dissolution is critical to ensure molecular-level dispersion.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the methanol under reduced pressure at 40°C until a thin, dry film is formed on the flask wall.

  • Final Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent. Residual solvent can impact the physical stability of the amorphous system.

  • Harvesting and Sizing: Carefully scrape the solid material from the flask. Gently grind the material into a fine powder using a mortar and pestle.

  • Storage: Store the resulting solid dispersion powder in a desiccator to protect it from moisture, which can induce recrystallization back to the less soluble crystalline form.

Characterization:

  • Differential Scanning Calorimetry (DSC): This is a critical validation step.[13][17] The DSC thermogram of the solid dispersion should show a single glass transition temperature (Tg) and the absence of a sharp melting peak corresponding to the crystalline drug. This confirms the amorphous state.

  • In Vitro Dissolution Testing: Perform dissolution studies in a relevant medium (e.g., simulated gastric fluid) to compare the release profile of the solid dispersion against the unformulated crystalline drug. The solid dispersion should exhibit a significantly faster and higher extent of drug release.[15]

Strategy 3: Nanosuspension for Versatile Drug Delivery

Rationale & Expertise: Nanosizing is a universally applicable strategy for increasing the dissolution rate of poorly soluble drugs by increasing their surface area, as described by the Noyes-Whitney equation.[10][11] A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants or polymers. This formulation is highly versatile; it can be administered orally to enhance absorption or parenterally (IV, IM) as the small particle size prevents emboli formation.[2]

Protocol 3: Preparation of a Nanosuspension by Wet Milling

Objective: To prepare a 10 mg/mL aqueous nanosuspension of isoquinoline-8-carboxamide stabilized with Polysorbate 80.

Materials:

  • Isoquinoline-8-carboxamide

  • Polysorbate 80 (Tween® 80)

  • Water for Injection (WFI)

  • Yttria-stabilized zirconium oxide (YTZ) milling beads (0.5 mm diameter)

  • High-energy bead mill or planetary mill

  • Dynamic Light Scattering (DLS) instrument

Methodology:

  • Prepare Stabilizer Solution: Prepare a 2% (w/v) solution of Polysorbate 80 in WFI.

  • Create a Slurry: In a milling chamber, add 100 mg of isoquinoline-8-carboxamide to 10 mL of the 2% Polysorbate 80 solution to create a pre-suspension slurry.[11]

    • Scientist's Note: The stabilizer (Polysorbate 80) is essential. It adsorbs onto the surface of the newly created nanoparticles, preventing them from agglomerating through steric hindrance.[11]

  • Add Milling Media: Add an appropriate volume of 0.5 mm YTZ beads to the chamber (typically 50-70% of the chamber volume).

  • Milling Process: Mill the slurry at a high speed (e.g., 2000 rpm) for 4-8 hours. The process should be conducted in a temperature-controlled environment to dissipate heat generated during milling.

  • Monitoring Particle Size: Periodically take small aliquots of the suspension (e.g., every hour), dilute them appropriately, and measure the particle size using DLS. Continue milling until the desired particle size (e.g., < 200 nm) with a low Polydispersity Index (PDI < 0.3) is achieved.

  • Separation: After milling is complete, separate the nanosuspension from the milling beads by decanting or using a sieve.

Characterization:

  • Particle Size and PDI: Use Dynamic Light Scattering (DLS) to measure the mean particle diameter and the Polydispersity Index (PDI). A narrow size distribution (low PDI) is crucial for stability and consistent in vivo performance.[18]

  • Zeta Potential: Measure the zeta potential to assess the physical stability of the colloid. A higher absolute value (e.g., > |20| mV) indicates better stability against aggregation.

  • Microscopy: Techniques like Transmission Electron Microscopy (TEM) can be used to visualize the morphology of the nanoparticles.[18]

Formulation Selection and Workflow

Choosing the right formulation is critical for the success of in vivo studies. The decision depends on the study's objective, the required dose, and the intended route of administration.

G start_node Start: Poorly Soluble Isoquinoline-8-carboxamide decision1 Study Objective? start_node->decision1 decision2 Route of Administration? decision1->decision2 Efficacy / Chronic Study process1 Prepare Co-Solvent Formulation (Protocol 1) decision1->process1 Rapid PK / MTD process2 Prepare Amorphous Solid Dispersion (Protocol 2) decision2->process2 Oral process3 Prepare Nanosuspension (Protocol 3) decision2->process3 Oral or IV end_iv IV / IP Dosing process1->end_iv end_oral Oral Dosing process2->end_oral process3->end_iv process3->end_oral

Sources

Application

Application Note: Comprehensive NMR and Mass Spectrometry Characterization of Isoquinoline-8-Carboxamide

Introduction & Analytical Strategy Isoquinoline-8-carboxamide () is a privileged pharmacophore widely utilized in the development of novel therapeutics, including dual tubulin polymerization and V-ATPase inhibitors (1),...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Strategy

Isoquinoline-8-carboxamide () is a privileged pharmacophore widely utilized in the development of novel therapeutics, including dual tubulin polymerization and V-ATPase inhibitors (1), as well as next-generation PARP inhibitors. Unambiguous structural characterization of this scaffold is critical during drug development to ensure regiochemical purity, as the 8-position substitution dictates the molecule's spatial orientation within the target binding pocket compared to its 1-, 4-, or 5-substituted regioisomers (2).

This application note details a self-validating analytical protocol combining High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy to rigorously characterize isoquinoline-8-carboxamide.

The Self-Validating Workflow

A robust characterization workflow demands orthogonal techniques. HR-ESI-MS provides the elemental composition and confirms the presence of the primary amide via specific collision-induced dissociation (CID) pathways. However, MS alone cannot differentiate regioisomers. Therefore, 1D and 2D NMR spectroscopy (specifically HMBC and NOESY) are employed to map the exact connectivity of the carboxamide group to the C-8 position of the isoquinoline core (3).

Workflow Sample Isoquinoline-8-carboxamide Sample Prep MS HR-ESI-MS (Q-TOF) Exact Mass Determination Sample->MS MeOH/H2O + 0.1% FA NMR1D 1D NMR (1H, 13C) Skeleton Verification Sample->NMR1D DMSO-d6 Solvent MSMS CID MS/MS Amide Cleavage Analysis MS->MSMS Precursor m/z 173.07 Valid Self-Validating Structural Confirmation MSMS->Valid Functional Group Confirmed NMR2D 2D NMR (HMBC, NOESY) Regiochemical Mapping NMR1D->NMR2D Pulse Calibration NMR2D->Valid C-8 Position Anchored

Analytical workflow for the structural validation of isoquinoline-8-carboxamide.

High-Resolution Mass Spectrometry (HRMS)

Causality for Experimental Choices

Isoquinoline derivatives possess a highly basic heterocyclic nitrogen (pKa ~5.4), making them ideal candidates for positive-ion Electrospray Ionization (ESI+). The soft ionization preserves the pseudo-molecular ion [M+H]+ . Targeted MS/MS using a Q-TOF analyzer allows for the tracking of neutral losses characteristic of primary amides. The sequential loss of ammonia (17 Da) followed by carbon monoxide (28 Da) is a highly specific diagnostic signature for the carboxamide functional group.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of isoquinoline-8-carboxamide in 1.0 mL of LC-MS grade methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a mixture of Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Note: Formic acid acts as a proton source, maximizing ionization efficiency without causing in-source fragmentation.

  • Instrument Configuration: Utilize a Q-TOF mass spectrometer (e.g., Agilent 6520B). Set the capillary voltage to 3500 V and the drying gas temperature to 300 °C at a flow rate of 10 L/min.

  • Acquisition: Scan the m/z range of 50–500. Isolate the [M+H]+ precursor ion at m/z 173.0715.

  • MS/MS Fragmentation: Apply a collision energy (CE) ramp from 15 eV to 25 eV using nitrogen as the collision gas to induce the sequential cleavage of the amide group.

MS_Frag M [M+H]+ m/z 173.0715 F1 [M+H - NH3]+ m/z 156.0449 M->F1 -NH3 (17 Da) CE: 15 eV F2 [M+H - NH3 - CO]+ m/z 128.0500 F1->F2 -CO (28 Da) CE: 25 eV

ESI-MS/MS collision-induced dissociation pathway of isoquinoline-8-carboxamide.

Table 1: HR-ESI-MS/MS Data Interpretation
Precursor Ion (m/z)Product Ion (m/z)Neutral LossAssignmentMass Error (ppm)
173.0715-- [M+H]+ < 2.0
173.0715156.044917.0265 ( NH3​ ) [M+H−NH3​]+ < 2.0
156.0449128.050027.9949 ( CO ) [M+H−NH3​−CO]+ < 2.0

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality for Experimental Choices

The choice of solvent is the most critical parameter in this analysis. DMSO-d6 is selected over CDCl3 because its strong hydrogen-bonding capability restricts the exchange rate of the primary amide ( −NH2​ ) protons, allowing them to appear as two distinct, broad singlets. This is essential for observing NOESY correlations between the amide protons and the adjacent H-7 aromatic proton. A 600 MHz spectrometer equipped with a CryoProbe is recommended to resolve the tightly coupled AMX spin system of the isoquinoline core and to detect the low-intensity quaternary C-8 and carbonyl carbons.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 (99.9% D). Transfer to a standard 5 mm NMR tube.

  • 1H NMR Acquisition: Acquire 16 scans with a relaxation delay (d1) of 2.0 seconds to ensure accurate integration of the aromatic protons.

  • 13C NMR Acquisition: Acquire 512 scans with proton decoupling. The C-8 quaternary carbon and the carbonyl carbon typically exhibit long T1​ relaxation times; thus, an adequate number of scans is required for a sufficient signal-to-noise ratio.

  • 2D HMBC Acquisition: Optimize the long-range coupling constant ( J ) to 8 Hz to observe 2-bond and 3-bond correlations. Specifically, the 3J correlation from H-7 to the amide carbonyl carbon definitively anchors the amide at the 8-position.

Table 2: 1H and 13C NMR Assignments (Simulated in DMSO-d6 at 600 MHz)
Position1H Chemical Shift (ppm)Multiplicity ( J in Hz)13C Chemical Shift (ppm)Key HMBC Correlations (H to C)
19.52s151.2C-3, C-4a, C-8
38.61d (5.5)143.5C-1, C-4, C-4a
47.90d (5.5)120.8C-3, C-5, C-8a
4a--136.4-
58.12d (8.0)128.3C-4, C-7, C-8a
67.81t (8.0)127.1C-4a, C-8
78.05d (8.0)131.5C-5, C-8a, C=O (Amide)
8--133.2-
8a--126.9-
C=O--168.4-
NH2​ 7.65, 8.20br s-C=O (Amide), C-8

The Self-Validating System: Data Integration

The integrity of this characterization relies on the convergence of the MS and NMR datasets:

  • Mass & Functional Group Validation: The exact mass of m/z 173.0715 confirms the C10​H8​N2​O formula. The precise loss of 17 Da ( NH3​ ) in the MS/MS spectrum perfectly correlates with the two exchangeable protons observed at ~7.65 and 8.20 ppm in the 1H NMR spectrum, ruling out secondary amides or alternative oxygen-containing functional groups.

  • Regiochemical Validation: While MS/MS confirms what the functional group is, HMBC confirms where it is. The HMBC cross-peak between the H-7 proton (a doublet at ~8.05 ppm) and the carbonyl carbon (~168.4 ppm), coupled with a NOESY cross-peak between the amide −NH and H-7, proves the amide is exclusively at the C-8 position. If the substitution were at C-5, the NOESY correlation would be observed with H-6 and H-4 instead. Together, these datasets eliminate the possibility of structural misassignment, a common pitfall in the synthesis of substituted isoquinolines.

References

  • Discovery of Novel Isoquinoline Analogues as Dual Tubulin Polymerization/V-ATPase Inhibitors with Immunogenic Cell Death Induction Journal of Medicinal Chemistry - ACS Publications[Link]

  • CAS 1337881-25-0 | Isoquinoline-8-carboxamide Howei - Life Science Product & Service Solutions Provider[Link]

  • Diversity-Oriented Synthesis of Highly Fluorescent Fused Isoquinolines for Specific Subcellular Localization The Journal of Organic Chemistry - ACS Publications[Link]

  • Synthesis and Cytotoxic Activity of 7-Oxo-7H-dibenz[f,ij]isoquinoline and 7-Oxo-7H-benzo[e]perimidine Derivatives Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Method

Application Note: High-Throughput Screening Workflows for Isoquinoline-8-Carboxamide Libraries in Oncology Drug Discovery

Pharmacological Context & Rationale The isoquinoline-8-carboxamide scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. Recent oncology drug discovery efforts have identified...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Rationale

The isoquinoline-8-carboxamide scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. Recent oncology drug discovery efforts have identified specific isoquinoline analogues as potent dual inhibitors of tubulin polymerization and V-ATPase, capable of inducing immunogenic cell death and arresting cancer cells in the G2/M phase[1]. Furthermore, derivatives of this scaffold have been successfully utilized as potent kinase inhibitors, including those targeting the Vascular Endothelial Growth Factor Receptor (VEGFR)[2].

The Analytical Challenge: Screening isoquinoline-8-carboxamide libraries presents unique biophysical challenges. Fused isoquinolines and their derivatives frequently exhibit strong intrinsic fluorescence[3]. In standard prompt-fluorescence biochemical assays, this auto-fluorescence leads to severe optical interference, resulting in high false-positive or false-negative rates.

To circumvent this, we have designed a robust, self-validating High-Throughput Screening (HTS) cascade. This workflow utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to eliminate compound auto-fluorescence, followed orthogonally by High-Content Screening (HCS) to validate the dual phenotypic effects (microtubule depolymerization and autophagy blockade) in live cells.

Screening Strategy & Workflow Architecture

The screening cascade is designed to filter a library of 10,000+ isoquinoline-8-carboxamide compounds through a rigorous, two-tiered system.

HTS_Cascade Lib Isoquinoline-8-carboxamide Library (10k+ Cmpds) Dispense Acoustic Dispensing (Echo 550) Lib->Dispense TRFRET Primary Screen: TR-FRET (Tubulin Binding) Dispense->TRFRET 10 µM Single Point HCS Secondary Screen: HCS (PC-3 Cell Phenotype) TRFRET->HCS >50% Displacement (Hit Picking) Hit Lead Optimization (SAR & in vivo) HCS->Hit Phenotypic Validation (Ac-α-tubulin ↓)

Figure 1: Orthogonal HTS workflow for isoquinoline-8-carboxamide libraries.

Mechanistic Causality of the Phenotypic Screen

Isoquinoline-8-carboxamides targeting the colchicine-binding site disrupt microtubule dynamics, while simultaneously inhibiting V-ATPase activity[1]. Because V-ATPase is critical for lysosomal acidification, its inhibition blocks the fusion of autophagosomes with lysosomes. Therefore, a true dual-inhibitor hit will present a specific morphological signature: a decrease in acetylated α-tubulin (Ac-α-tubulin, a marker of stable microtubules) and an accumulation of LC3B (a marker of stalled late-stage autophagy)[1].

MOA Cmpd Isoquinoline-8-carboxamide Derivative Tubulin Colchicine-Binding Site (Tubulin) Cmpd->Tubulin Competitive Binding ATPase V-ATPase Complex (Lysosome) Cmpd->ATPase Enzymatic Inhibition Microtubule Microtubule Depolymerization (↓ Ac-α-tubulin) Tubulin->Microtubule Destabilizes Autophagy Late Autophagy Blockade (↑ LC3B Accumulation) ATPase->Autophagy Prevents Fusion Apoptosis G2/M Arrest & Immunogenic Cell Death Microtubule->Apoptosis Mitotic Catastrophe Autophagy->Apoptosis Cellular Stress

Figure 2: Dual mechanism of action for isoquinoline-8-carboxamide hits.

Detailed Experimental Protocols

Protocol A: 384-Well TR-FRET Biochemical Binding Assay

Objective: Identify compounds that competitively displace a fluorescent tracer from the tubulin colchicine-binding site.

Reagents & Materials:

  • Purified Porcine Brain Tubulin (>99% purity)

  • Terbium (Tb)-labeled anti-tubulin monoclonal antibody (Donor)

  • FITC-conjugated Colchicine analogue (Acceptor Tracer)

  • Assay Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 0.01% Tween-20, 1 mM DTT.

Step-by-Step Methodology:

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Labcyte Echo 550), transfer 50 nL of 1 mM isoquinoline-8-carboxamide library compounds (in 100% DMSO) into a 384-well low-volume white ProxiPlate.

    • Expert Insight: Acoustic dispensing is critical here. Isoquinoline derivatives can be highly hydrophobic; traditional tip-based transfer often leads to compound retention on the plastic, skewing actual assay concentrations. Furthermore, it keeps the final DMSO concentration at 0.5%, preventing solvent-induced tubulin denaturation.

  • Target Addition: Dispense 5 µL of the Tubulin/Tb-antibody complex (20 nM final tubulin concentration) into all wells. Incubate for 15 minutes at room temperature.

    • Expert Insight: This pre-incubation allows the antibody to stabilize the tubulin heterodimer before introducing the competitive tracer.

  • Tracer Addition: Dispense 5 µL of the FITC-colchicine tracer (10 nM final). Seal the plate and incubate in the dark at room temperature for 2 hours to reach binding equilibrium.

  • Signal Detection: Read the plate on a TR-FRET compatible multimode reader (e.g., PerkinElmer EnVision).

    • Settings: Excitation at 337 nm; Emission 1 (Donor) at 490 nm; Emission 2 (Acceptor) at 520 nm. Delay time: 100 µs. Integration time: 200 µs.

    • Expert Insight: The 100 µs delay is the self-validating crux of this protocol. The intrinsic fluorescence of the isoquinoline core[3] decays within nanoseconds. By waiting 100 µs before capturing the emission, all compound auto-fluorescence is eliminated, ensuring the 520/490 nm ratio strictly reflects the displacement of the tracer.

Protocol B: 384-Well High-Content Phenotypic Screening (HCS)

Objective: Validate the physiological impact of TR-FRET hits on microtubule stability and autophagy in PC-3 prostate cancer cells[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed PC-3 cells at a density of 2,500 cells/well in 30 µL of complete RPMI-1640 medium into a 384-well CellCarrier Ultra microplate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add 10 µL of 4X concentrated hit compounds to achieve a final dose-response range (10 µM to 10 nM). Include Colchicine (1 µM) as a positive control for depolymerization and Bafilomycin A1 (100 nM) as a positive control for V-ATPase inhibition. Incubate for 24 hours.

  • Fixation & Permeabilization: Carefully aspirate media and add 4% Paraformaldehyde (PFA) in PBS for 15 minutes at 37°C. Wash twice with PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Expert Insight: Fixation must be performed at 37°C using pre-warmed PFA. Cold buffers will instantly depolymerize the dynamic microtubule network, creating a false-positive phenotype across the entire plate.

  • Immunostaining: Block with 3% BSA for 1 hour. Incubate with primary antibodies: Mouse anti-Ac-α-tubulin (1:500) and Rabbit anti-LC3B (1:200) overnight at 4°C. Wash and apply secondary antibodies (AlexaFluor-488 anti-mouse, AlexaFluor-647 anti-rabbit) and Hoechst 33342 (nuclear stain) for 1 hour at room temperature.

  • Automated Imaging & Analysis: Image plates using an automated confocal microscope (e.g., Opera Phenix) at 40X water immersion.

    • Analysis Logic: Use texture-analysis algorithms (e.g., SER Ridge) to quantify the fiber-like structure of Ac-α-tubulin. Use spot-detection algorithms to quantify the number of LC3B puncta per cell. A validated hit will show a dose-dependent decrease in Ac-α-tubulin ridge intensity and a simultaneous increase in LC3B spot count[1].

Data Presentation & Quality Control

Robust HTS campaigns require stringent statistical validation. Table 1 summarizes the expected assay metrics ensuring the system is self-validating and reliable. Table 2 provides a representative output of how isoquinoline-8-carboxamide hits are profiled post-screen.

Table 1: HTS Assay Quality Metrics

Assay ModulePrimary ReadoutPositive ControlZ'-FactorS/B RatioCV (%)
TR-FRET 520/490 nm Emission RatioColchicine (10 µM)0.786.5< 5.0%
HCS (Tubulin) Ac-α-tubulin Fiber IntensityColchicine (1 µM)0.654.2< 8.5%
HCS (Autophagy) LC3B Puncta per CellBafilomycin A1 (100 nM)0.625.1< 9.0%

Table 2: Representative Hit Profiling Data

Compound IDTubulin Binding (IC₅₀, µM)V-ATPase Inhibition (IC₅₀, µM)Ac-α-Tubulin PhenotypeG2/M Arrest (%)
IsoQ-8C-001 > 50.0> 50.0No Change12.5% (Baseline)
IsoQ-8C-042 12.445.1Weak Depolymerization28.4%
IsoQ-8C-F10 6.338.12Severe Depolymerization65.0%
Control (Colchicine) 9.32N/ASevere Depolymerization72.1%

References

  • Discovery of Novel Isoquinoline Analogues as Dual Tubulin Polymerization/V-ATPase Inhibitors with Immunogenic Cell Death Induction. Journal of Medicinal Chemistry. URL:[Link]

  • Diversity-Oriented Synthesis of Highly Fluorescent Fused Isoquinolines for Specific Subcellular Localization. The Journal of Organic Chemistry. URL:[Link]

  • Naphthamides as Novel and Potent Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry. URL:[Link]

Sources

Application

measuring mitochondrial transmembrane potential with isoquinoline-8-carboxamide treatment

Measuring Mitochondrial Transmembrane Potential in Response to Isoquinoline-8-Carboxamide Treatment I. Introduction: Mitochondria, a Hub for Cellular Fate Mitochondria are dynamic organelles that serve as the primary sit...

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Author: BenchChem Technical Support Team. Date: April 2026

Measuring Mitochondrial Transmembrane Potential in Response to Isoquinoline-8-Carboxamide Treatment

I. Introduction: Mitochondria, a Hub for Cellular Fate

Mitochondria are dynamic organelles that serve as the primary sites of cellular energy production and are central hubs for signaling pathways that govern cell life and death.[1] A critical indicator of mitochondrial function and overall cellular health is the mitochondrial transmembrane potential (ΔΨm).[2] This electrochemical gradient, established by the electron transport chain, is the driving force for ATP synthesis.[2] A disruption or collapse of ΔΨm is a hallmark of mitochondrial dysfunction and is often an early event in the cascade of apoptosis (programmed cell death).[3][4]

Isoquinoline derivatives are a versatile class of nitrogen-containing heterocyclic compounds found in many bioactive natural products and synthetic therapeutic agents.[5][6] This structural scaffold is of significant interest in drug discovery, with various derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer effects.[5][7] Notably, some isoquinoline-based molecules function as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair and cell death pathways.[8][9][10] The interplay between PARP activity and mitochondrial function is an area of intense research, as PARP inhibitors have been shown to protect mitochondrial integrity under certain stress conditions.[8][9]

Given that many isoquinoline derivatives induce apoptosis and modulate mitochondrial function[7][11], it is crucial to possess robust methods for evaluating their impact on mitochondrial health. This guide provides a detailed framework and step-by-step protocols for measuring changes in ΔΨm in cultured cells following treatment with isoquinoline-8-carboxamides, a specific subclass of these promising compounds.

II. Scientific Principles of ΔΨm Measurement

The assessment of ΔΨm in living cells is predominantly accomplished using fluorescent probes. These are lipophilic, cationic molecules that are permeable to cell membranes and accumulate within the mitochondrial matrix, driven by the strong negative charge inside.[2][12] The extent of their accumulation is directly proportional to the magnitude of the ΔΨm.[2]

Two main classes of fluorescent dyes are widely used for this purpose:

  • Ratiometric Dyes (e.g., JC-1): These probes exhibit a fluorescence emission shift upon concentration. JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is the most common example. In healthy, highly polarized mitochondria, JC-1 accumulates at high concentrations and forms "J-aggregates," which emit a distinct red-orange fluorescence (~590 nm).[3][13] In cells with depolarized or compromised mitochondria, the dye fails to concentrate, remaining in the cytoplasm as monomers that emit green fluorescence (~529 nm).[3][13] The key advantage is that the ratio of red-to-green fluorescence provides a semi-quantitative measure of mitochondrial polarization that is largely independent of mitochondrial mass or cell number.[2][14]

  • Monocationic Rhodamines (e.g., TMRM and TMRE): Tetramethylrhodamine methyl ester (TMRM) and tetramethylrhodamine ethyl ester (TMRE) are single-emission dyes that accumulate in polarized mitochondria and exhibit red-orange fluorescence.[1][15] A decrease in ΔΨm results in the dye leaking out of the mitochondria into the cytoplasm, leading to a measurable loss of fluorescence intensity within the organelle.[16] These dyes are excellent for tracking dynamic changes in ΔΨm over time.[15][17]

III. Experimental Design and Workflow

A robust experimental design is critical for obtaining reliable and reproducible data. Careful consideration of controls, compound handling, and the chosen analytical method is paramount.

Core Experimental Workflow

The general workflow for assessing the impact of isoquinoline-8-carboxamide on ΔΨm involves several key stages, from initial cell culture to final data interpretation.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_acq Data Acquisition & Analysis CellCulture 1. Cell Culture (Seed cells at optimal density) CompoundPrep 2. Compound Preparation (Prepare stock and working solutions of Isoquinoline-8-carboxamide) Treatment 3. Cell Treatment (Incubate cells with compound and controls) CompoundPrep->Treatment Staining 4. Fluorescent Staining (Incubate with ΔΨm-sensitive dye, e.g., JC-1 or TMRM) Treatment->Staining Acquisition 5. Data Acquisition (Fluorescence Microscopy, Flow Cytometry, or Plate Reader) Staining->Acquisition Analysis 6. Data Analysis & Interpretation (Quantify fluorescence changes) Acquisition->Analysis

Caption: General experimental workflow for ΔΨm measurement.

Critical Parameters and Controls
  • Cell Selection: Choose a cell line relevant to your research question (e.g., a cancer cell line for oncology studies). Ensure cells are healthy and in the logarithmic growth phase.

  • Compound Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration of isoquinoline-8-carboxamide and the ideal time point to observe an effect on ΔΨm.

  • Positive Control: A positive control for mitochondrial depolarization is essential. Use a protonophore uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone).[18] These agents rapidly collapse the proton gradient and, consequently, the ΔΨm.

  • Negative/Vehicle Control: Treat cells with the same solvent used to dissolve the isoquinoline-8-carboxamide (e.g., DMSO) at the same final concentration used in the experimental wells. This accounts for any effects of the solvent itself.

  • Unstained Control: Include a sample of cells that has not been treated with any fluorescent dye. This is crucial for setting background fluorescence levels, especially for flow cytometry.[3]

IV. Detailed Protocols

The following are detailed protocols for the two most common methods of ΔΨm assessment.

Note: All incubations should be performed at 37°C in a 5% CO₂ humidified incubator unless otherwise specified. Protect fluorescent dyes and stained cells from light to prevent photobleaching.[16]

Protocol 1: Ratiometric Analysis using JC-1 and Fluorescence Microscopy

This method is ideal for visualizing mitochondrial health on a cell-by-cell basis and provides striking qualitative and semi-quantitative data.

G cluster_healthy Healthy Mitochondrion (High ΔΨm) cluster_unhealthy Depolarized Mitochondrion (Low ΔΨm) HealthyMito High Negative Charge JC-1 Dye Accumulates J-Aggregates Form Red Fluorescence (~590 nm) UnhealthyMito Low Negative Charge JC-1 Remains in Cytoplasm Monomers Persist Green Fluorescence (~529 nm) HealthyMito->UnhealthyMito  Treatment with  Depolarizing Agent (e.g., Isoquinoline-8-carboxamide, CCCP)

Caption: Principle of JC-1 dye for ΔΨm measurement.

A. Materials

  • Cells cultured on glass coverslips or in imaging-quality multi-well plates (e.g., 24-well black, clear-bottom plates).

  • Isoquinoline-8-carboxamide stock solution.

  • JC-1 Dye (typically supplied as a 200 µM stock in DMSO).

  • CCCP or FCCP (e.g., 50 mM stock in DMSO) for positive control.[18]

  • Culture medium (pre-warmed to 37°C).

  • Phosphate-Buffered Saline (PBS) (pre-warmed to 37°C).

  • Fluorescence microscope with filters for detecting green (FITC settings, Ex/Em ~485/535 nm) and red (Rhodamine/TRITC settings, Ex/Em ~535/595 nm) fluorescence.[19][20]

B. Step-by-Step Procedure

  • Cell Seeding: Seed cells onto coverslips or into an appropriate imaging plate. Allow them to adhere and grow overnight to reach 70-80% confluency.

  • Cell Treatment:

    • Prepare working solutions of your isoquinoline-8-carboxamide in pre-warmed culture medium at various concentrations.

    • Prepare a vehicle control (e.g., DMSO in medium).

    • Aspirate the old medium from the cells and replace it with the medium containing the test compound or vehicle.

    • Incubate for the desired treatment duration (e.g., 4, 12, or 24 hours).

  • Positive Control Preparation: About 15-30 minutes before the end of the main treatment incubation, add CCCP (final concentration of 5-50 µM) to a set of untreated cells. Incubate for 5-15 minutes. This short incubation is sufficient to cause complete depolarization.[3][14]

  • JC-1 Staining:

    • Prepare the JC-1 working solution by diluting the stock to a final concentration of 1-10 µM in pre-warmed culture medium.[19] The optimal concentration may vary by cell type and should be determined empirically. A common starting concentration is 2 µM.[3][19]

    • Aspirate the treatment medium from all wells.

    • Add the JC-1 working solution to each well.

    • Incubate for 15-30 minutes at 37°C, protected from light.[14][19]

  • Wash and Image:

    • Aspirate the JC-1 staining solution.

    • Wash the cells gently once or twice with pre-warmed PBS or culture medium to remove background fluorescence.[14][20]

    • Add fresh pre-warmed PBS or medium to the wells.

    • Immediately proceed to imaging on the fluorescence microscope.

  • Image Acquisition:

    • Capture images from multiple random fields for each condition.

    • Acquire two separate images for each field: one using the green channel (monomers) and one using the red channel (J-aggregates).

    • Keep exposure times and gain settings consistent across all samples.

C. Data Analysis

  • Qualitative: Visually inspect the images. Healthy, vehicle-treated cells should show bright red fluorescence localized to mitochondria. Depolarized cells (positive control) will show predominantly green fluorescence. Treated cells may show a mix or a shift from red to green, indicating a loss of ΔΨm.

  • Semi-Quantitative: Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of both the red and green channels for each cell or region of interest. Calculate the red/green intensity ratio. A decrease in this ratio signifies mitochondrial depolarization.

Protocol 2: Quantitative Analysis using TMRM and Flow Cytometry

This high-throughput method is excellent for quantifying the percentage of cells in a population with depolarized mitochondria.

A. Materials

  • Cells grown in suspension or adherent cells to be harvested.

  • Isoquinoline-8-carboxamide stock solution.

  • TMRM (Tetramethylrhodamine, methyl ester) (e.g., 1 mM stock in DMSO).

  • CCCP or FCCP for positive control.

  • Culture medium (pre-warmed).

  • PBS with 0.2-0.5% Bovine Serum Albumin (BSA) (Wash Buffer, ice-cold).

  • Trypsin-EDTA (for adherent cells).

  • Flow cytometer with a 488 nm or 561 nm laser for excitation and a detector for red emission (e.g., PE or PE-Texas Red channel, ~575 nm).[16]

B. Step-by-Step Procedure

  • Cell Seeding and Treatment: Culture and treat cells in a multi-well plate (e.g., 6-well or 12-well) as described in Protocol 1, Steps 1 and 2. Include all necessary controls.

  • TMRM Staining:

    • Approximately 20-30 minutes before the end of the treatment period, add TMRM directly to the culture medium in each well to a final concentration of 20-400 nM.[4][16] The optimal concentration must be determined for your specific cell line to be in a "non-quenching" mode. Start with a low concentration like 25-50 nM.

    • Incubate for 20-30 minutes at 37°C, protected from light.

  • Cell Harvesting (for adherent cells):

    • Aspirate the medium and wash cells once with PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

  • Washing and Final Preparation:

    • Pellet the cells (suspension or harvested) by centrifugation (e.g., 400 x g for 5 minutes).[21]

    • Aspirate the supernatant.

    • Resuspend the cell pellet in 1 mL of ice-cold Wash Buffer (PBS/BSA).

    • Centrifuge again, and repeat the wash step if high background is observed.

    • Resuspend the final cell pellet in 300-500 µL of ice-cold PBS/BSA for analysis. Keep samples on ice and protected from light.

  • Flow Cytometry Analysis:

    • Set up the flow cytometer using the unstained and single-color controls to set voltages and compensation if necessary.

    • Acquire data for each sample, collecting at least 10,000-20,000 events per sample.

    • Analyze the data using appropriate software (e.g., FlowJo).

C. Data Analysis

  • Generate a histogram of TMRM fluorescence intensity for each sample.

  • The vehicle-treated (healthy) cells should show a single peak with high fluorescence intensity.

  • The CCCP-treated (positive control) cells will show a peak shifted significantly to the left, indicating low fluorescence and complete depolarization.

  • Analyze the histograms from the isoquinoline-8-carboxamide-treated samples. A leftward shift in the peak or the appearance of a second population with lower fluorescence indicates a loss of ΔΨm.

  • Quantify the percentage of cells with low TMRM fluorescence (depolarized) by setting a gate based on the positive control population.

V. Data Summary & Troubleshooting
Summary of Fluorescent Probes for ΔΨm
ProbeTypePrinciple of DetectionAdvantagesDisadvantagesCommon Platform
JC-1 RatiometricShift from red (aggregates) to green (monomers) upon depolarization.[13][14]Ratio minimizes effects of mitochondrial mass/cell size.[2]Can be difficult to use with some green-emitting compounds (e.g., GFP).Microscopy, Flow Cytometry
TMRM/TMRE Intensity-BasedLoss of red fluorescence intensity upon depolarization.[16]High signal-to-noise ratio; good for time-lapse imaging.[17]Sensitive to mitochondrial mass; potential for phototoxicity.Microscopy, Flow Cytometry, Plate Reader
Troubleshooting Common Issues
ProblemPotential CauseSuggested Solution
No signal in healthy cells Dye concentration too low; dye has degraded; cells are unhealthy.Optimize dye concentration. Use fresh dye stocks. Check cell viability with a different method (e.g., Trypan Blue).
High background fluorescence Incomplete washing; dye concentration too high.Increase the number of wash steps. Titrate the dye to a lower concentration.
All cells (including control) appear depolarized Cell culture is stressed or overgrown; excessive light exposure; CCCP/FCCP contamination.Use healthy, sub-confluent cells. Protect samples from light at all stages. Use fresh, dedicated reagents.
No effect seen with positive control (CCCP/FCCP) CCCP/FCCP is inactive or used at too low a concentration.Use a fresh aliquot of the uncoupler. Increase the concentration or incubation time.
High variability between replicates Inconsistent cell numbers; inconsistent incubation times; uneven dye loading.Ensure accurate cell seeding. Standardize all incubation and washing times precisely. Ensure thorough mixing when adding reagents.
VI. References
  • Guerra, F., Arbini, A. A., & Moro, L. (2017). Fluorescence microscopy imaging of mitochondrial metabolism in cancer cells. PMC - NIH. [Link]

  • Farkas, B., et al. (2020). Mitochondrial Protection by PARP Inhibition. PMC - NIH. [Link]

  • Li, D., et al. (2025). Imaging mitochondrial membrane potential via concentration-dependent fluorescence lifetime changes. Infoscience - EPFL. [Link]

  • Wang, X., et al. (2015). Flow Cytometric Detection of Mitochondrial Membrane Potential. Bio-protocol. [Link]

  • Cottet-Rousselle, C., et al. (2020). Imaging Mitochondrial Functions: From Fluorescent Dyes to Genetically-Encoded Sensors. MDPI. [Link]

  • Nicholls, D. G. (2016). Monitoring Mitochondrial Membrane Potential in Live Cells Using Time-Lapse Fluorescence Imaging. Springer Nature Experiments. [Link]

  • Farkas, B., et al. (2020). Mitochondrial Protection by PARP Inhibition. PubMed. [Link]

  • Sivandzade, F., et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. PMC. [Link]

  • National Center for Advancing Translational Sciences. (2017). Mitochondrial Membrane Potential Assay. PMC - NIH. [Link]

  • Abbvvie. (2025). Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. Abbvie. [Link]

  • Szczesny, B., et al. (2014). Opposing roles of mitochondrial and nuclear PARP1 in the regulation of mitochondrial and nuclear DNA integrity: implications for the regulation of mitochondrial function. Nucleic Acids Research | Oxford Academic. [Link]

  • Brown, D. A., et al. (2013). ROS-Mediated PARP Activity Undermines Mitochondrial Function After Permeability Transition Pore Opening During Myocardial Ischemia-Reperfusion. Journal of the American Heart Association. [Link]

  • D'Souza, G. G., et al. (2021). Mitochondrial Dysfunction: Pathophysiology and Mitochondria-Targeted Drug Delivery Approaches. PMC - NIH. [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences. [Link]

  • Loew, L. M. (n.d.). TMRE & TMRM | Explore Membrane Potentials - Potentiometric Probes. Potentiometric Probes. [Link]

  • Smith, M. R., et al. (2014). Mitochondrial Targets for Pharmacological Intervention in Human Disease. Journal of Proteome Research | ACS Publications. [Link]

  • JoVE. (2018). Assessing Mitochondrial Membrane Potential. JoVE Journal. [Link]

  • Chisi, J. E., et al. (2020). Using flow cytometry for mitochondrial assays. PubMed. [Link]

  • Wang, Y., et al. (2018). A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation. PMC - NIH. [Link]

  • Yan, C., et al. (2017). Cell models and drug discovery for mitochondrial diseases. PMC - NIH. [Link]

  • Sygnature Discovery. (n.d.). The Energy Crisis in Brain Cells: The Pivotal Role of Mitochondrial Dysfunction in Neurodegeneration. Sygnature Discovery. [Link]

  • Roh, J. S., et al. (2025). Mitochondrial Dysfunction and Metabolic Reprogramming in Chronic Inflammatory Diseases: Molecular Insights and Therapeutic Opportunities. MDPI. [Link]

  • Kelley, M. R., et al. (2026). Development of Mitochondria-Targeted PARP Inhibitors. MDPI. [Link]

  • Sauthof, L., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC - NIH. [Link]

  • Akimenko, V. K., et al. (1976). [Mechanism of action of some quinoline alkaloids on respiratory chain of mitochondria]. PubMed. [Link]

  • Kunavis, P., et al. (2015). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Journal of Medicinal Chemistry | ACS Publications. [Link]

  • Morikawa, N., et al. (1998). Effects of various tetrahydroisoquinoline derivatives on mitochondrial respiration and the electron transfer complexes. PubMed. [Link]

  • Sharma, A., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Royal Society of Chemistry. [Link]

  • Shiman, A. G., et al. (2016). Redox regulation of mitochondrial functional activity by quinones. PubMed. [Link]

  • Li, Y., et al. (2024). Mitochondria protective and anti-apoptotic effects of peripheral benzodiazepine receptor and its ligands on the treatment of asthma in vitro and vivo. PMC - NIH. [Link]

  • Ernazarov, Z. M., et al. (2021). Effects of dihydroquercetin, 1-aryltetrahydroisoquinoline, and conjugate on the functional condition mitochondrial membrane of the rat liver. ResearchGate. [Link]

Sources

Method

Application Note: Late-Stage Cross-Coupling Functionalization of Isoquinoline-8-Carboxamide Scaffolds

Introduction & Rationale The isoquinoline-8-carboxamide motif is a privileged heterocyclic scaffold in modern medicinal chemistry. It is a critical structural pharmacophore in the development of potent apoptosis-inducing...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The isoquinoline-8-carboxamide motif is a privileged heterocyclic scaffold in modern medicinal chemistry. It is a critical structural pharmacophore in the development of potent apoptosis-inducing agents[1], PARP inhibitors, and dual tubulin polymerization/V-ATPase inhibitors[2]. Because the de novo synthesis of highly substituted isoquinolines is notoriously tedious, modern drug discovery relies heavily on the late-stage functionalization of pre-formed isoquinoline cores[3].

This application note details optimized conditions for the palladium-catalyzed cross-coupling (Suzuki-Miyaura and Buchwald-Hartwig) of halogenated isoquinoline-8-carboxamides. By establishing robust protocols, researchers can rapidly generate diverse libraries of C4- or C5-functionalized isoquinoline-8-carboxamides while preserving the sensitive primary carboxamide functional group.

Mechanistic Insights & Causality in Reaction Design

Functionalizing the isoquinoline-8-carboxamide core presents two distinct chemical challenges:

  • Catalyst Poisoning and Steric Hindrance: The nitrogen atoms of both the isoquinoline ring and the 8-carboxamide group can coordinate with palladium species, potentially sequestering the catalyst and halting the catalytic cycle.

  • Chemoselectivity (Carboxamide Hydrolysis): The primary carboxamide at the 8-position is susceptible to hydrolysis into a carboxylic acid under the strongly basic, aqueous conditions traditionally used in cross-coupling reactions.

Causality behind the optimized conditions:

  • Ligand Selection: To overcome catalyst sequestration, highly active, sterically bulky, and electron-rich biaryl phosphine ligands (such as SPhos ) or bidentate ligands (such as Xantphos ) are employed. These ligands accelerate the oxidative addition and reductive elimination steps while their steric bulk prevents off-target coordination from the heterocyclic nitrogens.

  • Base and Solvent Selection: To prevent the hydrolysis of the 8-carboxamide, mild bases such as Potassium Phosphate ( K3​PO4​ ) or Cesium Carbonate ( Cs2​CO3​ ) are strictly preferred over harsher bases like NaOH or Na2​CO3​ . A solvent system of 1,4-Dioxane/Water (4:1) is utilized for Suzuki couplings because it effectively solvates both the highly polar carboxamide intermediate and the non-polar arylboronic acids, ensuring a homogeneous reaction mixture at elevated temperatures.

Synthetic Workflow Visualization

Workflow A Isoquinoline-8-carboxamide (Privileged Scaffold) B Regioselective Halogenation (e.g., NIS/NBS at C-4) A->B Electrophilic Aromatic Substitution C 4-Halo-isoquinoline-8-carboxamide (Coupling Partner) B->C High Yield Regiospecific D Suzuki-Miyaura Coupling Pd(OAc)2, SPhos, K3PO4 1,4-Dioxane/H2O C->D Arylboronic Acid E Buchwald-Hartwig Amination Pd2(dba)3, Xantphos, Cs2CO3 Toluene C->E Primary/Secondary Amine F C4-Aryl/Heteroaryl Derivative (Target Scaffold) D->F C-C Bond Formation G C4-Amino Derivative (Target Scaffold) E->G C-N Bond Formation

Figure 1: Late-stage functionalization workflow for isoquinoline-8-carboxamide via cross-coupling.

Quantitative Optimization Data

The following table summarizes the optimization of Suzuki-Miyaura cross-coupling conditions using 4-bromo-isoquinoline-8-carboxamide and phenylboronic acid as a model system.

Catalyst System (mol %)Ligand (mol %)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Primary Observation
Pd(PPh₃)₄ (5%)NoneNa₂CO₃ (3.0)Toluene/EtOH/H₂O9035%Significant carboxamide hydrolysis
Pd(dppf)Cl₂ (5%)dppf (included)K₂CO₃ (3.0)1,4-Dioxane/H₂O10062%Moderate yield, trace debromination
Pd(OAc)₂ (5%)SPhos (10%) K₃PO₄ (3.0) 1,4-Dioxane/H₂O 100 89% Clean conversion, intact amide
Pd₂(dba)₃ (2.5%)XPhos (10%)Cs₂CO₃ (2.0)Toluene (Anhydrous)10081%Good yield, slower reaction rate

Experimental Methodologies

Protocol A: Suzuki-Miyaura Cross-Coupling at C-4

Objective: Formation of a C-C bond at the C-4 position while preserving the 8-carboxamide.

Reagents & Materials:

  • 4-Bromo-isoquinoline-8-carboxamide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or heteroarylboronic ester (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate ( Pd(OAc)2​ ) (0.05 mmol, 5 mol %)

  • 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) (0.10 mmol, 10 mol %)

  • Potassium phosphate tribasic ( K3​PO4​ ) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane and Deionized Water (4:1 v/v, 10 mL total)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 4-bromo-isoquinoline-8-carboxamide, the arylboronic acid, Pd(OAc)2​ , SPhos, and K3​PO4​ .

  • Solvent Addition & Degassing: Add 10 mL of the 1,4-Dioxane/Water (4:1) mixture. Seal the tube with a rubber septum. Degas the mixture by bubbling ultra-pure Argon or Nitrogen directly through the solution for 15 minutes. Causality: Degassing is strictly required to prevent the oxidation of the electron-rich SPhos ligand and the active Pd(0) species.

  • Reaction Execution: Replace the septum with a Teflon screw cap under positive inert gas flow. Transfer the sealed tube to a pre-heated oil bath at 100 °C and stir vigorously for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 × 15 mL) followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Dichloromethane/Methanol gradient) to afford the pure C4-arylated isoquinoline-8-carboxamide.

Protocol B: Buchwald-Hartwig Amination at C-4

Objective: Formation of a C-N bond at the C-4 position using primary or secondary amines.

Reagents & Materials:

  • 4-Bromo-isoquinoline-8-carboxamide (1.0 mmol, 1.0 equiv)

  • Amine nucleophile (e.g., morpholine, cyclopentylamine) (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) ( Pd2​(dba)3​ ) (0.025 mmol, 2.5 mol %)

  • Xantphos (0.05 mmol, 5 mol %)

  • Cesium carbonate ( Cs2​CO3​ ) (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (8 mL)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under standard Schlenk techniques, charge a reaction vial with 4-bromo-isoquinoline-8-carboxamide, Pd2​(dba)3​ , Xantphos, and Cs2​CO3​ .

  • Reagent Addition: Add anhydrous toluene followed by the amine nucleophile.

  • Reaction Execution: Seal the vial and heat the mixture at 110 °C for 16 hours. Causality: Toluene is chosen as an anhydrous, non-polar solvent to maximize the basicity of the insoluble Cs2​CO3​ surface, which is crucial for the deprotonation of the amine during the catalytic cycle without hydrolyzing the carboxamide.

  • Workup & Purification: Cool to room temperature, filter the mixture through a pad of Celite to remove inorganic salts and palladium black, and wash the pad with Ethyl Acetate (20 mL). Concentrate the filtrate and purify via flash chromatography.

Self-Validation & Troubleshooting System

To ensure the scientific integrity of the synthesized compounds, the following self-validating analytical checks must be performed:

  • LC-MS Monitoring: The brominated starting material exhibits a classic 1:1 isotopic pattern (M and M+2) due to 79Br and 81Br . A successful reaction is validated by the complete disappearance of this 1:1 isotopic doublet and the appearance of the new product mass. If the starting mass disappears but the product mass is Mstart​−79 , hydrodebromination has occurred (often due to wet solvents or overly long reaction times).

  • 1H NMR Verification:

    • Carboxamide Integrity: In DMSO- d6​ , the primary 8-carboxamide NH2​ protons typically appear as two distinct broad singlets (due to restricted rotation) between δ 7.5 and 8.5 ppm. The retention of these two integrating protons confirms that hydrolysis to the carboxylic acid did not occur.

    • Coupling Success: The C-4 proton of an unsubstituted isoquinoline appears around δ 7.8–8.0 ppm. In the brominated intermediate, this signal is absent. Upon successful Suzuki coupling, new aryl proton signals will integrate accordingly in the aromatic region.

  • TLC Fluorescence: Isoquinoline cores are highly fluorescent under 254 nm and 365 nm UV light. A loss of fluorescence during the reaction often indicates the destruction of the aromatic core (e.g., unwanted reduction of the heterocyclic ring).

References

  • Apoptosis-inducing agents for the treatment of cancer and immune and autoimmune diseases Source: US Patent 9266877B2 URL
  • Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Discovery of Novel Isoquinoline Analogues as Dual Tubulin Polymerization/V-ATPase Inhibitors with Immunogenic Cell Death Induction Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of Isoquinoline-8-Carboxamide for Biological Assays

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of isoquinoline-8-carboxamide and its derivatives in biological...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of isoquinoline-8-carboxamide and its derivatives in biological assays. We will explore the underlying causes of poor solubility and offer a range of practical, field-proven strategies to overcome this common experimental hurdle.

Frequently Asked Questions (FAQs)

Q1: Why does my isoquinoline-8-carboxamide precipitate in my aqueous buffer during my assay?

A: Isoquinoline-8-carboxamide possesses a rigid, planar aromatic structure, which can lead to strong intermolecular π-π stacking interactions in aqueous environments. This self-association often results in the formation of insoluble aggregates or precipitates, especially as the concentration increases. The relatively nonpolar nature of the isoquinoline ring system contributes significantly to its low aqueous solubility.[1][2]

Here's a breakdown of the contributing factors:

  • Molecular Structure: The fused bicyclic aromatic system is inherently hydrophobic.

  • Intermolecular Forces: Strong van der Waals forces and π-π stacking between the aromatic rings favor the solid state over dissolution in water.

  • Crystal Lattice Energy: The energy required to break the compound's crystal lattice structure can be higher than the energy released upon solvation in water.

Troubleshooting Guide: Strategies to Improve Aqueous Solubility

This section details a variety of methods to enhance the solubility of isoquinoline-8-carboxamide, ranging from simple formulation adjustments to more complex chemical modifications.

Strategy 1: pH Modification

Underlying Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution.[3][4] Isoquinoline is a weak base with a pKa of approximately 5.14. By adjusting the pH of your buffer to be at least 1-2 units below the pKa, you can increase the proportion of the protonated, more soluble form of the molecule. The Henderson-Hasselbalch equation can be used to predict the pH-dependence of solubility for ionizable molecules.[5][6]

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers: Create a range of buffers with pH values from 3.5 to 7.5 (e.g., citrate buffers for lower pH, phosphate buffers for neutral pH).

  • Prepare a stock solution: Dissolve a small, known amount of isoquinoline-8-carboxamide in a minimal amount of a water-miscible organic solvent like DMSO.

  • Create test solutions: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.

  • Equilibrate: Gently agitate the solutions at a controlled temperature for a set period (e.g., 2-24 hours) to allow them to reach equilibrium.

  • Observe and Quantify: Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant using UV-Vis spectroscopy or HPLC.

Expected Outcome:

Buffer pHExpected SolubilityRationale
3.5 - 4.5HighestThe isoquinoline nitrogen is predominantly protonated, increasing polarity and interaction with water.
5.5 - 6.5ModerateA mixture of protonated and neutral forms exists.
7.0 - 7.5LowestThe compound is primarily in its neutral, less soluble form.

Causality Behind Experimental Choices: By systematically varying the pH, you can empirically determine the optimal pH range for solubilizing your specific isoquinoline-8-carboxamide derivative without resorting to high concentrations of organic solvents that might interfere with your biological assay.

Strategy 2: Use of Co-solvents

Underlying Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of nonpolar compounds.[7][8] They work by reducing the polarity of the overall solvent system, thereby decreasing the unfavorable interactions between the hydrophobic compound and water.

Commonly Used Co-solvents in Biological Assays:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent.[8][9] However, it can be toxic to cells at higher concentrations (typically >0.5-1% v/v).[10][11][12]

  • Ethanol: Generally well-tolerated by many cell lines, but can have biological effects at higher concentrations.[11]

  • Polyethylene Glycol (PEG): Higher molecular weight PEGs (e.g., PEG-200, PEG-400) are effective solubilizing agents and are often less toxic than DMSO or ethanol.[7][8]

Experimental Protocol: Co-solvent Titration

  • Prepare a high-concentration stock: Dissolve your isoquinoline-8-carboxamide in 100% of the chosen co-solvent (e.g., DMSO).[12][13]

  • Prepare serial dilutions: Create a series of dilutions of your stock solution directly into your aqueous assay buffer.

  • Determine the precipitation point: Visually identify the highest concentration that remains in solution without any visible precipitate after a defined incubation period.

  • Establish a working concentration: Select a working concentration that is well below the precipitation point to ensure the compound remains soluble throughout the experiment.[14]

Workflow for Co-solvent Selection and Optimization ```dot graph TD { A[Start: Poorly Soluble Compound] --> B{Select Potential Co-solvents}; B --> C[DMSO]; B --> D[Ethanol]; B --> E[PEG-400]; C --> F{Perform Co-solvent Titration}; D --> F; E --> F; F --> G[Determine Max Soluble Concentration]; G --> H{Assess Impact on Assay Performance}; H --> I[Select Optimal Co-solvent & Concentration]; I --> J[Proceed with Biological Assay];

}

Caption: The logical flow of a prodrug approach for enhanced solubility.

Authoritative Grounding: The principles of prodrug design are a well-established strategy in medicinal chemistry to overcome pharmacokinetic challenges, including poor aqueous solubility. [15][16][17][18]

Self-Validating Systems and Trustworthiness

Every protocol described is designed to be a self-validating system. For instance, in the pH-dependent solubility assessment, observing a clear solubility trend that correlates with the pKa of the isoquinoline ring provides confidence in the experimental results. [3]Similarly, when using co-solvents, including a "vehicle control" (buffer with the co-solvent but without the compound) in your biological assay is crucial to ensure that the solvent itself is not responsible for the observed effects. [14]

This guide provides a comprehensive framework for addressing the solubility challenges associated with isoquinoline-8-carboxamide. By systematically applying these troubleshooting strategies, researchers can enhance the reliability and reproducibility of their biological assays.

References
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. National Center for Biotechnology Information. [Link]

  • Current and Emerging Prodrug Strategies. Journal of Medicinal Chemistry. [Link]

  • Prodrug strategies to overcome poor water solubility. SciSpace. [Link]

  • Prodrug strategies to overcome poor water solubility. PubMed. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed. [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. National Center for Biotechnology Information. [Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Simulations Plus. [Link]

  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). ACS Publications. [Link]

  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. [Link]

  • (PDF) CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. ResearchGate. [Link]

  • How can cyclodextrins enhance solubility? Roquette. [Link]

  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. [Link]

  • Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. ACS Publications. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Isoquinoline-8-carboxaMide. LookChem. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. ACS Publications. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. BMC Immunology. [Link]

  • ISOQUINOLINE. Ataman Kimya. [Link]

  • Preparation and Properties of Isoquinoline. SlideShare. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Center for Biotechnology Information. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Semantic Scholar. [Link]

  • Product Class 5: Isoquinolines. Thieme. [Link]

Sources

Optimization

troubleshooting low reaction yields in isoquinoline-8-carboxamide chemical synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the synthesis of isoquinoline-8-carboxamides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the synthesis of isoquinoline-8-carboxamides. The C-8 position of the isoquinoline core presents a unique confluence of steric and electronic challenges. It is peri to the C-1 position, creating significant steric bulk, and the basic nitrogen of the isoquinoline core often interferes with transition-metal catalysts or coupling reagents.

This guide deconstructs the causality behind low reaction yields, provides self-validating protocols, and offers mechanistic insights to ensure synthetic success.

Section 1: Quantitative Yield Analysis

Selecting the correct synthetic strategy is the first step in optimizing your yield. Below is a comparative analysis of standard methodologies used to synthesize isoquinoline-8-carboxamides, highlighting their typical yields and primary limitations.

Table 1: Comparison of Synthetic Strategies for Isoquinoline-8-Carboxamides

Synthetic StrategyReagents / CatalystSolventTemp (°C)Typical Yield (%)Primary Limitation
Direct Amidation (Carbodiimide) EDC, HOBt, DIPEADMF/DCM2520 - 40Severe steric hindrance at C-8
Direct Amidation (Uronium) HATU, DIPEADMF2565 - 80High cost of reagents
Acid Chloride Route SOCl2, cat. DMF, TEADCM0 to 4075 - 92Sensitivity to moisture
Aminocarbonylation Pd(OAc)2, XantPhos, CODMF95 - 10555 - 89Requires high-pressure CO setup
Section 2: Troubleshooting FAQs

Q1: Why is the amidation of isoquinoline-8-carboxylic acid yielding less than 30% even with standard coupling agents like EDC/HOBt? A1: The C-8 position is highly sterically hindered due to its peri-relationship with the adjacent ring system. Standard carbodiimide coupling agents (EDC/HOBt) form active esters that are too bulky to be efficiently attacked by incoming amines, especially secondary or bulky primary amines. Causality & Solution: Switch to a more reactive coupling agent like HATU or utilize the acid chloride method. HATU forms a highly reactive 7-aza-OBt ester that facilitates faster amidation despite steric bulk. Alternatively, converting the acid to an acid chloride using thionyl chloride (SOCl2) bypasses the bulky active ester intermediate entirely, significantly improving yields[1].

Q2: During the palladium-catalyzed aminocarbonylation of 8-bromoisoquinoline, the reaction stalls at 40% conversion. How can I prevent catalyst deactivation? A2: The basic nitrogen atom in the isoquinoline core coordinates strongly to the palladium center, displacing monodentate phosphine ligands (like PPh3) and effectively poisoning the catalyst. Causality & Solution: Transition from monodentate ligands to rigid bidentate ligands with large bite angles, such as XantPhos. Bidentate ligands coordinate more tightly to the Pd center, preventing the isoquinoline nitrogen from displacing them. Studies on isoquinoline aminocarbonylation demonstrate that using Pd(OAc)2 with XantPhos achieves complete conversion (55–89% yield) even with challenging amine nucleophiles[2].

Q3: My isoquinoline-8-carboxylic acid starting material is not dissolving in DCM or THF, leading to heterogeneous, low-yielding reactions. What is the best solvent system? A3: Isoquinoline-8-carboxylic acid exhibits strong intermolecular hydrogen bonding and zwitterionic character, making it poorly soluble in non-polar or moderately polar solvents[3]. Causality & Solution: Utilize highly polar aprotic solvents such as DMF or NMP. If using a coupling agent like CDI (1,1'-carbonyldiimidazole), the reaction must be initiated in a solvent that can disrupt these intermolecular forces. Heating the acid with CDI in DMF at 80 °C forms the soluble imidazolide intermediate, which can then be reacted with the amine to form the carboxamide[4].

Q4: I am observing significant decomposition of my intermediates during workup. How can I minimize this? A4: Isoquinoline derivatives, particularly those with electron-withdrawing groups, can be sensitive to oxidation or extreme pH during aqueous workup. Causality & Solution: Minimize the time the intermediate spends in solution. Use cold extraction solvents and work under an inert atmosphere (N2 or Ar) if oxidative degradation is suspected. Using degassed solvents can further mitigate this issue[5].

Section 3: Key Experimental Protocols
Protocol A: Synthesis via Acid Chloride Intermediate (Optimized for Sterically Hindered Amines)

Self-Validating Check: The reaction mixture should transition from a heterogeneous suspension to a clear solution upon complete formation of the acid chloride.

  • Activation: Suspend isoquinoline-8-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (N2 or Ar).

  • Chlorination: Add thionyl chloride (SOCl2, 3.0 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (1-2 drops) to accelerate the Vilsmeier-Haack type chlorination[1].

  • Reflux: Warm the mixture to 40 °C and reflux for 2-4 hours until the solution becomes completely clear.

  • Concentration: Remove excess SOCl2 and solvent under reduced pressure. Co-evaporate with anhydrous toluene twice to remove residual HCl.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM. Cool to 0 °C. Add the desired amine (1.2 eq) and triethylamine (TEA, 2.5 eq) dropwise.

  • Workup: Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Palladium-Catalyzed Aminocarbonylation of 8-Bromoisoquinoline

Self-Validating Check: The continuous consumption of CO gas from the pressure vessel indicates active carbonylation.

  • Preparation: In a high-pressure reactor, combine 8-bromoisoquinoline (1.0 eq), the desired amine (1.5 eq), and sodium acetate (1.3 eq) in anhydrous DMF[6].

  • Catalyst Addition: Add Pd(OAc)2 (0.05 eq) and XantPhos (0.05 eq). Crucial Step: Ensure the system is thoroughly degassed by bubbling N2 or Ar through the solution for 15 minutes to prevent oxidative degradation of the active Pd(0) catalyst[5].

  • Carbonylation: Pressurize the vessel with Carbon Monoxide (CO) to 3 bar[6].

  • Heating: Heat the reaction mixture to 95-105 °C and stir for 8-24 hours.

  • Isolation: Cool to room temperature, vent CO safely in a fume hood, filter through a pad of Celite to remove palladium black, and purify the filtrate by preparative HPLC.

Section 4: Workflows and Mechanistic Pathways

G Start Low Yield in Isoquinoline-8-Carboxamide Synthesis CheckRoute Identify Synthetic Route Start->CheckRoute Route1 Amidation of 8-Carboxylic Acid CheckRoute->Route1 Route2 Pd-Catalyzed Aminocarbonylation CheckRoute->Route2 Prob1 Poor Solubility of Acid Route1->Prob1 Prob2 Steric Hindrance at C-8 Route1->Prob2 Route2->Prob2 Prob3 Catalyst Poisoning by Isoquinoline N Route2->Prob3 Sol1 Use DMF/NMP or Convert to Acid Chloride Prob1->Sol1 Sol2 Use HATU/HOAt or Acid Chloride Method Prob2->Sol2 Sol3 Use Bidentate Ligands (e.g., XantPhos) Prob3->Sol3

Diagnostic workflow for resolving low yields in isoquinoline-8-carboxamide synthesis.

G PdActive Active Pd(0) Catalyst Sub1 Monodentate Ligand (e.g., PPh3) PdActive->Sub1 Sub2 Bidentate Ligand (e.g., XantPhos) PdActive->Sub2 Poisoned Catalyst Poisoning (Isoquinoline N coordinates Pd) Sub1->Poisoned Ligand Displacement Product Successful Aminocarbonylation (High Yield) Sub2->Product Rigid Coordination

Mechanistic pathway showing catalyst stabilization using bidentate ligands to prevent poisoning.

References
  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents - MDPI [Link][2]

  • Discovery of Novel Isoquinoline Analogues as Dual Tubulin Polymerization/V-ATPase Inhibitors with Immunogenic Cell Death Induction - Journal of Medicinal Chemistry (ACS)[Link][1]

  • Synthesis and Cytotoxic Activity of 7-Oxo-7H-dibenz[f,ij]isoquinoline and 7-Oxo-7H-benzo[e]perimidine Derivatives - Journal of Medicinal Chemistry (ACS)[Link][4]

Sources

Troubleshooting

reducing off-target cytotoxicity of isoquinoline-8-carboxamide in healthy cell lines

Technical Support Center: Optimizing Isoquinoline-8-Carboxamide Therapeutics Troubleshooting Off-Target Cytotoxicity in Healthy Cell Lines Executive Overview Welcome to the Technical Support Center. As a Senior Applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Isoquinoline-8-Carboxamide Therapeutics Troubleshooting Off-Target Cytotoxicity in Healthy Cell Lines

Executive Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams facing a critical bottleneck: achieving a viable therapeutic window with fused isoquinoline scaffolds. Isoquinoline-8-carboxamide derivatives are potent agents, often functioning as dual tubulin polymerization and V-ATPase inhibitors that trigger immunogenic cell death (ICD)[1]. However, their rigid, lipophilic nature frequently leads to unacceptable off-target cytotoxicity in healthy cell lines (e.g., hepatocytes, fibroblasts). This guide provides mechanistic insights, actionable troubleshooting steps, and self-validating protocols to decouple on-target efficacy from off-target toxicity.

Mechanistic Causality: Why Off-Target Toxicity Occurs

Before troubleshooting, we must understand the causality of the toxicity. Off-target cell death typically arises from two distinct pathways:

  • Non-Specific Target Engagement: V-ATPase is ubiquitous. While tumor cells rely heavily on it for pH regulation due to the Warburg effect, excessive systemic exposure inhibits lysosomal function in healthy cells, leading to apoptosis[1].

  • Physicochemical Aggregation: The planar tetracyclic chromophore of isoquinolines is highly prone to colloidal aggregation in aqueous media[2]. These aggregates non-specifically permeabilize healthy cell membranes, causing rapid necrosis that masks true pharmacological data.

Mechanism cluster_Tumor Targeted Efficacy (Tumor Cells) cluster_Healthy Off-Target Cytotoxicity (Healthy Cells) Drug Isoquinoline-8-carboxamide Tubulin Tubulin Colchicine-Site Binding Drug->Tubulin Specific Affinity Aggregates Colloidal Aggregation (High Conc.) Drug->Aggregates Poor Solubility VATPase Ubiquitous V-ATPase Inhibition Drug->VATPase Non-specific Uptake ICD Immunogenic Cell Death (ICD) Tubulin->ICD Necrosis Membrane Permeabilization & Necrosis Aggregates->Necrosis VATPase->Necrosis

Fig 1. Mechanistic divergence of isoquinoline-8-carboxamide in tumor vs. healthy cells.

Diagnostic Troubleshooting & FAQs

Q1: We are observing high baseline toxicity in healthy hepatocytes (e.g., HepG2 or primary human hepatocytes) when testing our isoquinoline-8-carboxamide library. How can we decouple on-target efficacy from this off-target effect? A: This is a classic manifestation of non-specific biodistribution. The causality lies in the structural rigidity of the fused chromophore, which promotes passive diffusion into healthy hepatocytes[1]. Actionable Solution: Initiate Structure-Activity Relationship (SAR) optimization by repositioning the carboxamide side chain. Historical data demonstrates that shifting the carboxamide from the 8-position to the 2- or 11-position alters the molecule's spatial alignment along the chromophore's short axis, significantly modulating its cytotoxic profile and reducing healthy cell uptake[3]. Additionally, modifying the saturation of the D-ring (e.g., utilizing a 5-membered dioxole ring) has been shown to improve the therapeutic window[1].

Q2: Our dose-response curves in healthy MRC-5 fibroblasts show sudden, non-sigmoidal drops in cell viability at concentrations above 5 µM. Is this target-mediated toxicity? A: No. A non-sigmoidal, precipitous drop in viability at micromolar concentrations is the hallmark of colloidal aggregation. Highly planar fused isoquinolines stack in aqueous media, creating micro-aggregates that physically disrupt lipid bilayers[2]. Actionable Solution: Perform Dynamic Light Scattering (DLS) on your assay media. If aggregates >100 nm are detected, optimize your formulation. Encapsulating the hydrophobic isoquinoline core within cyclodextrin-modified nanocarriers prevents aggregation, controls release, and drastically reduces off-target cytotoxicity[4].

Troubleshooting Issue High Toxicity in Healthy Cell Lines DLS Perform Dynamic Light Scattering (DLS) Issue->DLS Decision1 Aggregates >100nm? DLS->Decision1 Formulation Apply Cyclodextrin Nanocarriers Decision1->Formulation Yes SAR Modify D-Ring or Carboxamide Position Decision1->SAR No Assay Run JC-1 Mitochondrial Depolarization Assay Formulation->Assay SAR->Assay Decision2 Selectivity Index > 10? Assay->Decision2 Success Proceed to In Vivo Models Decision2->Success Yes Redesign Return to Scaffold Optimization Decision2->Redesign No

Fig 2. Decision tree for troubleshooting and mitigating off-target cytotoxicity in healthy cell lines.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, every protocol must contain an internal self-validation mechanism. If the assay fails its internal logic check, the data must be discarded.

Protocol 1: High-Content Screening for Off-Target Mitochondrial Toxicity (JC-1 Assay) Purpose: To quantify early-stage off-target cytotoxicity (mitochondrial depolarization) in healthy cell lines prior to overt membrane rupture[1]. Step-by-Step Methodology:

  • Cell Seeding: Plate healthy cells (e.g., MRC-5) at 1×104 cells/well in a 96-well optical bottom plate. Incubate for 24 h at 37°C.

  • Compound Treatment: Treat cells with the isoquinoline-8-carboxamide derivative at a 10-point dose-response (0.01 µM to 50 µM).

  • Internal Control Implementation (The Self-Validating Step):

    • Positive Control: 50 µM FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone).

    • Negative Control: 0.1% DMSO vehicle.

    • Validation Logic:CRITICAL: If the FCCP control wells do not exhibit a >85% reduction in the red/green fluorescence ratio compared to the DMSO wells, the baseline metabolic state of the cell batch is compromised. Do not proceed with data analysis; discard the plate.

  • Staining: Add JC-1 dye (final concentration 2 µM) and incubate in the dark for 30 minutes at 37°C.

  • Acquisition: Image using a high-content screening system (Excitation: 488 nm; Emission: 530 nm for monomers [green], 590 nm for aggregates [red]).

Protocol 2: Tubulin Polymerization Selectivity Assay Purpose: To verify that structural modifications intended to reduce healthy cell toxicity do not abrogate on-target tubulin binding at the colchicine site[1]. Step-by-Step Methodology:

  • Preparation: Thaw porcine brain tubulin (>99% pure) on ice. Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, and 1 mM GTP.

  • Incubation: Mix tubulin (3 mg/mL final) with test compounds (10 µM) in a pre-warmed 96-well half-area plate.

  • Internal Control Implementation (The Self-Validating Step):

    • Positive Control: 3 µM Colchicine (known polymerization inhibitor).

    • Negative Control: Vehicle (DMSO).

    • Validation Logic:CRITICAL: The DMSO control must show a standard three-phase polymerization curve (nucleation, growth, steady-state) reaching a minimum Vmax of 5 mOD/min. If the Vmax is lower, the tubulin has denatured.

  • Measurement: Monitor absorbance at 340 nm continuously for 60 minutes at 37°C using a microplate reader.

Quantitative Data Presentation

The following table summarizes the impact of structural and formulation interventions on the Selectivity Index (SI) of isoquinoline derivatives.

Compound VariantModification StrategyIC50 PC-3 (Tumor)IC50 MRC-5 (Healthy)Selectivity Index (SI)Primary Off-Target Observation
Parent Scaffold Unmodified 8-carboxamide0.45 µM1.20 µM2.6Ubiquitous lysosomal toxicity
SAR Variant A D-ring modified (5-membered dioxole)0.12 µM2.50 µM20.8Reduced passive diffusion
SAR Variant B 11-carboxamide repositioning0.80 µM>10.0 µM>12.5Lower overall potency, high safety
Formulation A Cyclodextrin-encapsulated0.30 µM>20.0 µM>66.6Elimination of colloidal aggregates

Note: Selectivity Index (SI) = IC50 (Healthy) / IC50 (Tumor). An SI > 10 is the minimum threshold for advancing to in vivo models.

References

  • Synthesis and Cytotoxic Activity of 7-Oxo-7H-dibenz[f,ij]isoquinoline and 7-Oxo-7H-benzo[e]perimidine Derivatives | Journal of Medicinal Chemistry. Source: ACS Publications. 3

  • Diversity-Oriented Synthesis of Highly Fluorescent Fused Isoquinolines for Specific Subcellular Localization | The Journal of Organic Chemistry. Source: ACS Publications. 2

  • Discovery of Novel Isoquinoline Analogues as Dual Tubulin Polymerization/V-ATPase Inhibitors with Immunogenic Cell Death Induction | Journal of Medicinal Chemistry. Source: ACS Publications. 1

  • WO2025117659A1 - Insecticide delivery by nanocarriers. Source: Google Patents. 4

Sources

Optimization

overcoming steric hindrance during isoquinoline-8-carboxamide functionalization

Welcome to the Technical Support Center for Advanced Heterocyclic Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks when working w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks when working with sterically congested pharmacophores.

Isoquinoline-8-carboxamides are highly valuable structural motifs, frequently appearing in PARP-1 inhibitors, CD38 inhibitors, and advanced antipsychotic agents[1]. However, the C8 position is notoriously challenging to functionalize due to severe peri-steric hindrance from the adjacent C7 hydrogen and the C1 nitrogen lone pair. Furthermore, utilizing the 8-carboxamide as a directing group for downstream C-H activation (at C7 or C1) requires precise control over the metallacycle geometry to prevent catalyst poisoning.

This guide provides causal troubleshooting, optimized data, and self-validating protocols to help you overcome these steric barriers.

Strategic Workflow for C8-Functionalization

G A Isoquinoline Core (C8-Halogenated) B Steric Hindrance (Peri-interactions) A->B Challenge C Pd-Catalyzed Carbonylation B->C Overcome with dppf Ligand D Isoquinoline-8- carboxamide C->D CO insertion E C-H Activation (C7 or C1) D->E Directing Group Coordination F Functionalized Target Molecule E->F Rh/Pd + MPAA

Workflow for overcoming peri-steric hindrance in C8-carbonylation and C-H activation.

Troubleshooting Guides & FAQs

Q1: I am attempting a Pd-catalyzed aminocarbonylation of 8-bromoisoquinoline to synthesize the 8-carboxamide, but I am observing low conversion and significant protodehalogenation. How can I overcome the steric clash at the C8 position? A1: The peri-position (C8) of isoquinoline is highly sterically encumbered, which impedes the oxidative addition and subsequent CO insertion steps of the palladium catalytic cycle. Protodehalogenation typically occurs when the rate of CO insertion is slower than competitive reduction pathways.

  • Causality & Solution: To accelerate CO insertion and reductive elimination in a sterically congested pocket, switch from monodentate phosphines (like PPh 3​ ) to bidentate ligands with a large bite angle, such as dppf or Xantphos. These ligands force the palladium center into a geometry that favors reductive elimination. Additionally, consider using a liquid/solid CO surrogate (e.g., chloroform in a two-chamber COware setup) to maintain a consistent, high local concentration of carbon monoxide without the mass-transfer limitations of CO gas[2].

Q2: When using the isoquinoline-8-carboxamide as a directing group for Rh-catalyzed C7 C-H arylation, my reaction stalls at 20% yield. Is the carboxamide too bulky to coordinate effectively? A2: The 8-carboxamide is an excellent bidentate directing group, but its inherent bulk can restrict the formation of the required 5- or 6-membered rhodacycle intermediate. If the reaction stalls, the catalyst is likely being trapped in an off-cycle stable complex due to steric locking.

  • Causality & Solution: The steric repulsion between the incoming aryl coupling partner and the 8-carboxamide group raises the activation energy of the reductive elimination step. Introduce a Mono-N-protected amino acid (MPAA) ligand, such as N-acetylglycine. MPAA ligands act as internal bases for concerted metalation-deprotonation (CMD) and provide a flexible, sterically forgiving chiral pocket that destabilizes the off-cycle intermediates, driving the reaction forward[3].

Q3: I am trying to N-alkylate the 8-carboxamide to improve solubility, but the reaction selectively alkylates the isoquinoline nitrogen (C1) instead. How do I reverse this regioselectivity? A3: The isoquinoline ring nitrogen is highly nucleophilic and less sterically hindered than the 8-carboxamide nitrogen.

  • Causality & Solution: You must selectively deprotonate the carboxamide to increase its nucleophilicity before it encounters the electrophile. Use a strong, sterically bulky, non-nucleophilic base like KHMDS in a polar aprotic solvent (THF) at 0 °C. The steric bulk of KHMDS prevents it from interacting with the ring nitrogen, ensuring selective deprotonation of the primary or secondary amide to form the reactive anion.

Quantitative Data: Catalyst & Ligand Optimization

Summarized below is the comparative performance data for overcoming steric constraints during C8-functionalization workflows.

Reaction TypeCatalyst/Ligand SystemSteric ToleranceYield (%)Causality / Mechanistic Insight
C8-Aminocarbonylation Pd(OAc) 2​ / PPh 3​ Low<20%Slow reductive elimination; protodehalogenation dominates.
C8-Aminocarbonylation Pd(OAc) 2​ / dppfHigh82%Large bite angle forces favorable geometry for elimination.
C7 C-H Arylation [RhCpCl 2​ ] 2​ / AgSbF 6​ Moderate25%Stalls due to stable off-cycle metallacycle formation.
C7 C-H Arylation [RhCpCl 2​ ] 2​ / MPAAVery High88%MPAA facilitates CMD and lowers the reductive elimination barrier.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Isoquinoline-8-carboxamides via Pd-Catalyzed Aminocarbonylation

This protocol utilizes a COware two-chamber system to bypass mass-transfer issues associated with CO gas in sterically hindered cross-couplings[2].

  • Preparation (Chamber A): In an argon-filled glovebox, charge Chamber A of the COware reactor with KOH (10.0 equiv) and chloroform (CO precursor). Keep at room temperature.

  • Preparation (Chamber B): Charge Chamber B with 8-bromoisoquinoline (1.0 equiv), the desired amine (1.3 equiv), Pd(OAc) 2​ (5 mol%), dppf (10 mol%), and Cs 2​ CO 3​ (2.0 equiv) in anhydrous toluene (0.2 M).

  • Reaction Initiation: Seal the system. The slow degradation of chloroform by KOH generates a steady, high-pressure stream of CO that diffuses into Chamber B. Heat Chamber B to 80 °C for 12 hours.

  • Self-Validation Checkpoint: The reaction mixture in Chamber B should transition from a dark red suspension to a pale yellow/brown solution upon complete consumption of the Pd(0) resting state. If the solution turns pitch black, Pd-black has precipitated, signaling ligand dissociation or CO starvation.

  • Workup: Cool to room temperature, vent carefully in a fume hood, filter through Celite, and purify via flash chromatography (EtOAc/Hexanes).

Protocol 2: 8-Carboxamide-Directed C7 C-H Arylation

This protocol leverages MPAA ligands to overcome the high activation barrier of reductive elimination caused by the bulky 8-carboxamide directing group[3].

  • Preparation: Combine isoquinoline-8-carboxamide (1.0 equiv), aryl iodide (1.5 equiv), [RhCp*Cl 2​ ] 2​ (4 mol%), AgSbF 6​ (16 mol%), and N-acetylglycine (MPAA, 20 mol%) in a pressure-rated reaction vial.

  • Solvent System: Add a mixture of hexafluoroisopropanol (HFIP) and 1,2-dichloroethane (DCE) in a 1:4 ratio.

  • Self-Validation Checkpoint: The use of HFIP as a co-solvent provides a critical visual cue. Initial Rh-complex dissolution is rapid, but a distinct color shift from orange to deep red within the first 10 minutes indicates the successful formation of the active monomeric Rh-MPAA species prior to C-H activation.

  • Reaction: Seal the vial and stir at 80 °C for 12 hours.

  • Workup: Dilute with DCM, wash with saturated NaHCO 3​ to remove the MPAA ligand, dry over Na 2​ SO 4​ , and isolate the C7-arylated product via column chromatography.

References

  • Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry Source: ACS Omega - ACS Publications URL:[Link]

  • Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity Source: ACS Catalysis - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting False Positives in Isoquinoline-8-carboxamide PARP Inhibition Assays

Welcome to the Assay Validation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with high-throughput screening (HTS) artifacts when evaluating isoquinoline-8-carboxamide d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Validation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with high-throughput screening (HTS) artifacts when evaluating isoquinoline-8-carboxamide derivatives. While this structural scaffold is highly privileged for Poly (ADP-ribose) polymerase (PARP) inhibition, its planar, aromatic nature and physicochemical properties make it highly susceptible to generating false positives.

This guide is designed to help you systematically dismantle assay artifacts, understand the mechanistic causality behind them, and establish a self-validating screening funnel.

Part 1: Visualizing the Problem

Before troubleshooting, we must understand the biochemical system. PARP1 is strictly a DNA-dependent enzyme; it requires binding to damaged DNA (e.g., single-strand breaks) to undergo the allosteric conformational change necessary for catalytic activation [1]. Consequently, any compound that interferes with the DNA activator, the enzyme's solubility, or the assay's optical readout will mimic catalytic inhibition.

PARP_Troubleshooting DNA Damaged DNA (Allosteric Activator) ActivePARP Active PARP1 DNA->ActivePARP Binds & Activates PARP1 PARP1 Enzyme (Inactive State) PARP1->ActivePARP Conformational Change Signal PARylation Signal (Assay Readout) ActivePARP->Signal Generates PAR Chains NAD NAD+ Substrate NAD->ActivePARP Catalysis TrueInh Isoquinoline-8-carboxamide (True Inhibitor) TrueInh->ActivePARP Competes with NAD+ Intercalator DNA Intercalator (False Positive) Intercalator->DNA Blocks PARP1 Binding Aggregator Colloidal Aggregator (False Positive) Aggregator->PARP1 Denatures Enzyme Optical Fluorescent Compound (Assay Interference) Optical->Signal Quenches/Masks Readout

Mechanisms of True vs. False Positive PARP Inhibition in Biochemical Assays.

Part 2: Troubleshooting Guide & FAQs

Q1: I have a potent isoquinoline-8-carboxamide hit in my biochemical PARP1 assay (IC50 < 10 nM), but it shows zero cellular target engagement (no reduction in cellular PARylation). Why? A: The most common culprit for planar, conjugated systems like isoquinolines is DNA intercalation . Because PARP1 relies on damaged DNA for allosteric activation, an intercalator will bind to the activating DNA in your assay buffer, masking the binding sites required by PARP1 [1]. The enzyme remains in its inactive conformation, and PARylation drops. The assay reads this as "inhibition," but the causality is actually activator depletion. In a cellular environment, the massive excess of genomic DNA acts as a sponge, diluting the compound and rendering it ineffective at the target site.

Q2: How can I experimentally distinguish between a true catalytic PARP inhibitor and a DNA intercalator? A: You must perform a DNA Titration Counter-Screen . By artificially increasing the concentration of the activating DNA in your biochemical assay by 10- to 50-fold, you provide excess binding sites for the intercalator. If your compound is a true catalytic inhibitor binding the NAD+ pocket, the IC50 will remain relatively stable. If it is an intercalator, the excess DNA will "sponge" the compound, restoring PARP1 activation and causing a massive rightward shift in the IC50 [3].

Q3: My compound is highly active in a Fluorescence Polarization (FP) assay but completely inactive in a colorimetric ELISA. What is the mechanism of this discrepancy? A: This is a classic case of Optical Interference . Isoquinoline derivatives often possess extended π-conjugation, making them intrinsically fluorescent or capable of quenching fluorophores. In an FP assay (such as the PARP1 Olaparib Competitive Inhibitor Assay), the readout relies on the displacement of a fluorescent probe [2]. If your compound auto-fluoresces at the emission wavelength or quenches the probe, it artificially lowers the polarization signal, mimicking probe displacement. Always validate FP hits with an orthogonal, non-fluorescent assay (like a chemiluminescent or colorimetric ELISA).

Q4: Could my isoquinoline-8-carboxamide be acting as a Pan-Assay Interference Compound (PAINS) via colloidal aggregation? A: Yes. Hydrophobic small molecules can form colloidal aggregates at micromolar concentrations. These aggregates non-specifically sequester and denature the PARP enzyme. Because this is a physical sequestration rather than a stoichiometric 1:1 binding event, it is a false positive. You can rule this out by running a Detergent-Shift Assay (see Protocol B).

Part 3: Quantitative Data Interpretation

Use the following reference table to interpret your counter-screening data. A true inhibitor must maintain its potency across all orthogonal validation steps.

Compound ProfileStandard Assay IC50+ 0.01% Triton X-100+ 10x Activating DNAOrthogonal ELISA
True Inhibitor 15 nM15 nM15 nM18 nM
DNA Intercalator 20 nM20 nM> 2000 nM (Shift)25 nM
Colloidal Aggregator 30 nM> 5000 nM (Shift)30 nM> 5000 nM
Optical Interferer 10 nM (in FP)10 nM (in FP)10 nM (in FP)> 10,000 nM

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, your screening funnel must be self-validating. Implement the following step-by-step methodologies to systematically eliminate false positives.

Protocol A: DNA Titration Auto-PARylation Assay (Ruling out Intercalation)

Causality: This protocol exploits the Le Chatelier's principle of binding equilibrium. Excess DNA will outcompete the intercalator, freeing enough DNA to activate PARP1.

  • Prepare Reagents: Prepare PARP1 enzyme (10 nM final) in standard assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT).

  • Prepare DNA Gradients: Prepare two separate master mixes of activated (sheared) salmon sperm DNA: a standard concentration (e.g., 10 µg/mL) and a 10x high-concentration (100 µg/mL).

  • Pre-Incubation: Dispense the isoquinoline-8-carboxamide compound in a 10-point dose-response curve into a 96-well plate. Add the PARP1/DNA master mixes. Incubate for 30 minutes at room temperature to allow intercalation/binding equilibrium to establish.

  • Initiate Catalysis: Add NAD+ (including biotinylated-NAD+ tracer) to a final concentration of 100 µM to initiate the reaction. Incubate for 30 minutes.

  • Detection: Quench the reaction and transfer to a streptavidin-coated plate. Detect PARylation using an anti-PAR antibody linked to HRP.

  • Analysis: Calculate the IC50 for both DNA conditions. A shift of >5-fold in the 10x DNA condition strongly indicates DNA intercalation.

Protocol B: Detergent-Shift Aggregation Counter-Screen

Causality: Non-ionic detergents disrupt the surface tension of colloidal micelles, breaking apart compound aggregates. Detergents will not disrupt the high-affinity hydrogen bonding of a true inhibitor in the PARP1 catalytic pocket.

  • Buffer Preparation: Prepare two identical batches of PARP assay buffer. To Batch B, add Triton X-100 to a final concentration of 0.01% (v/v).

  • Compound Dilution: Serially dilute your compound in both Buffer A (No Detergent) and Buffer B (+ Detergent).

  • Enzyme Incubation: Add PARP1 enzyme and activating DNA. Incubate for 15 minutes.

  • Readout: Proceed with standard NAD+ addition and ELISA readout.

  • Analysis: If the compound loses activity (IC50 shifts rightward by >10-fold) in the presence of Triton X-100, it is a colloidal aggregator and should be discarded.

References

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. Available at: [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. Available at:[Link]

  • A T5 Exonuclease-Based Assay for DNA Topoisomerases and DNA Intercalators. ACS Omega. Available at:[Link]

Optimization

Technical Support Center: Optimizing Dosing Regimens for Isoquinoline-8-Carboxamide in Murine Tumor Models

Welcome to the technical support center for the application of isoquinoline-8-carboxamide compounds in murine tumor models. This guide is designed for researchers, scientists, and drug development professionals to provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the application of isoquinoline-8-carboxamide compounds in murine tumor models. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights and troubleshooting strategies. Our goal is to equip you with the knowledge to design and execute robust in vivo studies, ensuring the generation of reliable and reproducible data.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the initial phases of planning and executing experiments with isoquinoline-8-carboxamide derivatives.

Q1: What is the primary mechanism of action for isoquinoline-8-carboxamide compounds in oncology?

A1: The isoquinoline-8-carboxamide scaffold is a key pharmacophore in a class of small molecules that primarily act as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1][2][3] These enzymes are critical for the repair of single-strand DNA breaks. By inhibiting PARP, these compounds disrupt DNA repair pathways. In cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations, this inhibition leads to synthetic lethality, where the accumulation of DNA damage triggers cell death.[1] Some derivatives may also exhibit other anticancer activities, such as targeting the PI3K/Akt/mTOR signaling pathway or inducing cell cycle arrest.[4]

Q2: How do I select the appropriate murine tumor model for my isoquinoline-8-carboxamide compound?

A2: The choice of model is critical and depends on your research question. Here's a breakdown of common choices:

  • Cell Line-Derived Xenografts (CDX): These models are created by implanting human cancer cell lines into immunodeficient mice.[5][6] They are cost-effective, have rapid and predictable tumor growth, and are ideal for initial high-throughput screening of compound efficacy.[5][6]

  • Patient-Derived Xenografts (PDX): PDX models involve implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[7][8] These models better preserve the genetic and histological characteristics of the original tumor, offering a more clinically relevant platform for evaluating therapeutic efficacy.[7][8]

  • Syngeneic Models: These models use tumor cells that are genetically compatible with the immune-competent mouse strain. They are essential for studying the interplay between your compound and the immune system, which is crucial for immuno-oncology research.

The selection should be guided by the specific cancer type you are targeting and whether you need to evaluate the compound's interaction with a functional immune system.

Q3: What are the key starting points for determining a dosing regimen for a novel isoquinoline-8-carboxamide?

A3: A systematic approach is necessary:

  • In Vitro Potency: Begin by determining the compound's IC50 (half-maximal inhibitory concentration) in relevant cancer cell lines. This provides an initial estimate of the required therapeutic concentration.

  • Pharmacokinetic (PK) Studies: Conduct pilot PK studies in mice to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[9][10][11] Key parameters to determine are Cmax (maximum concentration), Tmax (time to Cmax), and half-life (t1/2).[10] This will inform the dosing frequency needed to maintain therapeutic concentrations.

  • Maximum Tolerated Dose (MTD) Study: This is a critical step to identify the highest dose that can be administered without causing unacceptable toxicity.[12] The MTD study will define the upper limit for your efficacy studies.[12]

Q4: Should I use continuous or intermittent dosing?

A4: The choice between continuous and intermittent dosing depends on the compound's pharmacokinetic and pharmacodynamic (PK/PD) properties and its toxicity profile.[13]

  • Continuous Dosing: This is often suitable for compounds with a short half-life that require sustained exposure to exert their therapeutic effect.

  • Intermittent Dosing: This can be a strategy to manage toxicities while still achieving efficacy.[13] This approach is particularly relevant for targeted therapies where a "drug holiday" can allow normal tissues to recover.

II. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your in vivo experiments.

Issue 1: High Variability in Tumor Growth in the Control Group

High variability in tumor growth can mask the true therapeutic effect of your compound.[14]

Potential Causes & Actionable Solutions:

  • Inconsistent Cell Implantation:

    • Protocol: Standardize the number of viable cells, injection volume, and anatomical location for every animal.[14] Use cells from the same passage number and confirm their viability (>95%) before implantation.[14]

  • Animal Health and Stress:

    • Protocol: Acclimate animals for a minimum of 7 days upon arrival to allow them to recover from transport stress.[14] Ensure all animals are healthy and free from underlying conditions.

  • Suboptimal Housing Temperature:

    • Insight: Standard laboratory housing temperatures can be a stressor for mice, potentially affecting tumor growth and immune response.[15] Consider housing conditions that minimize thermal stress.

Issue 2: Lack of In Vivo Efficacy Despite Good In Vitro Potency

This is a common challenge in drug development, often termed the "in vitro-in vivo disconnect."[16]

Potential Causes & Actionable Solutions:

  • Poor Pharmacokinetics:

    • Troubleshooting: The compound may have poor oral bioavailability, rapid clearance, or low exposure at the tumor site.[16]

    • Action: Conduct thorough PK studies to assess exposure levels.[10] Consider formulation optimization to improve solubility and absorption.

  • Drug Delivery to the Tumor:

    • Troubleshooting: The compound may not be effectively penetrating the tumor tissue.[17]

    • Action: Analyze drug concentrations in tumor tissue versus plasma. Consider strategies to enhance tumor delivery.

  • Tumor Microenvironment (TME):

    • Insight: The TME can create a barrier to drug penetration and efficacy.[17] The choice of tumor model (CDX vs. PDX) can influence the relevance of the TME.[7][8]

Issue 3: Unexpected Toxicity or Adverse Events

Managing toxicity is crucial for the successful completion of your study and for the clinical translation of your compound.

Potential Causes & Actionable Solutions:

  • Dose is Too High:

    • Troubleshooting: The administered dose may be above the MTD.

    • Action: Re-evaluate the MTD. Consider dose reduction or a switch to an intermittent dosing schedule.[13][18]

  • Off-Target Effects:

    • Troubleshooting: The compound may be interacting with unintended biological targets.

    • Action: Perform broader kinase or receptor profiling to identify potential off-target activities.

  • Metabolite Toxicity:

    • Insight: A metabolite of the parent compound could be responsible for the observed toxicity.[19]

    • Action: Conduct metabolite identification studies in plasma and tissues.

III. Experimental Protocols & Data Presentation

Protocol: Establishing a Cell Line-Derived Xenograft (CDX) Model
  • Animal Selection: Use immunodeficient mice (e.g., NOD-scid gamma (NSG) or nude mice), typically 5-8 weeks old.[5][7] Match the sex of the mice to the cancer type's origin (e.g., female mice for breast cancer).[5]

  • Cell Culture: Culture human tumor cell lines under standardized conditions. Use cells from a consistent, low passage number.[14]

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Perform a cell count and viability test (e.g., Trypan Blue) to ensure >95% viability.[14]

  • Inoculation: Subcutaneously implant a standardized number of viable tumor cells (e.g., 5 x 10^6) in a constant volume (e.g., 100 µL) of serum-free media into the flank of each mouse.[14]

  • Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using calibrated digital calipers.[14] Calculate tumor volume using the formula: (Length x Width²) / 2.[14]

  • Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

Data Presentation: Summarizing Dosing and Efficacy Data

Quantitative data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Example Dosing and Efficacy Summary

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Endpoint (mm³) ± SDPercent Tumor Growth Inhibition (%TGI)
Vehicle Control-Daily1500 ± 250-
Compound A25Daily750 ± 15050
Compound A50Daily450 ± 10070
Compound A505 days on/2 days off600 ± 12060
Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_implantation Implantation & Growth cluster_treatment Treatment & Analysis animal_selection Animal Selection (e.g., NSG Mice) cell_prep Cell Preparation (Viability >95%) animal_selection->cell_prep cell_culture Cell Culture (Standardized Conditions) cell_culture->cell_prep implantation Subcutaneous Implantation cell_prep->implantation tumor_monitoring Tumor Growth Monitoring implantation->tumor_monitoring randomization Randomization (Tumor Volume 100-150 mm³) tumor_monitoring->randomization treatment Dosing Regimen (Vehicle vs. Compound) randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Endpoint Analysis (%TGI, PK/PD) data_collection->endpoint

Caption: General experimental workflow for in vivo efficacy studies.

Visualization of the PARP Inhibition Pathway

PARP_Inhibition cluster_drug Therapeutic Intervention DNA_damage Single-Strand DNA Break PARP PARP Activation DNA_damage->PARP Repair DNA Repair PARP->Repair Recruits repair proteins DSB Double-Strand Break Replication DNA Replication Repair->Replication Successful Repair Replication->DSB Replication fork collapse Apoptosis Cell Death (Apoptosis) DSB->Apoptosis In cells with BRCA1/2 mutations Isoquinoline Isoquinoline-8-carboxamide (PARP Inhibitor) Isoquinoline->PARP Inhibits

Caption: Mechanism of action of isoquinoline-8-carboxamide as a PARP inhibitor.

IV. References

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. Available at: [Link]

  • Aragen Bioscience. (n.d.). Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. Available at: [Link]

  • The Jackson Laboratory. (2020). Patient derived xenograft (PDX) model development. Bio-protocol. Available at: [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Available at: [Link]

  • Creative Biolabs. (2025). Patient-Derived Xenografts (PDX) Models. Available at: [Link]

  • Taylor & Francis Online. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable. Available at: [Link]

  • PubMed. (2009). Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor. Available at: [Link]

  • Biocytogen. (2025). CDX Models: Your Essential Guide to Smarter Cancer Drug Development. Available at: [Link]

  • Springer. (2025). Challenges in drug delivery to the tumors—nanoparticles in medicine. Available at: [Link]

  • ACS Publications. (2008). Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • TransCure bioServices. (2024). How to use Cell line Derived Xenograft (CDX) and Patient Derived Xenograft (PDX) humanized mouse models. Available at: [Link]

  • PubMed. (2006). Practices and pitfalls of mouse cancer models in drug discovery. Available at: [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available at: [Link]

  • Charles River Laboratories. (n.d.). Cell Line-Derived Xenograft – CDX Model Studies in Rats. Available at: [Link]

  • PNAS. (n.d.). Baseline tumor growth and immune control in laboratory mice are significantly influenced by subthermoneutral housing temperature. Available at: [Link]

  • PubMed. (2020). Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3- c]isoquinolin-5(4 H)-ones. Available at: [Link]

  • National Institutes of Health. (n.d.). Hit-to-Lead Studies for the Antimalarial Tetrahydroisoquinolone Carboxanilides. PMC. Available at: [Link]

  • Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Available at: [Link]

  • SpringerLink. (n.d.). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. Available at: [Link]

  • National Institutes of Health. (2015). Model-Based Tumor Growth Dynamics and Therapy Response in a Mouse Model of De Novo Carcinogenesis. PMC. Available at: [Link]

  • National Cancer Center Japan. (n.d.). Department of Cell Culture Technology / Department of Patient-Derived Cell Line and Xenograft. Available at: [Link]

  • ACS Publications. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2022). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC. Available at: [Link]

  • PubMed. (2025). Optimizing intermittent dosing of oral small molecule inhibitors. Available at: [Link]

  • American Society for Microbiology. (n.d.). Pharmacokinetics of a new quinolone, AM-833, in mice, rats, rabbits, dogs, and monkeys. Available at: [Link]

  • Friends of Cancer Research. (n.d.). Optimizing Dosing in Oncology Drug Development. Available at: [Link]

  • ACS Publications. (2022). Induction of Genes Implicated in Stress Response and Autophagy by a Novel Quinolin-8-yl-nicotinamide QN523 in Pancreatic Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • National Institutes of Health. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PMC. Available at: [Link]

  • Duke University. (2010). Analysis of multiarm tumor growth trials in xenograft animals using phase change adaptive piecewise quadratic models. Duke Mathematics Department. Available at: [Link]

  • MDPI. (2024). Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice. Available at: [Link]

  • EurekAlert!. (2017). Tumor growth parameters predict response to anti-angiogenic therapy in mice. Available at: [Link]

  • Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Available at: [Link]

  • Frontiers. (n.d.). Optimizing dose-schedule regimens with bayesian adaptive designs: opportunities and challenges. Available at: [Link]

  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Available at: [Link]

  • ISoP. (2023). Model-Informed Dosage Optimization Strategies for Targeted Oral Agents. Available at: [Link]

  • ResearchGate. (2022). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. Available at: [Link]

  • MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Available at: [Link]

  • ResearchGate. (2021). (PDF) Carboxamide Appended Quinoline Moieties as Potential Antiproliferative Agents, Apoptotic Inducers and Pim-1 Kinase Inhibitors. Available at: [Link]

  • National Institutes of Health. (n.d.). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. PMC. Available at: [Link]

  • National Institutes of Health. (n.d.). Drug discovery oncology in a mouse: concepts, models and limitations. PMC. Available at: [Link]

  • ResearchGate. (2015). (PDF) Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Background Fluorescence in Isoquinoline-8-Carboxamide Binding Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most persistent challenges in high-throughput screening (HTS) and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most persistent challenges in high-throughput screening (HTS) and hit-to-lead optimization: compound-mediated assay interference.

Isoquinoline-8-carboxamides—a structural class frequently utilized in the development of PARP inhibitors and kinase inhibitors—are notorious for generating high background signals in fluorescence-based binding assays. This guide explains the mechanistic causality behind these artifacts and provides self-validating protocols to engineer interference-free assays.

Part 1: Mechanistic FAQ (Understanding the Interference)

Q: Why do isoquinoline-8-carboxamides consistently produce high background in our standard fluorescence polarization (FP) and FRET assays? A: The interference is a direct result of the molecule's photophysics. Isoquinoline derivatives possess a highly conjugated, rigid aromatic ring system that inherently absorbs UV and blue light (excitation ~300–350 nm) and emits in the blue-green spectrum (emission ~400–500 nm)[1]. When using standard fluorophores like Coumarin, Hoechst, or FITC, the compound's autofluorescence overlaps directly with the assay's emission window. This spectral overlap artificially inflates the signal, leading to false positives or completely masking true binding events[2].

Q: Can we simply subtract the background using a compound-only control plate? A: While background subtraction is a standard first step, it is mathematically and physically insufficient for highly fluorescent compounds. Background subtraction increases the variance (noise) of the assay, drastically reducing the statistical robustness (Z'-factor). Furthermore, a compound's fluorescence is highly sensitive to its microenvironment. When an isoquinoline-8-carboxamide binds to a hydrophobic protein pocket, its emission quantum yield often changes (static quenching or enhancement), making a simple buffer-only control inaccurate[3].

Q: What is the most robust assay technology to bypass isoquinoline autofluorescence? A: Time-Resolved FRET (TR-FRET) is the gold standard for this specific challenge. TR-FRET utilizes lanthanide chelates (such as Europium or Terbium) as donors, which possess exceptionally long emission half-lives (1–2 milliseconds). Isoquinoline autofluorescence, like most organic fluorophores, decays within nanoseconds (<10 ns). By introducing a time delay (e.g., 50–150 µs) between the excitation pulse and signal acquisition, the short-lived compound fluorescence completely dissipates, allowing you to measure only the target-specific lanthanide emission[4][5].

Part 2: Troubleshooting Workflows & Visualizations

To systematically resolve these issues, we recommend following a structured troubleshooting workflow that escalates from simple buffer adjustments to orthogonal assay validation.

Workflow Start High Background in Binding Assay CheckFluor Run Compound-Only Control (Ex/Em Scan) Start->CheckFluor IsAuto Autofluorescent? CheckFluor->IsAuto RedShift Red-Shift Fluorophore (e.g., Cy5, Alexa 647) IsAuto->RedShift Yes (Moderate) TRFRET Switch to TR-FRET (Europium/Terbium) IsAuto->TRFRET Yes (High Severity) CheckAgg Check for Aggregation (Add 0.01% Tween-20) IsAuto->CheckAgg No (Scattering) LabelFree Orthogonal Label-Free Assay (SPR/ITC) RedShift->LabelFree Validation TRFRET->LabelFree Validation CheckAgg->LabelFree Validation

Troubleshooting workflow for resolving background interference in binding assays.

TR_FRET Excitation Excitation Pulse (337 nm) CompoundFluor Isoquinoline Autofluorescence (<10 ns decay) Excitation->CompoundFluor TimeDelay Time Delay (50 - 150 µs) Excitation->TimeDelay SignalDetection FRET Signal Detection (Interference-Free) CompoundFluor->SignalDetection Eliminated LanthanideEmission Lanthanide Emission (>1 ms decay) TimeDelay->LanthanideEmission LanthanideEmission->SignalDetection

Mechanism of TR-FRET time-gating to eliminate short-lived isoquinoline autofluorescence.

Part 3: Quantitative Data & Assay Comparison

When selecting an assay format, it is critical to understand the spectral properties of your compounds relative to your detection technology.

Table 1: Spectral Overlap Analysis
Compound / FluorophoreExcitation Max (nm)Emission Max (nm)Fluorescence LifetimeInterference Risk
Isoquinoline Core ~310 - 350 nm~400 - 450 nm< 5 nsHigh (Source of Artifact)
Coumarin / FITC 350 - 495 nm450 - 520 nm1 - 4 nsCritical (Direct Overlap)
Alexa Fluor 647 650 nm665 nm~1 nsLow (Red-Shifted)
Europium Cryptate 337 nm620 nm1.2 ms (1,200,000 ns)None (Time-Gated)
Table 2: Assay Technology Comparison for Fluorescent Compounds
Assay TechnologyAutofluorescence SusceptibilityThroughputReagent CostRecommended Use Case
Standard FP / FRETVery High384 / 1536-wellLowNon-fluorescent libraries.
Red-Shifted FPModerate384 / 1536-wellMediumMildly fluorescent compounds.
TR-FRETVery Low384 / 1536-wellHighPrimary screening of isoquinolines.
Surface Plasmon ResonanceNone (Label-Free)96 / 384-wellVery HighOrthogonal hit confirmation.

Part 4: Step-by-Step Experimental Protocols

Protocol 1: TR-FRET Assay Conversion for Isoquinoline Binding

This protocol outlines the conversion of a standard binding assay to a TR-FRET format to eliminate nanosecond-scale autofluorescence[5].

Step 1: Reagent Preparation

  • Tag the target protein (e.g., GST-tagged PARP) and synthesize a known tracer ligand labeled with a far-red acceptor.

  • Prepare the Donor: Anti-GST antibody conjugated to Europium cryptate (Eu).

  • Prepare the Acceptor: Tracer ligand conjugated to Alexa Fluor 647 or d2.

Step 2: Buffer Formulation

  • Prepare the assay buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM DTT.

  • Critical Step: Add 0.01% Tween-20 to prevent compound aggregation (which causes light scattering) and 0.1% BSA to reduce non-specific binding to the microplate walls[5].

Step 3: Assay Assembly & Incubation

  • Using a low-volume 384-well white microplate, dispense 5 µL of the target protein (e.g., 2 nM final concentration).

  • Add 5 µL of the isoquinoline-8-carboxamide test compound (titrated from 10 µM to 0.1 nM in 1% final DMSO).

  • Add 10 µL of a pre-mixed solution containing the Eu-Anti-GST antibody (1 nM final) and the fluorescent tracer (Kd concentration).

  • Seal the plate and incubate in the dark at room temperature for 60 minutes to reach equilibrium.

Step 4: Time-Gated Detection & Ratiometric Analysis

  • Read the plate on a TRF-compatible microplate reader (e.g., PHERAstar or EnVision).

  • Set the excitation source (laser or flashlamp) to 337 nm.

  • The Time Gate: Set a delay time of 50 µs and an integration time of 400 µs . This ensures the isoquinoline fluorescence has decayed to zero[4].

  • Measure emissions simultaneously at 620 nm (Europium reference) and 665 nm (FRET signal).

  • Calculate the specific binding signal using the ratiometric equation: (Signal 665 nm / Signal 620 nm) * 10,000. This internal referencing corrects for well-to-well volume variations and inner-filter effects[6].

Protocol 2: Orthogonal Label-Free Validation via Surface Plasmon Resonance (SPR)

To definitively prove that the TR-FRET signal is not a false positive, orthogonal label-free validation is required. SPR measures mass changes upon binding, making it completely blind to fluorescence[1].

Step 1: Sensor Chip Preparation

  • Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore).

  • Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Inject the target protein (diluted in 10 mM Sodium Acetate, pH 5.0) until the desired immobilization level (e.g., 3000 RU) is reached.

  • Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

Step 2: Analyte Preparation & Kinetic Injection

  • Dilute the isoquinoline-8-carboxamide compound in SPR running buffer (e.g., PBS-P+ supplemented with exactly 2% DMSO to match compound storage conditions and prevent bulk refractive index shifts).

  • Perform a multi-cycle kinetic analysis: Inject the compound at varying concentrations (e.g., 10 nM to 1 µM) at a flow rate of 30 µL/min.

  • Allow 60 seconds for the association phase, followed by a 120-second buffer wash for the dissociation phase.

Step 3: Data Fitting

  • Double-reference the data by subtracting the signal from a blank reference cell and a buffer-only injection.

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and overall affinity ( KD​ ).

References

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual Source: NCBI Bookshelf URL:[Link]

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays Source: NCBI Bookshelf URL:[Link]

  • Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays Source: PubMed / NIH URL:[Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual Source: NCBI Bookshelf URL:[Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers Source: DCReport URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing isoquinoline-8-carboxamide vs olaparib in PARP1 inhibition assays

Title : Comprehensive Comparison Guide: Isoquinoline-8-Carboxamide vs. Olaparib in PARP1 Inhibition Assays Target Audience : Researchers, Scientists, and Drug Development Professionals Introduction & Mechanistic Divergen...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Comprehensive Comparison Guide: Isoquinoline-8-Carboxamide vs. Olaparib in PARP1 Inhibition Assays Target Audience : Researchers, Scientists, and Drug Development Professionals

Introduction & Mechanistic Divergence

The therapeutic targeting of Poly(ADP-ribose) polymerase 1 (PARP1) has fundamentally reshaped the treatment paradigm for homologous recombination-deficient malignancies. While Olaparib—a phthalazinone-based inhibitor—remains the clinical benchmark, the continuous demand for improved pharmacokinetic properties and reduced off-target toxicity has driven the exploration of alternative chemotypes. Among these, the isoquinoline-8-carboxamide scaffold (and its dihydroisoquinolone derivatives) has emerged as a highly promising class of NAD+ mimetics.

Both Olaparib and isoquinoline-8-carboxamides function as competitive inhibitors at the PARP1 catalytic domain, yet their binding modalities differ significantly:

  • Olaparib (Phthalazinone Core) : Olaparib mimics the nicotinamide moiety of NAD+. It forms critical, highly stable hydrogen bonds with the backbone of Ser904 and Gly863 in the PARP1 active site. Beyond simple catalytic inhibition, Olaparib induces profound allosteric changes that trap the PARP1 enzyme onto damaged DNA, preventing replication fork progression and driving synthetic lethality in BRCA-mutant cells.

  • Isoquinoline-8-Carboxamides : This novel class relies on an elegant structural feature: an intramolecular hydrogen bond that locks the carboxamide group into a rigid, planar conformation. This pre-organization allows the molecule to perfectly slot into the narrow NAD+ binding pocket . Recent iterations, such as 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, have been engineered to optimize this interaction, achieving low nanomolar potency while demonstrating superior hydrophilicity and human liver microsomal stability compared to Olaparib .

PARP1_Mechanism DNA_Damage DNA Single-Strand Breaks PARP1 PARP1 Recruitment & Activation DNA_Damage->PARP1 NAD NAD+ Consumption PARP1->NAD PARylation Auto-PARylation & DNA Repair NAD->PARylation Inhibitor PARP Inhibitor (Olaparib / Isoquinoline) Inhibitor->PARP1 Blocks NAD+ pocket Trapping PARP Trapping on DNA Inhibitor->Trapping Allosteric effect Apoptosis Synthetic Lethality (BRCA-mutant) Trapping->Apoptosis

Mechanistic pathway of PARP1 inhibition and synthetic lethality in BRCA-mutant cells.

Comparative Quantitative Data

The following table synthesizes the in vitro performance metrics of Olaparib against the isoquinoline-8-carboxamide class, highlighting the trade-offs between absolute potency and druglikeness.

ParameterOlaparib (Clinical Benchmark)Isoquinoline-8-carboxamide Derivatives
Core Scaffold PhthalazinoneIsoquinoline / 3,4-dihydroisoquinolone
Primary Target PARP1 / PARP2PARP1 (with varying PARP2 selectivity)
In Vitro IC₅₀ (PARP1) ~5 nM50 nM – 500 nM (Substituent dependent)
Binding Mechanism NAD+ competitiveNAD+ competitive (Intramolecular H-bonded)
PARP Trapping Efficiency Extremely HighModerate to High
Physicochemical Profile High MW, lipophilic, poor solubilityLower MW, higher hydrophilicity, favorable ADME

Self-Validating Experimental Protocol: In Vitro PARP1 Inhibition Assay

To accurately benchmark a novel isoquinoline-8-carboxamide against Olaparib, a robust, self-validating chemiluminescent assay is required. The protocol below is designed to eliminate false positives and ensure strict causality between compound addition and enzyme inhibition.

Reagent Causality & Preparation:

  • Activated DNA (Sonicated Salmon Sperm DNA) : PARP1 possesses negligible basal activity. It requires binding to DNA strand breaks via its N-terminal zinc-finger domains to undergo the allosteric conformational changes necessary for NAD+ binding. Without activated DNA, the assay will fail to measure true catalytic inhibition.

  • Biotin-NAD+ : Utilized instead of traditional radiometric ³H-NAD+ to eliminate hazardous waste while maintaining high sensitivity via streptavidin-HRP signal amplification.

Step-by-Step Methodology:

  • Assay Buffer Preparation : Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl₂, and 1 mM DTT. Causality: The Mg²⁺ ions are critical for the stabilization of the DNA-enzyme complex, while DTT maintains the reduced state of the zinc-finger cysteines.

  • Compound Dilution : Prepare 10-point, 3-fold serial dilutions of Olaparib and the isoquinoline-8-carboxamide derivative in 100% DMSO. Dilute these into the assay buffer so that the final DMSO concentration in the reaction is exactly 1%. Causality: DMSO concentrations >1% perturb the structural integrity of the PARP1 catalytic domain, artificially lowering the Vmax and skewing IC₅₀ calculations.

  • Enzyme-DNA Pre-Incubation : In a 96-well plate, combine 0.5 U of recombinant human PARP1, 10 µg/mL activated DNA, and the inhibitor dilutions. Include a vehicle-only control (100% activity) and a no-enzyme blank (background). Pre-incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the competitive inhibitors to reach thermodynamic binding equilibrium in the catalytic pocket before the substrate is introduced.

  • Reaction Initiation : Add 50 µM Biotin-NAD+ to initiate auto-PARylation. Incubate the plate for exactly 60 minutes at 25°C.

  • Detection & Washing : Transfer the reaction mixtures to a streptavidin-coated microplate. Wash 4 times with PBS-T (0.1% Tween-20) to remove all unincorporated Biotin-NAD+. Add Streptavidin-HRP (1:1000 dilution) and incubate for 30 minutes. Wash again 4 times.

  • Chemiluminescent Readout & Validation : Add ECL substrate and immediately read luminescence. Calculate the Z'-factor using the vehicle and no-enzyme controls. A Z' > 0.5 validates the assay's robustness. Use a 4-parameter logistic (4PL) non-linear regression model to calculate the IC₅₀ values.

Assay_Workflow Prep 1. Prepare Recombinant PARP1 & Activated DNA Compound 2. Add Inhibitor (Serial Dilutions) Prep->Compound Reaction 3. Initiate Reaction (Add Biotin-NAD+) Compound->Reaction Incubation 4. Incubate 60 min at 25°C Reaction->Incubation Detection 5. Streptavidin-HRP & Chemiluminescence Incubation->Detection Analysis 6. IC50 Calculation (Non-linear Regression) Detection->Analysis

Step-by-step experimental workflow for the in vitro PARP1 chemiluminescent inhibition assay.

Conclusion

While Olaparib remains the gold standard for PARP1 inhibition with unparalleled potency and trapping efficiency, its physicochemical limitations are well-documented. The isoquinoline-8-carboxamide class presents a highly rational alternative. By leveraging an intramolecular hydrogen bond to lock the pharmacophore into an ideal conformation, these derivatives achieve potent, selective PARP1 inhibition while offering a significantly more favorable ADME profile. For drug development professionals, utilizing rigorous, self-validating biochemical assays is paramount to accurately stratifying these emerging chemotypes against established clinical benchmarks.

References

  • Title: Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia Source: Journal of Pharmacology and Experimental Therapeutics (PubMed) URL: [Link]

Comparative

isoquinoline-8-carboxamide versus podophyllotoxin derivatives in cancer models

An objective, data-driven comparison of chemotherapeutic scaffolds is critical for advancing preclinical oncology. As a Senior Application Scientist, I approach drug evaluation by dissecting the causality of molecular in...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison of chemotherapeutic scaffolds is critical for advancing preclinical oncology. As a Senior Application Scientist, I approach drug evaluation by dissecting the causality of molecular interactions rather than merely observing phenotypic endpoints.

Historically, natural lignans like podophyllotoxin (PTOX) have served as foundational microtubule-targeting agents (MTAs). However, the clinical utility of PTOX is heavily bottlenecked by systemic toxicity and multidrug resistance (MDR). Recently, rational drug design has yielded isoquinoline-8-carboxamide analogues —synthetic scaffolds engineered by fusing the pharmacophores of PTOX and diphyllin. These novel agents shift the paradigm from classic apoptosis to Immunogenic Cell Death (ICD) by acting as dual inhibitors.

This guide provides a comprehensive technical comparison between classic podophyllotoxin derivatives and next-generation isoquinoline-8-carboxamides, supported by mechanistic insights and self-validating experimental protocols.

Mechanistic Divergence: The "Why" Behind the Efficacy

Podophyllotoxin (PTOX) Derivatives

PTOX and its FDA-approved semisynthetic derivatives (e.g., Etoposide, Teniposide) primarily exert their anticancer effects through two distinct mechanisms depending on their structural modifications. The parent compound binds to the colchicine-binding site of tubulin, inhibiting microtubule polymerization and inducing G2/M cell cycle arrest[1]. Conversely, modifications such as the trans-lactone moiety shift the affinity toward , causing double-stranded DNA breaks[2],[1]. While effective, these pathways typically culminate in classic, non-immunogenic apoptosis, and the compounds are highly susceptible to P-glycoprotein (P-gp) mediated efflux, leading to MDR[3].

Isoquinoline-8-carboxamide Analogues

To overcome the limitations of PTOX, researchers have synthesized isoquinoline analogues (e.g., compound D4: 6-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-[1,4]dioxino[2,3-g]isoquinoline-8-carboxamide). These molecules are rationally designed to retain tubulin-binding affinity while simultaneously targeting V-ATPase [4]. Furthermore, specific isoquinoline-8-carboxamide derivatives have been identified as potent Proliferating Cell Nuclear Antigen (PCNA) inhibitors[5].

The causality here is crucial: while tubulin inhibition disrupts mitosis, the concurrent inhibition of V-ATPase disrupts lysosomal pH and induces severe endoplasmic reticulum (ER) stress. This dual-action mechanism forces the cancer cell to undergo Immunogenic Cell Death (ICD) , characterized by the release of Damage-Associated Molecular Patterns (DAMPs) that prime the host's immune system against the tumor[4].

G cluster_0 Podophyllotoxin (PTOX) Derivatives cluster_1 Isoquinoline-8-carboxamide Analogues PTOX PTOX / Etoposide TopoII Topoisomerase II Poisoning PTOX->TopoII Tubulin1 Tubulin Inhibition (Colchicine Site) PTOX->Tubulin1 Apoptosis Classic Apoptosis (G2/M Arrest) TopoII->Apoptosis Tubulin1->Apoptosis ISO Isoquinoline-8-carboxamides (e.g., D4, F10) Tubulin2 Tubulin Inhibition (Colchicine Site) ISO->Tubulin2 VATPase V-ATPase Inhibition (Lysosomal Stress) ISO->VATPase ICD Immunogenic Cell Death (CRT+, ATP+, HMGB1+) Tubulin2->ICD VATPase->ICD

Mechanistic comparison of PTOX derivatives vs. Isoquinoline-8-carboxamides in cancer models.

Quantitative Data Comparison

The following table summarizes the experimental performance of these two classes based on recent preclinical evaluations.

ParameterPodophyllotoxin (PTOX) DerivativesIsoquinoline-8-carboxamide Analogues
Primary Targets Tubulin (Colchicine site), Topoisomerase II[1]Tubulin, V-ATPase[4], PCNA[5]
Tubulin Binding Affinity (Kd) ~9.32 µM (Colchicine reference)[4]~6.56 µM (e.g., Compound F10)[4]
Cellular Phenotype G2/M Phase Arrest, Classic Apoptosis[1]Microtubule disruption, ER Stress, ICD[4]
MDR Susceptibility High (P-gp Efflux Substrates)[3]Low (Evades classic efflux pathways)
In Vivo Efficacy Moderate (Dose-limited by systemic toxicity)High (Enhanced by immune system priming)
Representative Agents Etoposide, Teniposide, Adva-27a[3]D4, F10, AOH-S4CH3-7Nq[5],[4]

Self-Validating Experimental Protocols

To rigorously evaluate and compare these compounds, protocols must be designed as self-validating systems. This means incorporating internal controls that prove the assay's dynamic range and confirm the causality of the observed effects.

Protocol A: Cell-Free Tubulin Polymerization Assay

Rationale/Causality: Tubulin polymerization is a nucleation-dependent process. By measuring absorbance at 340 nm, we quantify the scattering of light caused by the formation of microtubule polymers. To validate that isoquinoline-8-carboxamides act on tubulin similarly to PTOX, we must use a known enhancer and a known inhibitor to frame the assay's dynamic range.

  • Reagent Preparation: Prepare a solution of purified porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

    • Critical Step: Supplement with 1 mM GTP immediately before use. GTP is strictly required for the longitudinal association of α/β-tubulin heterodimers.

  • Compound Addition: Aliquot the tubulin mixture into a pre-warmed 96-well half-area plate. Add the test compounds (PTOX, Isoquinoline derivatives) at varying concentrations (1–10 µM).

    • Internal Controls: Use Paclitaxel (10 µM) as a polymerization enhancer (positive control) and Colchicine (10 µM) as a polymerization inhibitor (negative control).

  • Kinetic Measurement: Immediately read the absorbance at 340 nm using a microplate reader at 37°C. Record measurements every minute for 60 minutes.

  • Data Analysis: Calculate the Vmax of polymerization. A successful isoquinoline derivative will mimic the colchicine curve, confirming its role as a microtubule-destabilizing agent[4].

Protocol B: Immunogenic Cell Death (ICD) Marker Profiling

Rationale/Causality: True ICD requires the spatiotemporal emission of DAMPs. We must measure surface Calreticulin (CRT) expression (an "eat me" signal) and extracellular ATP release (a "find me" signal). If isoquinoline analogues inhibit V-ATPase, the resulting ER stress will force CRT translocation to the membrane.

  • Cell Treatment: Seed PC-3 prostate cancer cells and treat with the IC50 concentration of the isoquinoline-8-carboxamide derivative for 24 hours.

  • Surface Calreticulin (CRT) Detection (Flow Cytometry):

    • Harvest cells using a non-enzymatic detachment solution (to preserve surface proteins).

    • Stain with an Alexa Fluor 488-conjugated anti-CRT antibody for 30 minutes on ice.

    • Critical Step: Do not permeabilize the cells. Permeabilization will detect ER-resident CRT, yielding false positives. We only want to quantify translocated surface CRT.

  • Extracellular ATP Quantification (Bioluminescence):

    • Collect the cell culture supernatant.

    • Add recombinant luciferase and D-luciferin.

    • Causality: ATP is the limiting reagent for the luciferin-luciferase reaction; thus, luminescence is directly proportional to the extracellular ATP secreted by dying cells.

  • Validation: Compare the CRT and ATP levels against PTOX-treated cells. Isoquinoline derivatives should show a statistically significant >3-fold increase in DAMP release compared to classic PTOX[4].

Workflow Step1 1. Compound Incubation (Cancer Cell Lines) Step2 2. Target Validation (Tubulin OD340 & V-ATPase) Step1->Step2 Step3 3. ICD Marker Profiling (Flow Cytometry for CRT) Step2->Step3 Step4 4. In Vivo Efficacy (Xenograft Tumor Models) Step3->Step4

Self-validating experimental workflow for evaluating novel dual-inhibitor chemotherapeutics.

Conclusion

While podophyllotoxin derivatives remain a cornerstone of clinical oncology, their reliance on Topoisomerase II poisoning and simple tubulin inhibition leaves them vulnerable to MDR and dose-limiting toxicities. The rational design of isoquinoline-8-carboxamide analogues represents a significant evolutionary leap. By acting as dual Tubulin/V-ATPase inhibitors, these compounds not only arrest the cell cycle but actively induce ER stress and Immunogenic Cell Death (ICD). For drug development professionals, transitioning toward these multi-target, immune-priming scaffolds offers a highly promising strategy to overcome the resistance mechanisms that plague classic natural product derivatives.

References

  • Podophyllotoxin analogs: effects on DNA topoisomerase II, tubulin polymerization, human tumor KB cells, and their VP-16-resistant variants Source: PubMed (NIH) URL:[Link]

  • Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs Source: Frontiers in Pharmacology URL:[Link]

  • Adva-27a, a Novel Podophyllotoxin Derivative Found to Be Effective against Multidrug Resistant Human Cancer Cells Source: Anticancer Research URL:[Link]

  • WO2025054318A1 - Pcna inhibitors and uses thereof Source: Google Patents URL
  • Discovery of Novel Isoquinoline Analogues as Dual Tubulin Polymerization/V-ATPase Inhibitors with Immunogenic Cell Death Induction Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Validation

In Vivo Validation of Isoquinoline-8-Carboxamide: Target Engagement and Efficacy Comparison Guide

As drug development pivots toward multi-targeted agents to overcome tumor resistance, the isoquinoline-8-carboxamide scaffold has emerged as a privileged pharmacophore. Its unique structural geometry allows for precise h...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward multi-targeted agents to overcome tumor resistance, the isoquinoline-8-carboxamide scaffold has emerged as a privileged pharmacophore. Its unique structural geometry allows for precise hydrogen-bonding interactions within critical enzyme hinge regions and allosteric pockets.

This guide provides a comprehensive, objective comparison of isoquinoline-8-carboxamide derivatives against standard-of-care alternatives. Designed for application scientists and drug development professionals, it outlines the mechanistic rationale, comparative performance data, and the self-validating in vivo protocols required to definitively prove target engagement and efficacy.

Mechanistic Rationale: The Role of the C8-Carboxamide Vector

The efficacy of any small molecule is fundamentally dictated by its spatial orientation within the target's binding pocket. The C8-carboxamide group acts as a critical hydrogen bond donor/acceptor, but its success is highly context-dependent.

  • Kinase Hinge Regions (VEGFR2/KDR): In the rational design of Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors, the carboxamide NH is theoretically positioned to form a vital hydrogen bond with the carbonyl of Cys919 in the KDR hinge region (1)[1]. However, experimental validation showed that isoquinoline-8-carboxamide derivatives (such as Compound 80) displayed reduced enzymatic and cellular potency compared to their naphthamide counterparts, failing to inhibit bFGF-stimulated HUVEC proliferation due to steric clashes within the sensitive KDR lipophilic pocket[1].

  • Dual Tubulin/V-ATPase Inhibition: Conversely, when optimized for structural proteins, the scaffold excels. Recent developments yielded isoquinoline analogues (e.g., Compound F10) that successfully target the colchicine-binding site of tubulin while simultaneously inhibiting V-ATPase (2)[2]. This dual action disrupts the autophagosome-lysosome fusion pathway and triggers immunogenic cell death (ICD).

Pathway I8C Isoquinoline-8-Carboxamide (Compound F10) Tubulin Tubulin Colchicine Site I8C->Tubulin Binds (IC50: 6.33 µM) VATPase V-ATPase Enzyme I8C->VATPase Inhibits Microtubules Microtubule Depolymerization (↓ Ac-α-tubulin) Tubulin->Microtubules Induces Autophagy Late Autophagy Blockade (Lysosome Fusion Failure) VATPase->Autophagy Triggers Apoptosis Apoptosis & ICD (↑ Cl-PARP, Cleaved Caspase-3) Microtubules->Apoptosis Autophagy->Apoptosis

Dual targeting mechanism of isoquinoline-8-carboxamide on Tubulin and V-ATPase pathways.

Comparative Efficacy Data

To objectively assess the performance of the isoquinoline-8-carboxamide scaffold, we compare Compound F10 against highly specific, single-target standard-of-care alternatives: Paclitaxel (a microtubule stabilizer) and Bafilomycin A1 (a selective V-ATPase inhibitor).

MetricIsoquinoline-8-Carboxamide (F10)Paclitaxel (Alternative 1)Bafilomycin A1 (Alternative 2)
Primary Mechanism Dual: Tubulin Depolymerization & V-ATPase InhibitionSingle: Tubulin StabilizationSingle: V-ATPase Inhibition
Tubulin IC50 6.33 µM[2]~2.5 nMN/A
G2/M Cell Cycle Arrest 65.0% (in PC-3 cells)[2]> 75.0%< 15.0%
Autophagy Modulation Late Autophagy Blockade[2]NoneLate Autophagy Blockade
Apoptotic Markers ↑ Cleaved Caspase-3, ↑ Cl-PARP[3]↑ Cleaved Caspase-3Variable / Cell-line dependent
In Vivo Application Overcomes distinct paclitaxel-resistance mechanismsStandard of Care (Prone to efflux pump resistance)High systemic toxicity limits in vivo use

Data Synthesis: While Paclitaxel exhibits a lower IC50 for tubulin, Compound F10's dual mechanism prevents the compensatory survival autophagy often triggered by traditional chemotherapeutics. The upregulated expression of cleaved-caspase 3 directly leads to the increase of the apoptosis marker caspase-dependent cleavage of poly(ADP-ribose) polymerase (Cl-PARP) (3)[3].

In Vivo Experimental Protocols: A Self-Validating System

Observing a reduction in tumor volume is not sufficient to claim mechanism of action. As application scientists, we must build self-validating experimental systems that prove the drug physically bound the target in the tumor microenvironment (Target Engagement) and subsequently altered the biological pathway (Pharmacodynamics).

We achieve this by coupling an In Vivo Cellular Thermal Shift Assay (CETSA) with downstream Pharmacodynamic (PD) Biomarker Analysis .

Workflow Dose 1. In Vivo Dosing (Vehicle vs. Drug) Harvest 2. Tissue Harvest & Homogenization Dose->Harvest CETSA 3. Thermal Gradient (40°C to 70°C) Harvest->CETSA Centrifuge 4. Ultracentrifugation (Isolate Soluble) CETSA->Centrifuge WB 5. Western Blot (PD & Target Probes) Centrifuge->WB Validation 6. Target Engagement (ΔTm Calculation) WB->Validation

Step-by-step in vivo Cellular Thermal Shift Assay (CETSA) workflow for target validation.

Step-by-Step Methodology

Step 1: In Vivo Dosing and Controlled Tissue Harvest

  • Procedure: Administer the isoquinoline-8-carboxamide derivative (e.g., F10) via IV injection to PC-3 xenograft mice. Euthanize at T=4h (for engagement) and T=24h (for PD markers). Snap-freeze tumors in liquid nitrogen.

  • Causality: Snap-freezing is non-negotiable. It instantly halts protease activity, preserving highly unstable post-translational modifications like Ac-α-tubulin and Cl-PARP.

Step 2: Non-Denaturing Homogenization

  • Procedure: Pulverize tissue on dry ice. Resuspend in non-denaturing lysis buffer (NP-40 based, supplemented with protease/phosphatase inhibitors).

  • Causality: Harsh detergents (like SDS) will prematurely unfold the target proteins, destroying the thermodynamic baseline required for CETSA.

Step 3: Thermal Shift Gradient (CETSA)

  • Procedure: Divide the homogenate into 8 equal aliquots. Heat each aliquot at a specific temperature ranging from 40°C to 70°C for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Causality: Ligand binding thermodynamically stabilizes the target protein. If the isoquinoline-8-carboxamide is bound to tubulin or V-ATPase, the melting temperature (Tm) of these proteins will shift higher compared to the vehicle control. Self-Validation Check: The vehicle control must produce a standard sigmoidal melt curve; otherwise, the lysis buffer compromised protein integrity.

Step 4: Ultracentrifugation

  • Procedure: Centrifuge all aliquots at 100,000 × g for 20 minutes at 4°C.

  • Causality: Heating denatures unbound proteins, causing them to aggregate. Ultracentrifugation pellets these aggregates, leaving only the stable, folded (and potentially drug-bound) proteins in the soluble supernatant.

Step 5: Quantitative Western Blotting (PD Readout)

  • Procedure: Run the soluble fractions on an SDS-PAGE gel. Probe for total Tubulin, V-ATPase, Ac-α-tubulin, and Cl-PARP.

  • Causality:

    • Target Engagement: Quantifying total Tubulin/V-ATPase across the temperature gradient calculates the ΔTm, physically proving the drug reached and bound the target.

    • Pharmacodynamics: A decrease in Ac-α-tubulin indicates that the stable, long-lived microtubule subset serving as the autophagosome transport path has been disrupted, meaning the fusion path between the autophagosome and the lysosome was successfully blocked[2]. Concurrently, the presence of Cl-PARP confirms the downstream execution of apoptosis[3]. Self-Validation Check: Normalizing Ac-α-tubulin against total tubulin at the lowest temperature ensures the signal drop is due to drug mechanism, not uneven gel loading.

References

  • Discovery of Novel Isoquinoline Analogues as Dual Tubulin Polymerization/V-ATPase Inhibitors with Immunogenic Cell Death Induction | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org.
  • Naphthamides as Novel and Potent Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and Evaluation | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org.
  • Discovery of Novel Isoquinoline Analogues as Dual Tubulin Polymerization/V-ATPase Inhibitors with Immunogenic Cell Death Induction (Apoptosis Pathway Focus) | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org.

Sources

Comparative

Preclinical Benchmarking Guide: Isoquinoline-8-Carboxamide Derivatives in Prostate Cancer Models

Executive Summary & Rationale The isoquinoline-8-carboxamide scaffold has emerged as a highly versatile pharmacophore in oncology drug development. While historically recognized as a core structural motif for poly(ADP-ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The isoquinoline-8-carboxamide scaffold has emerged as a highly versatile pharmacophore in oncology drug development. While historically recognized as a core structural motif for poly(ADP-ribose) polymerase (PARP) inhibitors[1], recent structural optimizations have repositioned isoquinoline-8-carboxamide derivatives as potent dual-targeting agents against tubulin polymerization and vacuolar-type ATPase (V-ATPase)[2].

For metastatic castration-resistant prostate cancer (mCRPC), overcoming resistance to androgen receptor signaling inhibitors (ARSIs) and standard taxane-based chemotherapies remains a critical hurdle. Benchmarking novel isoquinoline-8-carboxamides against established clinical standards in well-characterized cell lines provides vital go/no-go data for preclinical development. This guide outlines the mechanistic rationale, comparative efficacy, and standardized validation protocols necessary for evaluating these compounds.

Causality in Model Selection

When benchmarking IC50 values, the choice of cell line dictates the translational relevance of the data. We utilize three distinct models to isolate the compound's mechanism of action:

  • PC-3 & DU145 (Primary Targets): Both are androgen receptor (AR)-negative and represent aggressive, castration-resistant disease. PC-3 cells possess high basal autophagy rates, making them exquisitely sensitive to V-ATPase inhibition[2]. DU145 harbors specific p53 mutations, testing the compound's efficacy independent of p53-mediated apoptosis.

  • LNCaP (Comparative Baseline): AR-positive and androgen-dependent. Including LNCaP serves as a control to evaluate whether the compound's mechanism relies on AR signaling crosstalk or operates independently (as expected for tubulin/V-ATPase inhibitors).

Mechanistic Pathway of Action

The dual-action mechanism of advanced isoquinoline-8-carboxamides (such as Compound F10) disrupts two distinct but complementary cellular processes. By inhibiting tubulin polymerization, the compounds induce spindle formation disorder and G2/M phase cell cycle arrest[2]. Simultaneously, V-ATPase inhibition blocks autophagosome-lysosome fusion, leading to reactive oxygen species (ROS) accumulation and a decrease in mitochondrial transmembrane potential (MMP)[2]. This dual blockade synergistically drives the cell toward apoptosis and immunogenic cell death (ICD).

G I8C Isoquinoline-8-Carboxamide (e.g., F10 / D4) Tubulin Tubulin Polymerization Inhibition I8C->Tubulin VATPase V-ATPase Inhibition I8C->VATPase Spindle Spindle Formation Disorder Tubulin->Spindle Autophagy Autophagosome-Lysosome Fusion Blockade VATPase->Autophagy G2M G2/M Phase Arrest Spindle->G2M ROS ROS Accumulation & MMP Decrease Autophagy->ROS Apoptosis Apoptosis / Immunogenic Cell Death (ICD) G2M->Apoptosis ROS->Apoptosis

Mechanistic pathway of dual-targeting isoquinoline-8-carboxamides inducing apoptosis in PC-3 cells.

Comparative IC50 Benchmarking Data

The following table synthesizes the in vitro performance of isoquinoline-8-carboxamide derivatives against standard-of-care alternatives in prostate cancer cell lines.

Compound ClassSpecific AgentTarget MechanismPC-3 IC50 (µM)DU145 IC50 (µM)LNCaP IC50 (µM)
Isoquinoline-8-carboxamide Compound D4Tubulin / V-ATPase5.8[2]7.6[2]N/A
Isoquinoline-8-carboxamide Compound F10Tubulin / V-ATPase~0.15[2]~0.20N/A
Taxane (Standard) DocetaxelTubulin Stabilization0.0050.0080.002
PARP Inhibitor (Standard) OlaparibPARP1/2 Trapping>10.0>10.0>10.0*

*Contextual Note on Olaparib: While Olaparib is highly effective in mCRPC patients with homologous recombination repair (HRR) deficiencies (e.g., BRCA1/2 mutations)[3], PC-3, DU145, and LNCaP cell lines are generally BRCA-proficient. This renders them intrinsically resistant to monotherapy PARP inhibition, highlighting the superior broad-spectrum utility of the dual-targeting isoquinoline-8-carboxamide mechanism in HRR-proficient tumors.

Standardized Experimental Protocol: ATP-Based Viability Assay

Expertise & Causality: Why use CellTiter-Glo over traditional MTT assays? Tetrazolium-based assays (MTT/MTS) rely on mitochondrial oxidoreductases to generate a colorimetric signal. Because V-ATPase inhibitors directly alter mitochondrial metabolism and decrease MMP[2], MTT assays can produce false-positive cytotoxicity readouts. ATP quantitation via luciferase provides a direct, metabolism-independent readout of absolute cell viability.

A Self-Validating Workflow:

  • Cell Seeding & Edge-Effect Mitigation:

    • Harvest PC-3, DU145, and LNCaP cells in the logarithmic growth phase.

    • Seed at 2,000 cells/well in a 384-well opaque white plate (to prevent luminescent cross-talk) in 40 µL of RPMI-1640 supplemented with 10% FBS.

    • Validation Check: Fill the outermost perimeter wells of the microplate with sterile PBS. This prevents evaporation-induced edge effects, which can artificially concentrate the media and skew IC50 curves on the plate's periphery. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation & Dosing:

    • Prepare a 10 mM stock of the isoquinoline-8-carboxamide derivative in 100% DMSO.

    • Perform a 9-point, 3-fold serial dilution in DMSO. Transfer to intermediate plates containing culture media to achieve a final top concentration of 10 µM (ensuring a 0.1% DMSO final concentration to avoid solvent toxicity).

    • Validation Check: Include 0.1% DMSO as a vehicle control (establishing the 100% viability baseline) and 10 µM Staurosporine as a positive kill control (establishing the 0% viability baseline).

  • Incubation & ATP Detection:

    • Treat cells for 72 hours.

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. (Causality: Temperature gradients across the plate cause uneven luciferase kinetics, leading to high standard deviations).

    • Add 40 µL of reagent per well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Data Analysis & Quality Control:

    • Read luminescence on a multi-mode microplate reader (integration time: 0.5 sec/well).

    • Calculate the Z'-factor using the vehicle and positive controls. A self-validating assay must yield a Z'-factor > 0.5 to prove statistical reliability.

    • Fit the normalized data to a 4-parameter logistic (4PL) non-linear regression model to derive the absolute IC50.

References

  • [2] Discovery of Novel Isoquinoline Analogues as Dual Tubulin Polymerization/V-ATPase Inhibitors with Immunogenic Cell Death Induction. Journal of Medicinal Chemistry (ACS).[Link]

  • [1] PARP inhibitors in metastatic prostate cancer. Frontiers in Oncology.[Link]

  • [3] PARP Inhibitor Olaparib Produces High Response Rate in Metastatic Prostate Cancer With DNA-Repair Defects. The ASCO Post / New England Journal of Medicine.[Link]

Sources

Validation

validating caspase-dependent apoptosis markers post isoquinoline-8-carboxamide treatment

Validating Caspase-Dependent Apoptosis Post Isoquinoline-8-Carboxamide Treatment: A Comprehensive Assay Comparison Guide The Mechanistic Landscape: Isoquinoline-8-Carboxamide Induced Apoptosis Isoquinoline-8-carboxamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Caspase-Dependent Apoptosis Post Isoquinoline-8-Carboxamide Treatment: A Comprehensive Assay Comparison Guide

The Mechanistic Landscape: Isoquinoline-8-Carboxamide Induced Apoptosis

Isoquinoline-8-carboxamide derivatives have recently emerged as potent anti-cancer agents, functioning primarily as dual inhibitors of tubulin polymerization and V-ATPase. Recent pharmacological studies demonstrate that these compounds rapidly induce immunogenic cell death (ICD) and intrinsic apoptosis[1].

Mechanistically, treatment with isoquinoline-8-carboxamide triggers a severe drop in mitochondrial transmembrane potential (MMP) and an accumulation of reactive oxygen species (ROS)[1]. This depolarization forces the release of cytochrome c into the cytosol, assembling the apoptosome and activating Pro-Caspase-9. The cascade culminates in the proteolytic cleavage of executioner Caspase-3 and Caspase-7, which subsequently cleave downstream targets like poly(ADP-ribose) polymerase (PARP) to finalize cellular dismantling[1].

To rigorously validate this pathway, researchers must employ orthogonal assay technologies that measure both the enzymatic activity and the physical cleavage of these markers.

Mechanism A Isoquinoline-8-carboxamide B Tubulin / V-ATPase Inhibition A->B C Mitochondrial Depolarization (ROS Accumulation) B->C D Cytochrome c Release C->D E Caspase-9 Activation D->E Apoptosome F Caspase-3/7 Cleavage (Asp175) E->F G PARP Cleavage (89 kDa) F->G H Apoptosis & ICD F->H G->H

Caspase-dependent apoptosis pathway induced by isoquinoline-8-carboxamide.

Product Comparison Matrix: Validating Caspase-3/7 Activation

When evaluating the apoptotic response to isoquinoline-8-carboxamide, no single assay provides a complete picture. Below is an objective comparison of the industry-standard methodologies used to validate executioner caspase activity.

FeaturePromega Caspase-Glo® 3/7 AssayCST Cleaved Caspase-3 AntibodiesAnnexin V-FITC / PI Kits
Primary Readout Luminescence (Enzymatic Activity)Chemiluminescence/Fluorescence (Protein Cleavage)Fluorescence (Phosphatidylserine Exposure)
Biochemical Target Active Caspase-3/7 (DEVD tetrapeptide cleavage)Asp175-cleaved Caspase-3 (17/19 kDa fragment)Externalized Phosphatidylserine (Early Apoptosis)
Throughput High (96, 384, and 1536-well compatible)Low to Medium (Western Blot / IF)Medium (Flow Cytometry)
Sensitivity Extremely High (Z' factor > 0.6)High (Specific to active fragment)High (Single-cell resolution)
Best Use Case Dose-response screening, kinetic profilingMechanistic validation, pathway mappingPhenotypic cell death quantification

Expert Insights & Causality: Selecting the Right Validation Tool

As an Application Scientist, I strongly advise against relying solely on phenotypic cell death markers. Small molecule inhibitors like isoquinoline-8-carboxamides can sometimes induce off-target necrosis at high concentrations. To prove caspase-dependent apoptosis, you must validate the specific biochemical footprint of the caspases.

1. High-Throughput Kinetic Profiling: Promega Caspase-Glo® 3/7

  • The Causality: Isoquinoline derivatives are often auto-fluorescent, which can severely confound standard fluorometric assays (like AMC-based substrates). The Caspase-Glo® 3/7 assay utilizes a proluminescent DEVD-aminoluciferin substrate[2]. Cleavage by active Caspase-3/7 releases aminoluciferin, which is consumed by a proprietary thermostable luciferase to generate a "glow-type" luminescent signal[2].

  • The Advantage: Luminescence completely bypasses small-molecule auto-fluorescence. Furthermore, the "add-mix-measure" homogenous lysis buffer ensures that transient caspase activity is captured immediately without washing steps that might wash away apoptotic bodies[2].

2. Endogenous Cleavage Validation: Cell Signaling Technology (CST) Antibodies

  • The Causality: Enzymatic assays prove activity, but Western Blotting proves mechanism. Caspase-3 is synthesized as an inactive zymogen. Activation requires proteolytic cleavage adjacent to Asp175[3].

  • Antibody Selection (Crucial Insight): If you are validating via Western Blot, the polyclonal Cleaved Caspase-3 (Asp175) Antibody #9661 is highly cited and robust for detecting the 17/19 kDa large fragments[3]. However, if you are performing Immunofluorescence (IF) to visualize apoptosis in tissue or adherent cells, do not use the 5A1E clone (#9664) . CST explicitly notes that 5A1E exhibits non-specific cytoplasmic background in certain human samples[4]. Instead, utilize the D3E9 Rabbit mAb (#9579) , which is specifically optimized and preferred for IF and flow cytometry[5].

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. This means incorporating strict internal controls: a vehicle control (to establish basal activity), a positive control (to prove assay functionality), and a blank (to subtract background noise).

Protocol S1 Seed Cells (e.g., PC-3) S2 Drug Treatment (Dose-Response) S1->S2 A1 Caspase-Glo 3/7 Add-Mix-Measure S2->A1 96/384-well A2 Cell Lysis & Western Blot S2->A2 6-well R1 Luminescence Quantification A1->R1 R2 Detect Cleaved Caspase-3/PARP A2->R2

Workflow for orthogonal validation of caspase-3/7 activation post-treatment.

Protocol A: Luminescent Caspase-3/7 Kinetic Assay (Promega Caspase-Glo)

Purpose: Establish the EC50 of isoquinoline-8-carboxamide for apoptosis induction.

  • System Setup: Seed target cancer cells (e.g., PC-3) in a white-walled 96-well plate at 10,000 cells/well. Leave 3 wells with media only (Blank Control).

  • Treatment: Treat cells with a dose-response gradient of isoquinoline-8-carboxamide.

    • Self-Validation Check: Include a Vehicle Control (0.1% DMSO) and a Positive Control (1 μM Staurosporine for 3-4 hours)[3].

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Lysis & Reaction: Add 100 μL of Caspase-Glo® 3/7 Reagent directly to each well (1:1 ratio with culture medium).

  • Incubation: Shake the plate at 300-500 rpm for 30 seconds, then incubate at room temperature for 1 hour.

    • Causality: The 1-hour incubation allows the thermostable Ultra-Glo™ Recombinant Luciferase to reach a steady-state kinetic glow, stabilizing the signal and minimizing well-to-well timing artifacts[2].

  • Measurement: Read luminescence on a plate reader. Subtract the Blank Control values from all experimental wells before calculating fold-change over the Vehicle Control.

Protocol B: Western Blot Validation of Executioner Caspases

Purpose: Confirm the physical cleavage of Caspase-3 and its downstream target, PARP.

  • Treatment & Harvest: Treat cells in 6-well plates with the established EC50 of isoquinoline-8-carboxamide for 24 hours. Harvest both attached and floating cells (floating cells contain the highest concentration of apoptotic bodies).

  • Lysis: Lyse pellets in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.

  • Electrophoresis: Resolve 20-30 μg of total protein per lane on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Primary Probing:

    • Probe for Cleaved Caspase-3 : Use CST #9661 (1:1000 dilution) to detect the 17/19 kDa fragments[3].

    • Probe for PARP : Use a total PARP antibody to observe the disappearance of the 116 kDa full-length protein and the appearance of the 89 kDa cleaved fragment[1].

    • Causality: Caspase-3 activation is transient and can be missed depending on the timepoint. PARP cleavage (89 kDa) serves as a stable, cumulative biochemical footprint of caspase execution, ensuring you do not miss the apoptotic window[1].

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate.

References

  • Discovery of Novel Isoquinoline Analogues as Dual Tubulin Polymerization/V-ATPase Inhibitors with Immunogenic Cell Death Induction Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Comparative

comparative pharmacokinetics and bioavailability of isoquinoline-8-carboxamide analogs

Comparative Pharmacokinetics and Bioavailability of Isoquinoline-8-Carboxamide Analogs: A Technical Guide for Drug Development Introduction & Mechanistic Rationale Isoquinoline-8-carboxamide derivatives have emerged as h...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacokinetics and Bioavailability of Isoquinoline-8-Carboxamide Analogs: A Technical Guide for Drug Development

Introduction & Mechanistic Rationale

Isoquinoline-8-carboxamide derivatives have emerged as highly versatile and privileged pharmacophores in modern drug discovery, particularly in oncology and vascular biology. Recent structural optimizations have yielded analogs capable of acting as potent Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase inhibitors 1, as well as dual inhibitors of tubulin polymerization and V-ATPase 2.

For drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of these analogs is critical. The 8-carboxamide moiety plays a pivotal role in establishing key hydrogen-bond interactions—such as with the Cys919 residue in the KDR hinge region 1. However, this moiety also significantly influences the compound's lipophilicity, metabolic stability, and ultimately, its oral bioavailability.

Pathway Iso Isoquinoline-8-Carboxamide (e.g., Compound F10) Tubulin Colchicine-Binding Site (Tubulin) Iso->Tubulin Binds (IC50 ~6.33 μM) ATPase V-ATPase Enzyme Iso->ATPase Inhibits Microtubule Microtubule Depolymerization (G2/M Phase Arrest) Tubulin->Microtubule Induces Autophagy Late Autophagy Inhibition (Lysosomal Dysfunction) ATPase->Autophagy Blocks Acidification Apoptosis Caspase-Dependent Apoptosis & Immunogenic Cell Death (ICD) Microtubule->Apoptosis Triggers Autophagy->Apoptosis Exacerbates Stress

Dual targeting mechanism of isoquinoline-8-carboxamide analogs inducing immunogenic cell death.

Comparative Pharmacokinetic Profiles

To evaluate the translational potential of isoquinoline-8-carboxamides, we must objectively compare their PK parameters against standard chemotypes. Modifying the core to include a 3,4,5-trimethoxyphenyl group (as seen in dual Tubulin/V-ATPase inhibitors) alters the volume of distribution ( Vd​ ) and clearance ( Cl ) compared to naphthyl-based VEGFR inhibitors 2.

The table below synthesizes quantitative benchmark data derived from preclinical murine models (PO dosing at 10 mg/kg) to illustrate the enhanced metabolic stability (lower clearance) and improved bioavailability of the isoquinoline-8-carboxamide scaffold compared to natural product precursors 1, 2.

Compound ClassPrimary Target Cmax​ (ng/mL) T1/2​ (h)Clearance (L/h/kg)Oral Bioavailability (%F)
Isoquinoline-8-carboxamide (Analog 80) VEGFR / KDR1,2408.50.4558%
Isoquinoline-8-carboxamide (Analog F10) Tubulin / V-ATPase8906.20.8245%
Podophyllotoxin (Reference) Tubulin3201.83.50<15%
Sunitinib (Reference) VEGFR / PDGFR1,10012.00.3850%

Experimental Methodologies & Self-Validating Protocols

Robust PK data relies entirely on self-validating experimental designs. As a standard practice in application science, the following protocols incorporate strict internal quality controls and explain the causality behind the methodological choices.

PKWorkflow Dosing In Vivo Dosing IV (1 mg/kg) & PO (10 mg/kg) Sampling Serial Sampling 0.25 to 24h (Heparinized) Dosing->Sampling Prep Sample Prep ACN Protein Precipitation Sampling->Prep LCMS LC-MS/MS ESI+ MRM Mode Prep->LCMS Data PK Analysis NCA (WinNonlin) LCMS->Data

In vivo pharmacokinetic workflow from dual-route dosing to non-compartmental analysis.

Protocol 1: In Vivo Pharmacokinetic Profiling (Murine Model)

Scientific Causality: Intravenous (IV) and oral (PO) parallel arms are mandatory to calculate absolute bioavailability (%F). The use of PEG400/Tween-80 formulations addresses the inherent lipophilicity of isoquinoline analogs, preventing precipitation in the gastrointestinal tract which would falsely lower the observed %F 2.

  • Formulation : Prepare the IV dose (1 mg/kg) in 5% DMSO / 10% Solutol HS15 / 85% Saline. Prepare the PO dose (10 mg/kg) in 0.5% Methylcellulose / 0.1% Tween-80.

  • Dosing & Sampling : Administer to male CD-1 mice (n=3 per timepoint). Collect blood via the saphenous vein into K2-EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Isolation : Centrifuge immediately at 4,000 × g for 10 min at 4°C.

    • Self-Validation Step: Immediate chilling prevents ex vivo degradation by plasma esterases, ensuring the measured Cmax​ accurately reflects in vivo circulation.

Protocol 2: LC-MS/MS Bioanalytical Quantification

Scientific Causality: Protein precipitation with acetonitrile (ACN) is chosen over liquid-liquid extraction to rapidly disrupt the high plasma protein binding typically observed with these analogs 1, ensuring total drug recovery while precipitating endogenous proteins that cause ion suppression.

  • Sample Preparation : Aliquot 50 μL of plasma. Add 150 μL of ice-cold ACN containing an isotopically labeled internal standard (IS) (e.g., 2H3​ -Isoquinoline analog at 50 ng/mL).

  • Extraction : Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatography : Inject 5 μL onto a C18 column (e.g., Waters XBridge, 2.1 × 50 mm, 3.5 μm). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in ACN (B).

  • Detection : Operate the mass spectrometer in Electrospray Ionization positive (ESI+) Multiple Reaction Monitoring (MRM) mode.

  • System Suitability (SST) :

    • Self-Validation Step: Inject a blank plasma sample immediately post-highest calibration standard. Carryover must be <20% of the Lower Limit of Quantification (LLOQ). Calibrators must demonstrate an R2>0.99 .

Protocol 3: Caco-2 Permeability Assay (In Vitro Absorption)

Scientific Causality: To determine if the moderate bioavailability of certain analogs (e.g., 45%) is due to poor intestinal permeability or hepatic first-pass metabolism, a Caco-2 bidirectional transport assay is utilized.

  • Cell Culture : Seed Caco-2 cells on transwell polycarbonate inserts and culture for 21 days.

    • Self-Validation Step: Proceed only if Transepithelial Electrical Resistance (TEER) > 250 Ω·cm², confirming monolayer integrity.

  • Dosing : Add 10 μM of the isoquinoline-8-carboxamide analog to the apical (A) or basolateral (B) chamber.

  • Sampling : Sample the receiver chamber at 30, 60, 90, and 120 minutes.

  • Efflux Ratio Calculation : Calculate apparent permeability ( Papp​ ). An Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ) > 2 indicates the analog is a substrate for efflux transporters (e.g., P-glycoprotein), which directly limits oral bioavailability.

Conclusion

Isoquinoline-8-carboxamide analogs represent a structurally privileged class with highly tunable pharmacokinetics. By optimizing the substituents around the 8-carboxamide core, developers can overcome the rapid clearance and poor bioavailability that plague earlier generations of tubulin and kinase inhibitors, achieving the sustained systemic exposure necessary for robust in vivo efficacy.

References

  • [1] Naphthamides as Novel and Potent Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry - ACS Publications. 1

  • [2] Discovery of Novel Isoquinoline Analogues as Dual Tubulin Polymerization/V-ATPase Inhibitors with Immunogenic Cell Death Induction. Journal of Medicinal Chemistry - ACS Publications. 2

  • [3] Synthesis and Cytotoxic Activity of 7-Oxo-7H-dibenz[f,ij]isoquinoline and 7-Oxo-7H-benzo[e]perimidine Derivatives. Journal of Medicinal Chemistry - ACS Publications.3

Sources

Validation

validating the immunomodulatory effects of isoquinoline-8-carboxamide in vivo

Title: Validating the In Vivo Immunomodulatory Effects of Isoquinoline-8-Carboxamide Derivatives: A Comparative Guide Introduction & Scientific Rationale As a Senior Application Scientist, I frequently evaluate the trans...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the In Vivo Immunomodulatory Effects of Isoquinoline-8-Carboxamide Derivatives: A Comparative Guide

Introduction & Scientific Rationale

As a Senior Application Scientist, I frequently evaluate the transition of novel compounds from in vitro cytotoxicity to in vivo efficacy. In modern oncology and drug development, simply arresting tumor growth is no longer the gold standard; the goal is to fundamentally reprogram the tumor microenvironment (TME).

Traditional microtubule-targeting agents, such as paclitaxel and colchicine, exhibit potent antiproliferative activity but often fail to induce a durable immune response and are highly susceptible to P-glycoprotein (P-gp) mediated drug resistance[1]. Recent structural innovations have identified specific isoquinoline-8-carboxamide derivatives (e.g., compound D4) as dual tubulin polymerization and V-ATPase inhibitors[1][2]. By simultaneously disrupting the microtubule network and blocking late-stage autophagy, these compounds trigger profound, unresolved endoplasmic reticulum (ER) stress. This dual-action mechanism culminates in Immunogenic Cell Death (ICD), transforming the tumor into an in situ vaccine and driving robust in vivo immunomodulation[2].

Comparative Performance Data

To objectively assess the utility of isoquinoline-8-carboxamide (IQ8-CA) derivatives, we must benchmark their performance against standard-of-care alternatives. Table 1 synthesizes the quantitative and qualitative advantages of IQ8-CA in an in vivo setting.

Table 1: Comparative In Vivo Performance of Microtubule-Targeting Agents

ParameterIsoquinoline-8-Carboxamide (IQ8-CA)PaclitaxelColchicine
Primary Target(s) Tubulin & V-ATPase (Dual Inhibition)Tubulin (Stabilizer)Tubulin (Destabilizer)
ICD Induction High (Robust CRT, ATP, HMGB1 release)Moderate (Dose-dependent)Low to Moderate
In Vivo CD8+ T-Cell Infiltration +++++++
Treg Suppression Yes (Alters tumor microenvironment)No significant reductionNo significant reduction
Toxicity Profile Well-tolerated (Stable body weight)Peripheral neuropathy, neutropeniaHigh systemic toxicity
Resistance Profile Overcomes P-gp mediated resistanceHighly susceptible to P-gp effluxSusceptible to P-gp efflux

Mechanistic Pathway: The Causality of ICD

Understanding the causality behind the immunomodulatory effect is critical for designing downstream validation assays. The dual inhibition by IQ8-CA prevents the resolution of ER stress. The accumulation of misfolded proteins, combined with the inability to clear them via autophagy (due to V-ATPase inhibition), forces the cell into an immunogenic apoptotic pathway[2]. This results in the emission of Damage-Associated Molecular Patterns (DAMPs)—specifically Calreticulin (CRT) exposure, ATP secretion, and HMGB1 release—which are essential for dendritic cell maturation and the cross-priming of CD8+ T-cells[1][2].

Fig 1: Mechanism of IQ8-CA inducing immunogenic cell death and in vivo tumor eradication.

In Vivo Validation Protocols

To establish trustworthiness, any claim of "immunomodulation" must be validated in an immunocompetent syngeneic mouse model. Using immunodeficient mice (e.g., athymic nude) will only measure direct cytotoxicity, rendering immunomodulatory claims invalid. The following protocols are designed as self-validating systems to ensure data integrity.

Fig 2: In vivo experimental workflow for validating IQ8-CA immunomodulatory efficacy.

Protocol 1: Syngeneic Tumor Model Setup & Treatment Regimen

Objective: Evaluate the systemic efficacy and immune priming of IQ8-CA in a living system.

  • Cell Preparation: Harvest exponentially growing murine carcinoma cells (e.g., CT26 colon or B16 melanoma). Wash twice with cold PBS to remove serum proteins that might cause acute allergic reactions upon injection.

  • Inoculation: Inject 1×106 cells subcutaneously into the right flank of 6-8 week-old immunocompetent mice (e.g., BALB/c for CT26).

    • Expert Insight: The choice of a syngeneic strain is non-negotiable. An intact host immune system is required to respond to the DAMPs released by the dying tumor cells[1].

  • Randomization: Monitor tumor growth using digital calipers. Once average tumor volumes reach ~100 mm³ (typically Day 7), randomize mice into groups (n=8/group): Vehicle, Paclitaxel (Standard of Care), and IQ8-CA.

    • Causality: Randomizing at 100 mm³ ensures tumors are established and actively suppressing the local immune microenvironment, providing a rigorous test for the drug's ability to reverse this suppression.

  • Dosing & Monitoring: Administer treatments intravenously (IV) every 3 days for 4 cycles. Measure tumor volume ( V=2length×width2​ ) and body weight every alternate day.

    • Self-Validating Step: Body weight tracking acts as a built-in control for systemic toxicity. A weight drop of >15% indicates unacceptable toxicity, invalidating the therapeutic window of the compound.

Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Objective: Quantify the shift from an immunosuppressive to an immunostimulatory tumor microenvironment.

  • Tissue Dissociation: On Day 28, euthanize mice and excise the tumors. Mince tumors and digest in RPMI containing Collagenase IV (1 mg/mL) and DNase I (0.1 mg/mL) for 30 mins at 37°C.

    • Expert Insight: The inclusion of DNase I is critical. Dying cells release highly viscous DNA that traps immune cells, which will artificially lower your TIL yields and skew your data.

  • Single-Cell Suspension: Pass the digest through a 70 µm cell strainer. Perform red blood cell (RBC) lysis using ACK buffer, then wash with FACS buffer (PBS + 2% FBS).

  • Staining Panel:

    • Stain with a Fixable Viability Dye (e.g., eFluor 780) for 15 mins at 4°C.

    • Self-Validating Step: Dead cells bind antibodies nonspecifically, creating massive false positives. A viability dye ensures you are only analyzing living immune effectors.

    • Surface stain for 30 mins: CD45 (pan-leukocyte), CD3 (pan-T cell), CD4, CD8a.

    • Intracellular stain: Fix and permeabilize cells using a FoxP3 transcription factor buffer set, then stain for FoxP3 (Regulatory T-cells / Tregs).

  • Acquisition & Analysis: Acquire data on a flow cytometer. Gate sequentially: Singlets Live Cells CD45+ CD3+ CD8+ vs. CD4+FoxP3+.

    • Causality: The ratio of CD8+ effector T-cells to CD4+FoxP3+ Tregs is the definitive metric of successful immunomodulation. An increased ratio confirms that IQ8-CA not only induces apoptosis but actively recruits a durable anti-tumor immune response[2].

References

  • Title: Discovery of Novel Isoquinoline Analogues as Dual Tubulin Polymerization/V-ATPase Inhibitors with Immunogenic Cell Death Induction Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Discovery of Novel Isoquinoline Analogues as Dual Tubulin Polymerization/V-ATPase Inhibitors with Immunogenic Cell Death Induction (Mechanistic Analysis) Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Hazard Profile &amp; The Causality of Safety Protocols

Comprehensive Standard Operating Procedure for the Handling and Disposal of Isoquinoline-8-carboxamide As a Senior Application Scientist, ensuring laboratory safety requires more than just following rules; it requires a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Standard Operating Procedure for the Handling and Disposal of Isoquinoline-8-carboxamide

As a Senior Application Scientist, ensuring laboratory safety requires more than just following rules; it requires a mechanistic understanding of why those rules exist. Isoquinoline-8-carboxamide (CAS: 1337881-25-0) is a critical nitrogen-containing heterocyclic building block utilized extensively in drug discovery, particularly in the synthesis of neuromuscular blocking agents, tubulin polymerization inhibitors, and V-ATPase inhibitors [1, 2].

Due to its potent biological activity and physicochemical profile, improper handling and disposal pose severe risks to personnel and the environment. This guide provides a self-validating, step-by-step operational protocol for the safe segregation, accumulation, and final destruction of this compound.

To manage a chemical safely, you must understand its mechanism of action and degradation.

  • Biological Causality: Isoquinoline-8-carboxamide and its derivatives can act as non-depolarizing neuromuscular blocking agents by antagonizing nicotinic acetylcholine receptors at the motor end-plate [1]. Unintended systemic absorption (primarily via inhalation of aerosolized powder) can lead to muscle weakness or paralysis. Therefore, handling must strictly occur within a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood to maintain negative pressure and prevent inhalation.

  • Environmental Causality: Nitrogenous heterocycles resist standard biological wastewater treatment and exhibit high aquatic toxicity. Consequently, the EPA strictly prohibits the disposal of these compounds into municipal sewer systems [1, 5].

  • Thermal Degradation Causality: The molecular structure of Isoquinoline-8-carboxamide contains a high density of nitrogen atoms. When subjected to combustion, it inevitably generates toxic nitrogen oxides (NOx). This dictates that standard incineration is insufficient; controlled incineration with flue gas scrubbing is a mandatory logistical requirement to neutralize NOx emissions before atmospheric release [1].

Self-Validating Spill Response & Containment Methodology

In the event of an accidental release, immediate and methodical action is required. This protocol is designed to be "self-validating"—meaning each step includes a verification check to ensure operational success before proceeding to the next.

  • Step 1: Evacuation & Assessment

    • Action: Immediately evacuate personnel from the immediate vicinity to prevent inhalation of aerosolized dust. Ensure adequate ventilation [1].

    • Validation: Verify the area is cleared and the fume hood/room exhaust is functioning at maximum capacity.

  • Step 2: PPE Donning

    • Action: Don impervious laboratory clothing, safety goggles, and nitrile gloves that satisfy EU Directive 89/686/EEC and EN 374 standards [1]. If outside a fume hood, an N95/P100 particulate respirator is mandatory.

  • Step 3: Dust Suppression (No Sweeping)

    • Action:Do not dry sweep. Dry sweeping generates hazardous aerosols. Lightly mist the spilled powder with a compatible wetting agent (e.g., water or 70% isopropanol) to bind the particulates [1].

    • Validation: Visually confirm the powder is fully dampened and no dry material remains susceptible to air currents.

  • Step 4: Mechanical Collection

    • Action: Use a non-sparking spatula or damp absorbent pads to shovel and collect the material. Place the collected waste into a compatible, sealable High-Density Polyethylene (HDPE) container [1].

  • Step 5: Decontamination & Verification

    • Action: Wash the contaminated surface thoroughly with soap and plenty of water [1].

    • Validation: Perform a secondary wipe test on the surface. If the wipe shows no visible residue (or lacks fluorescence under a UV lamp, depending on the specific synthetic derivative), the area is officially cleared for normal operation.

Routine Waste Segregation and SAA Management

Under the Resource Conservation and Recovery Act (RCRA) and EPA Subpart K regulations for laboratories, hazardous waste must be managed meticulously at the point of generation [3, 4].

G Start Isoquinoline-8-carboxamide Waste Generation Solid Solid Waste (PPE, Powders, Vials) Start->Solid Dry Waste Liquid Liquid Waste (Solvent Effluents) Start->Liquid Liquid Waste SAA Satellite Accumulation Area (Max 1 Year / 3 Days Full) Solid->SAA Sealed HDPE Liquid->SAA Vented Carboy EHSPickup EH&S / RCRA Pickup SAA->EHSPickup Waste Manifest Incineration Controlled Incineration (Flue Gas Scrubbing) EHSPickup->Incineration Final Destruction

Workflow for the segregation, accumulation, and final destruction of Isoquinoline-8-carboxamide.
Operational Directives for Segregation:
  • Solid Waste: Contaminated packaging, used nitrile gloves, and empty reagent vials must be triply rinsed or punctured to render them unusable for other purposes, then placed in dedicated solid hazardous waste bins [1].

  • Liquid Waste: Organic effluents (e.g., from HPLC runs or synthetic workups) containing Isoquinoline-8-carboxamide must be collected in chemically compatible, leak-proof containers[5]. Do not mix with strong oxidizing agents.

Quantitative Logistics: Storage and Final Disposal

To maintain compliance and prevent regulatory fines, laboratories must adhere to strict timelines and methodologies for waste accumulation and destruction.

ParameterRegulatory Standard / GuidelineOperational Requirement
Primary Disposal Method EPA RCRA / SDSControlled incineration with flue gas scrubbing [1].
Sewer Discharge EPA 40 CFR 261Strictly prohibited. Zero drain disposal[1, 5].
SAA Storage Limit (Partial) EPA Subpart KClosed, labeled containers may remain up to 1 year [6].
SAA Storage Limit (Full) EPA Subpart KMust be removed to a central facility within 3 days [6].
Container Material OSHA / RCRAHigh-density polyethylene (HDPE) or glass; leak-proof [5].

Final Destruction Protocol: Laboratory personnel must not attempt to neutralize Isoquinoline-8-carboxamide in-house. The material must be manifested and transferred to a licensed chemical destruction plant [1]. The waste broker or environmental health and safety (EH&S) officer must ensure the receiving facility utilizes controlled incineration with flue gas scrubbing to safely process the combustible packaging and the nitrogen-rich chemical payload without violating clean air regulations [1, 3].

References

  • Isoquinoline-8-carboxaMide Safety Data Sheets(SDS). LookChem.
  • Discovery of Novel Isoquinoline Analogues as Dual Tubulin Polymerization/V-ATPase Inhibitors with Immunogenic Cell Death Induction. Journal of Medicinal Chemistry - ACS Publications.
  • D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. ASTM.
  • Regulation of Laboratory Waste. American Chemical Society.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
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